molecular formula C11H16O B083944 Dimethyl Phenylpropanol CAS No. 13351-61-6

Dimethyl Phenylpropanol

Cat. No.: B083944
CAS No.: 13351-61-6
M. Wt: 164.24 g/mol
InChI Key: VNGAHMPMLRTSLF-UHFFFAOYSA-N
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Description

Dimethyl Phenylpropanol, also known as 2,2-Dimethyl-3-phenylpropanol, is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . This compound is of significant interest in research, particularly in the fields of fragrance development and analytical chemistry. In fragrance research, it is utilized as a fragrance ingredient for its masking and perfuming properties, helping to study and modify the scent profiles of consumer products such as fine fragrances, shampoos, soaps, and household cleaners . Its calculated physicochemical properties, including a LogP (partition coefficient) of approximately 2.93 and a water solubility of about 667.7 mg/L at 25°C, make it a valuable subject for studies on chemical behavior and product formulation . For analytical scientists, this compound serves as a standard in method development. It can be effectively separated using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This makes it applicable for pharmacokinetic studies, impurity isolation, and scalable preparative separation processes. The compound is for research use only (RUO) and is strictly not intended for personal, cosmetic, human, or diagnostic use.

Properties

IUPAC Name

2,2-dimethyl-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAHMPMLRTSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158149
Record name Dimethyl phenylpropanol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13351-61-6
Record name 2,2-Dimethyl-3-phenylpropanol
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Record name Dimethyl phenylpropanol
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Record name Benzenepropanol, .beta.,.beta.-dimethyl-
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Record name Dimethyl phenylpropanol
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Record name 2,2-dimethyl-3-phenylpropanol
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Record name DIMETHYL PHENYLPROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phenylpropanol, systematically known as 2,2-dimethyl-3-phenyl-1-propanol, is an aryl alkyl alcohol that has found applications primarily in the fragrance industry for its floral, lily-of-the-valley scent.[1] Its chemical structure, comprising a bulky dimethyl group adjacent to a hydroxyl-bearing carbon and a phenylpropyl backbone, imparts specific physical and chemical characteristics that are of interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological interactions.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical environments and for its application in various formulations.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Name 2,2-dimethyl-3-phenyl-1-propanol[2]
Synonyms This compound, Muguet alcohol[3]
CAS Number 13351-61-6[3]
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Appearance Colorless liquid, may partially solidify[1][4]
Odor Floral, lily of the valley[1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Melting Point 35-38 °C
Boiling Point 252 - 254 °C
Density 0.961 g/cm³ at 25 °C
Vapor Pressure 0.0012 mmHg at 25 °C
Refractive Index 1.513 at 20 °C
Water Solubility 335.1 mg/L at 25 °C (estimated)
LogP (Octanol-Water Partition Coefficient) 2.8
Flash Point > 100 °C[5]
Stability Stable under normal conditions[1]

Synthesis of this compound

The synthesis of this compound is typically a two-step process.[1][4] The first step involves the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride to form 2,2-dimethyl-3-phenylpropanal.[1][4] This intermediate is then subsequently reduced to yield the final product, 2,2-dimethyl-3-phenyl-1-propanol.[1][4]

Synthesis_Workflow reagent1 Isobutyraldehyde step1 Alkylation reagent1->step1 reagent2 Benzyl Chloride reagent2->step1 intermediate 2,2-dimethyl-3-phenylpropanal step2 Reduction intermediate->step2 product This compound (2,2-dimethyl-3-phenyl-1-propanol) step1->intermediate step2->product

Synthesis of this compound.

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method.

  • Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is inverted and placed in the test tube with the sealed end up.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The apparatus is heated slowly and uniformly.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Determination of Melting Point

The melting point of this compound, which may solidify at cooler ambient temperatures, can be determined using the capillary tube method with a melting point apparatus.

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • A small amount of solid this compound is introduced into a capillary tube and packed down.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

  • Apparatus: Pycnometer or a graduated cylinder, and an analytical balance.

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is measured.

    • A known volume of this compound is added to the graduated cylinder.

    • The mass of the graduated cylinder with the liquid is measured.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Water Solubility

The water solubility of this compound can be determined following a method based on the OECD Guideline 105 (Water Solubility).

  • Apparatus: Flasks, shaker or magnetic stirrer, analytical balance, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

  • Procedure (Flask Method):

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The mixture is agitated at a constant temperature until saturation is reached.

    • The solution is allowed to stand to separate any undissolved material.

    • A sample of the aqueous phase is carefully removed and filtered or centrifuged to remove any suspended particles.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

Determination of Refractive Index

The refractive index of liquid this compound can be measured using a refractometer, following a standard method such as ASTM D1218.

  • Apparatus: Abbe refractometer or a digital refractometer.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C).

    • The refractive index is read from the instrument's scale or digital display.

Potential Biological Interactions and Signaling Pathways

As an aryl alkyl alcohol used in fragrances, the primary mode of biological interaction for this compound is through the olfactory system.

Olfactory Signaling Pathway

Fragrance molecules, including this compound, are volatile compounds that are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant molecule to its specific OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Olfactory_Signaling cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Leads to Ions Ca²⁺ / Na⁺ Influx Ions->CNG_channel Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal to

General Olfactory Signaling Pathway.
Other Potential Biological Activities

This compound belongs to the broad class of phenylpropanoids. Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] However, specific studies on this compound's activity in these areas are limited. Further research is required to determine if it possesses any significant pharmacological effects beyond its role as a fragrance ingredient. As an aryl alkyl alcohol, it may also interact with certain enzymes, such as aryl-alcohol oxidases, though the specifics of such interactions are not well-documented for this particular compound.[9][10][11][12]

Conclusion

This compound is a well-characterized aryl alkyl alcohol with established physical and chemical properties that make it suitable for its primary application in the fragrance industry. Its synthesis is a straightforward two-step process. While its interaction with the olfactory system is understood in the general context of fragrance perception, its potential for other biological activities remains an area for future investigation. The detailed experimental protocols provided in this guide offer a basis for the consistent and accurate characterization of this compound for research and quality control purposes. For professionals in drug development, while this compound itself may not be a primary therapeutic candidate, the study of its properties and interactions can provide insights into the behavior of other small aromatic molecules with potential pharmacological relevance.

References

An In-depth Technical Guide to Dimethyl Phenylpropanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, identifiers, synthesis, and spectral data for two primary isomers of Dimethyl Phenylpropanol: 2,2-Dimethyl-1-phenyl-1-propanol and 2,2-Dimethyl-3-phenyl-1-propanol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction to this compound Isomers

This compound refers to a group of isomers with the chemical formula C₁₁H₁₆O. The position of the dimethyl and phenyl groups on the propanol (B110389) backbone significantly influences their physical and chemical properties. This guide focuses on two commercially and scientifically relevant isomers, providing detailed technical information for their identification, synthesis, and characterization.

Isomer 1: 2,2-Dimethyl-1-phenyl-1-propanol

Identifiers and Chemical Structure
Identifier TypeData
CAS Number 3835-64-1
IUPAC Name 2,2-dimethyl-1-phenylpropan-1-ol[1][2]
Synonyms α-(1,1-Dimethylethyl)benzenemethanol, tert-Butylphenylmethanol
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
InChI InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3[2]
InChIKey YBVRFTBNIZWMSK-UHFFFAOYSA-N[2]
SMILES CC(C)(C)C(O)c1ccccc1
Physical and Chemical Properties
PropertyValue
Melting Point 43-45 °C[2]
Boiling Point 90 °C at 5 mmHg[2]
Flash Point 97.0 °C (closed cup)
Appearance Solid
Topological Polar Surface Area 20.2 Ų[1]
Spectral Data Summary
  • ¹H NMR: Spectral data is available on PubChem.[2] Expected signals would include a singlet for the tert-butyl protons, signals for the methine proton adjacent to the hydroxyl and phenyl groups, a signal for the hydroxyl proton, and multiplets for the aromatic protons.

  • ¹³C NMR: Spectral data is available on PubChem.[2] Expected signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, the methine carbon, and the aromatic carbons.

  • IR Spectroscopy: The NIST WebBook provides the IR spectrum.[3] A broad peak characteristic of an O-H stretch from the alcohol functional group is expected around 3200-3600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum is available on the NIST WebBook, showing the fragmentation pattern of the molecule.[3]

Experimental Protocol: Synthesis via Grignard Reaction

A common method for the synthesis of tertiary alcohols like 2,2-Dimethyl-1-phenyl-1-propanol is the Grignard reaction. The following is a generalized experimental protocol.

Reaction: Phenylmagnesium bromide + Pivalaldehyde → 2,2-Dimethyl-1-phenyl-1-propanol

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_carbonyl Carbonyl Compound Bromobenzene Bromobenzene Grignard_Formation 1. Grignard Reagent Formation Bromobenzene->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Ether1 Anhydrous Diethyl Ether Ether1->Grignard_Formation Pivalaldehyde Pivalaldehyde Reaction 2. Reaction with Aldehyde Pivalaldehyde->Reaction Ether2 Anhydrous Diethyl Ether Ether2->Reaction Grignard_Formation->Reaction Phenylmagnesium bromide Hydrolysis 3. Hydrolysis (Workup) Reaction->Hydrolysis Magnesium alkoxide intermediate Purification 4. Purification Hydrolysis->Purification Crude Product Final_Product 2,2-Dimethyl-1-phenyl-1-propanol Purification->Final_Product

Caption: Workflow for the Grignard synthesis of 2,2-Dimethyl-1-phenyl-1-propanol.

Isomer 2: 2,2-Dimethyl-3-phenyl-1-propanol

Identifiers and Chemical Structure
Identifier TypeData
CAS Number 13351-61-6
IUPAC Name 2,2-dimethyl-3-phenylpropan-1-ol[4]
Synonyms Muguet alcohol, this compound[5]
Molecular Formula C₁₁H₁₆O[4]
Molecular Weight 164.24 g/mol [4]
InChI InChI=1S/C11H16O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
InChIKey VNGAHMPMLRTSLF-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1)CO
Physical and Chemical Properties
PropertyValue
Melting Point 34.5 °C[6]
Boiling Point 251.73 °C (estimate)[6]
Density 0.9197 g/cm³ (estimate)[6]
Refractive Index 1.516[1]
Water Solubility 1.49 g/L at 20 °C[6]
Appearance Colorless liquid, may partially solidify[7]
Odor Floral, lily of the valley[7]
Spectral Data Summary
  • ¹H NMR & ¹³C NMR: While specific, readily available spectra are not found in the searched databases, the expected signals can be predicted. For ¹H NMR, one would expect a singlet for the dimethyl protons, a singlet for the methylene (B1212753) protons adjacent to the phenyl group, a singlet for the methylene protons adjacent to the hydroxyl group, a signal for the hydroxyl proton, and multiplets for the aromatic protons. For ¹³C NMR, signals for the dimethyl carbons, the quaternary carbon, two distinct methylene carbons, and the aromatic carbons would be anticipated.

  • IR Spectroscopy: An IR spectrum would be expected to show a prominent broad absorption for the O-H stretch of the primary alcohol, typically in the 3200-3600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum of the TMS derivative is available on SpectraBase, which can be used for identification purposes in GC-MS analysis.[8]

Experimental Protocol: Two-Step Synthesis

This alcohol is typically produced in a two-step process involving the alkylation of isobutyraldehyde (B47883) followed by the reduction of the resulting aldehyde.[7]

Step 1: Alkylation of Isobutyraldehyde with Benzyl (B1604629) Chloride

Reaction: Isobutyraldehyde + Benzyl Chloride → 2,2-Dimethyl-3-phenylpropanal (B92198)

Materials:

Procedure:

  • In a reaction vessel, suspend powdered sodium hydroxide and a phase-transfer catalyst in toluene under an inert atmosphere (e.g., nitrogen).

  • Heat the suspension (e.g., to 70 °C) with vigorous stirring.

  • Add a mixture of isobutyraldehyde and benzyl chloride dropwise to the heated suspension.

  • Maintain the reaction temperature and stirring for a period to ensure the reaction goes to completion (monitor by GC or TLC).

  • After cooling, filter off the solid salts and wash them with toluene.

  • Wash the combined toluene filtrate with water to remove any remaining base and salts. The toluene solution containing 2,2-dimethyl-3-phenylpropanal is then carried forward to the next step, or the aldehyde can be isolated by distillation.

Step 2: Reduction of 2,2-Dimethyl-3-phenylpropanal

Reaction: 2,2-Dimethyl-3-phenylpropanal + Reducing Agent → 2,2-Dimethyl-3-phenyl-1-propanol

Materials:

  • Solution of 2,2-dimethyl-3-phenylpropanal from Step 1

  • Reducing agent (e.g., sodium borohydride)

  • Solvent (e.g., ethanol (B145695) or methanol)

  • Dilute acid for workup (e.g., HCl)

Procedure:

  • Dissolve the crude 2,2-dimethyl-3-phenylpropanal in a suitable alcoholic solvent like ethanol.

  • Cool the solution in an ice bath.

  • Portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for a few hours at room temperature.

  • Quench the reaction by the slow addition of dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over an anhydrous drying agent.

  • After filtration and solvent removal, the final product, 2,2-Dimethyl-3-phenyl-1-propanol, can be purified by distillation or recrystallization.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction Isobutyraldehyde Isobutyraldehyde Alkylation_Reaction Alkylation Isobutyraldehyde->Alkylation_Reaction BenzylChloride Benzyl Chloride BenzylChloride->Alkylation_Reaction Base NaOH / PTC Base->Alkylation_Reaction Intermediate 2,2-Dimethyl-3-phenylpropanal Alkylation_Reaction->Intermediate Reduction_Reaction Reduction Intermediate->Reduction_Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reduction_Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reduction_Reaction Final_Product 2,2-Dimethyl-3-phenyl-1-propanol Reduction_Reaction->Final_Product

Caption: Two-step synthesis workflow for 2,2-Dimethyl-3-phenyl-1-propanol.

References

Synthesis of 2,2-dimethyl-3-phenylpropan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-3-phenylpropan-1-ol, a valuable building block in organic synthesis. The primary synthetic route involves a two-step process: the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride to yield 2,2-dimethyl-3-phenylpropanal (B92198), followed by the reduction of the aldehyde to the target primary alcohol. This document details the experimental protocols for each step, including alternative reduction methods, and presents key quantitative data in a structured format.

Core Synthesis Pathway

The synthesis commences with the formation of a carbon-carbon bond through the alkylation of isobutyraldehyde. This intermediate, 2,2-dimethyl-3-phenylpropanal, is then reduced to the final product, 2,2-dimethyl-3-phenylpropan-1-ol.

Synthesis_Pathway isobutyraldehyde Isobutyraldehyde intermediate_aldehyde 2,2-dimethyl-3-phenylpropanal isobutyraldehyde->intermediate_aldehyde Alkylation (NaOH, Phase-Transfer Catalyst) benzyl_chloride Benzyl Chloride benzyl_chloride->intermediate_aldehyde final_alcohol 2,2-dimethyl-3-phenylpropan-1-ol intermediate_aldehyde->final_alcohol Reduction (e.g., H₂, NaBH₄, LiAlH₄)

Caption: Overall synthetic scheme for 2,2-dimethyl-3-phenylpropan-1-ol.

Part 1: Alkylation of Isobutyraldehyde

This step involves the reaction of isobutyraldehyde with benzyl chloride in the presence of a base and a phase-transfer catalyst to form 2,2-dimethyl-3-phenylpropanal.[1]

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend powdered sodium hydroxide (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (e.g., 0.01 equivalents) in toluene.

  • Reagent Addition: While stirring vigorously under a nitrogen atmosphere, heat the suspension to 70°C. A mixture of isobutyraldehyde (1.2 equivalents) and benzyl chloride (1.0 equivalent) is then added dropwise over a period of 1 hour.

  • Reaction: Maintain the reaction mixture at 70°C and monitor the progress by gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the solid sodium bromide and excess sodium hydroxide and wash the solids with toluene.

  • Extraction: Combine the filtrate and the toluene washes and wash with deionized water. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-3-phenylpropanal.

  • Purification: The crude product can be purified by vacuum distillation.

Quantitative Data: 2,2-dimethyl-3-phenylpropanal
PropertyValueReference
Molecular FormulaC₁₁H₁₄O[2]
Molecular Weight162.23 g/mol [2]
Boiling Point227-229 °C at 760 mmHg[3]
Density0.959 g/cm³[4]
¹H NMR (CDCl₃) Predicted shifts based on similar structures
δ 9.5 (s, 1H, CHO)
δ 7.3-7.1 (m, 5H, Ar-H)
δ 2.8 (s, 2H, CH₂)
δ 1.1 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃) Predicted shifts based on similar structures
δ 205 (C=O)
δ 138 (Ar-C)
δ 130 (Ar-CH)
δ 128 (Ar-CH)
δ 126 (Ar-CH)
δ 48 (C(CH₃)₂)
δ 45 (CH₂)
δ 22 (CH₃)
IR (neat) Characteristic Absorptions
~2960 cm⁻¹ (C-H, alkane)
~2720, 2820 cm⁻¹ (C-H, aldehyde)
~1725 cm⁻¹ (C=O, aldehyde)
~1600, 1495 cm⁻¹ (C=C, aromatic)

Part 2: Reduction of 2,2-dimethyl-3-phenylpropanal

The intermediate aldehyde is reduced to the primary alcohol, 2,2-dimethyl-3-phenylpropan-1-ol. Several methods can be employed for this transformation, offering different levels of reactivity and selectivity.

Method A: Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst.

Materials:

  • 2,2-dimethyl-3-phenylpropanal

  • Copper chromite catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Place 2,2-dimethyl-3-phenylpropanal and a catalytic amount of copper chromite (e.g., ~0.5% by weight) in a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with hydrogen gas to approximately 120 bar and heat to 150°C.

  • Monitoring: The reaction is complete when the uptake of hydrogen ceases.

  • Work-up: After cooling and releasing the pressure, filter the catalyst from the reaction mixture.

  • Purification: The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenylpropan-1-ol. A reported yield for this step is approximately 90%.[5]

Method B: Sodium Borohydride (B1222165) (NaBH₄) Reduction

A milder and more common laboratory-scale reduction using a hydride reagent.

Materials:

Procedure:

  • Reaction Setup: Dissolve 2,2-dimethyl-3-phenylpropanal in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath to 0°C.

  • Reagent Addition: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic extracts with saturated aqueous ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Method C: Lithium Aluminum Hydride (LiAlH₄) Reduction

A more powerful reducing agent, suitable for a wide range of carbonyl compounds. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2,2-dimethyl-3-phenylpropanal

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 2,2-dimethyl-3-phenylpropanal in the same anhydrous solvent dropwise from the addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until TLC indicates the complete consumption of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Stir the resulting granular precipitate for 15-30 minutes.

  • Filtration and Concentration: Filter the solid and wash it thoroughly with diethyl ether or THF. Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by vacuum distillation or column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_alkylation Part 1: Alkylation cluster_reduction Part 2: Reduction setup1 Reaction Setup (NaOH, TBAB, Toluene) addition1 Add Isobutyraldehyde & Benzyl Chloride setup1->addition1 reaction1 React at 70°C addition1->reaction1 workup1 Work-up & Extraction reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate 2,2-dimethyl-3-phenylpropanal purification1->intermediate setup2 Reaction Setup (Aldehyde, Solvent) intermediate->setup2 addition2 Add Reducing Agent (H₂, NaBH₄, or LiAlH₄) setup2->addition2 reaction2 Reaction addition2->reaction2 workup2 Work-up & Extraction reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 final_product 2,2-dimethyl-3-phenylpropan-1-ol purification2->final_product

Caption: General experimental workflow for the synthesis.

Quantitative Data: 2,2-dimethyl-3-phenylpropan-1-ol

PropertyValueReference
Molecular FormulaC₁₁H₁₆O[6]
Molecular Weight164.25 g/mol [6]
Boiling Point90 °C at 2 mmHg[5]
Melting Point34-36 °C[5]
¹H NMR (CDCl₃) δ 7.32-7.18 (m, 5H, Ar-H)[6]
δ 3.37 (s, 2H, CH₂OH)[5]
δ 2.55 (s, 2H, Ar-CH₂)[5]
δ 0.88 (s, 6H, 2 x CH₃)[5]
¹³C NMR (CDCl₃) δ 138.5 (Ar-C)[6]
δ 130.4 (Ar-CH)[6]
δ 128.0 (Ar-CH)[6]
δ 125.9 (Ar-CH)[6]
δ 71.3 (CH₂OH)[6]
δ 45.4 (Ar-CH₂)[6]
δ 36.8 (C(CH₃)₂)[6]
δ 22.8 (CH₃)[6]
IR (Vapor Phase) Characteristic Absorptions[6]
~3400 cm⁻¹ (O-H, alcohol)[5]
~3030 cm⁻¹ (C-H, aromatic)[6]
~2960 cm⁻¹ (C-H, alkane)[6]
~1600, 1495 cm⁻¹ (C=C, aromatic)[6]
~1040 cm⁻¹ (C-O, alcohol)[6]

This guide provides a detailed framework for the synthesis of 2,2-dimethyl-3-phenylpropan-1-ol. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the procedures described herein. The choice of reduction method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired selectivity.

References

Spectroscopic data of Dimethyl Phenylpropanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Phenylpropanol

This guide provides a comprehensive overview of the spectroscopic data for two common isomers of this compound: 2,2-dimethyl-1-phenyl-1-propanol (B188783) and 2,2-dimethyl-3-phenyl-1-propanol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations to aid in the identification and characterization of these compounds.

Spectroscopic Data of 2,2-Dimethyl-1-phenyl-1-propanol

Chemical Structure:

Molecular Formula: C₁₁H₁₆O[1] Molecular Weight: 164.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectra [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.35m5HAromatic protons (C₆H₅)
4.29s1HCH-OH
1.60 (variable)s1HOH
0.90s9HC(CH₃)₃

¹³C NMR Spectra [1]

Chemical Shift (δ) ppmAssignment
142.9Aromatic C (quaternary)
128.0Aromatic CH
127.2Aromatic CH
126.9Aromatic CH
81.9CH-OH
35.8C(CH₃)₃
25.9C(CH₃)₃
Infrared (IR) Spectroscopy Data[3]
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
1060StrongC-O stretch (alcohol)
750 - 700StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS) Data[4]

The mass spectrum is typically acquired using electron ionization (EI).

m/zRelative Intensity (%)Assignment
164~5[M]⁺ (Molecular Ion)
107100[M - C(CH₃)₃]⁺ or [C₆H₅CHOH]⁺ (Base Peak)
79~60[C₆H₇]⁺
77~40[C₆H₅]⁺
57~30[C(CH₃)₃]⁺

Spectroscopic Data of 2,2-Dimethyl-3-phenyl-1-propanol

Chemical Structure:

Molecular Formula: C₁₁H₁₆O[2] Molecular Weight: 164.24 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, explicitly assigned dataset was not found in the search results, typical chemical shifts for similar structural motifs can be predicted.

Predicted ¹H NMR Spectra

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 7.30m5HAromatic protons (C₆H₅)
3.31s2HCH₂OH
2.54s2HC₆H₅CH₂
1.50 (variable)t1HOH
0.93s6HC(CH₃)₂

Predicted ¹³C NMR Spectra

Chemical Shift (δ) ppmAssignment
138.9Aromatic C (quaternary)
130.4Aromatic CH
128.0Aromatic CH
126.0Aromatic CH
71.3CH₂OH
45.9C₆H₅CH₂
36.3C(CH₃)₂
23.9C(CH₃)₂
Infrared (IR) Spectroscopy Data[6]
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic)
1605, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
1040StrongC-O stretch (primary alcohol)
740, 700StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS) Data[6]
m/zRelative Intensity (%)Assignment
164Low[M]⁺ (Molecular Ion)
92High[C₇H₈]⁺ (Tropylium ion rearrangement)
91100[C₇H₇]⁺ (Tropylium ion, Base Peak)
77Moderate[C₆H₅]⁺
57Moderate[C(CH₃)₂CH₂OH - H]⁺ fragment

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4][5] Commonly used solvents for compounds like these include deuterated chloroform (B151607) (CDCl₃).[6]

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][7]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).[6]

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]

    • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.[8]

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10]

    • The sample is vaporized in the ion source under high vacuum and elevated temperature.[9][11]

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][12]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[11][12]

    • Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated by an electric field.[9][10]

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[10]

    • A detector records the abundance of each ion at a specific m/z value.[10]

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

    • The most intense peak is called the base peak and is assigned a relative abundance of 100%.[12]

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Output cluster_analysis Data Interpretation & Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into High Vacuum Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (Chemical Shift, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS_Spec->MS_Data Analysis Combined Spectroscopic Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion MS MS Data (m/z = 164) MW Molecular Weight = 164 Molecular Formula = C11H16O MS->MW Molecular Ion Peak Structure Proposed Structure of This compound MW->Structure IR IR Data (~3300 cm-1, ~1050 cm-1) FG Functional Groups: - Alcohol (O-H) - C-O bond IR->FG Characteristic Absorptions FG->Structure NMR 1H & 13C NMR Data (Shifts, Splitting, Integration) CF Carbon-Hydrogen Framework (Connectivity, Environment) NMR->CF Spectral Parameters CF->Structure

Caption: Logical relationship for structure elucidation using combined spectroscopic data.

References

An In-depth Technical Guide to the Isomers of Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dimethyl phenylpropanol, a group of aromatic alcohols with applications in various fields, including fragrance, pharmaceuticals, and organic synthesis. This document details their structures, physical and chemical properties, and experimental protocols for their synthesis and characterization.

Introduction to this compound Isomers

This compound (C₁₁H₁₆O) exists in numerous structural isomeric forms, which can be broadly categorized based on the substitution patterns of the dimethyl, phenyl, and hydroxyl groups on the propane (B168953) backbone, as well as substitutions on the phenyl ring itself. These structural variations lead to significant differences in their physical, chemical, and biological properties. This guide will focus on the most pertinent isomers, providing detailed information for research and development applications.

Structures of Identified Isomers

The following isomers of this compound have been identified and are detailed in this guide. The structural representation of each isomer is provided below using the DOT language for graph visualization.

Isomers with Methyl Groups on the Propane Chain
  • 2,2-Dimethyl-1-phenylpropan-1-ol: In this isomer, the gem-dimethyl groups are located at the C2 position, and the phenyl and hydroxyl groups are at the C1 position.

  • 2,2-Dimethyl-3-phenylpropan-1-ol: Here, the gem-dimethyl groups are at the C2 position, with the phenyl group at C3 and the hydroxyl group at C1.

  • 2,3-Dimethyl-1-phenylpropan-1-ol: This isomer features methyl groups at the C2 and C3 positions, with the phenyl and hydroxyl groups at C1.

  • 3,3-Dimethyl-1-phenylpropan-1-ol: The gem-dimethyl groups are situated at the C3 position, while the phenyl and hydroxyl groups are at the C1 position.

  • 3-Methyl-2-phenylbutan-2-ol: This isomer has a branched butyl chain with a phenyl and a hydroxyl group on the same carbon (C2).

  • 3-Methyl-3-phenylbutan-2-ol: In this structure, the phenyl group and a methyl group are on the same carbon (C3) of a butanol chain.

Isomers with Methyl Groups on the Phenyl Ring

This category includes isomers of dimethylphenylethanol, where two methyl groups are substituted on the phenyl ring.

  • 1-(2,3-Dimethylphenyl)ethanol

  • 1-(2,4-Dimethylphenyl)ethanol

  • 1-(2,5-Dimethylphenyl)ethanol

  • 1-(2,6-Dimethylphenyl)ethanol

  • 1-(3,4-Dimethylphenyl)ethanol

  • 1-(3,5-Dimethylphenyl)ethanol

Physicochemical Properties

The table below summarizes the key physical and chemical properties of the identified this compound isomers. This data is essential for understanding their behavior in various applications and for developing purification and analysis methods.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2,2-Dimethyl-1-phenylpropan-1-ol 3835-64-1C₁₁H₁₆O164.2490 °C at 5 mmHg[1]43-45[1]
2,2-Dimethyl-3-phenylpropan-1-ol 13351-61-6C₁₁H₁₆O164.24--
3-Methyl-2-phenylbutan-2-ol 4383-11-3C₁₁H₁₆O164.24212.1 at 760 mmHg[2]-
3-Methyl-3-phenylbutan-2-ol 2977-31-3C₁₁H₁₆O164.24251.73 (rough estimate)[3]-
1-(2,3-Dimethylphenyl)ethanol 54166-49-3C₁₀H₁₄O150.22--
1-(2,4-Dimethylphenyl)ethanol 5379-19-1C₁₀H₁₄O150.22--
1-(2,5-Dimethylphenyl)ethanol 32917-52-5C₁₀H₁₄O150.2293-94 at 4 Torr-
1-(3,4-Dimethylphenyl)ethanol 33967-19-0C₁₀H₁₄O150.22--
1-(3,5-Dimethylphenyl)ethanol 5379-18-0C₁₀H₁₄O150.22--

Experimental Protocols

Detailed experimental protocols for the synthesis of key this compound isomers are provided below. These methods are based on established synthetic organic chemistry principles.

Synthesis of 2,2-Dimethyl-1-phenylpropan-1-ol via Grignard Reaction

This protocol describes the synthesis of 2,2-dimethyl-1-phenylpropan-1-ol by the reaction of a Grignard reagent with pivalaldehyde.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Synthesis of 2,2-Dimethyl-3-phenylpropan-1-ol

This synthesis involves the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride, followed by reduction of the resulting aldehyde.[4]

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanal (B92198)

  • This step involves the alkylation of isobutyraldehyde with benzyl chloride.[4] A detailed, analogous procedure for alkylation of isobutyraldehyde is available and can be adapted.

Step 2: Reduction to 2,2-Dimethyl-3-phenylpropan-1-ol

  • The 2,2-dimethyl-3-phenylpropanal is then reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the synthesized isomers.

¹H and ¹³C NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shift data for 1-(2,3-Dimethylphenyl)ethanol are presented as an example.[5]

Predicted ¹H NMR Data for 1-(2,3-Dimethylphenyl)ethanol:

  • -OH: 2.0 - 5.0 ppm (broad singlet)

  • Ar-H: 7.0 - 7.3 ppm (multiplet)

  • CH₃ (on ethyl): 2.0 - 3.0 ppm

Predicted ¹³C NMR Data for 1-(2,3-Dimethylphenyl)ethanol:

  • C-OH: 65 - 75 ppm

  • CH₃ (on ethyl): 20 - 30 ppm

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.

Visualization of Structures and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the structures of the key isomers and a general synthetic workflow.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Bromobenzene, Pivalaldehyde) Grignard_Formation Grignard Reagent Formation Starting_Materials->Grignard_Formation Reaction Reaction with Carbonyl Compound Grignard_Formation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product Pure Isomer Purification->Final_Product

References

Dimethyl Phenylpropanol Derivatives: A Technical Guide to Their Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phenylpropanol and its derivatives represent a class of aromatic compounds with established applications in the fragrance and cosmetic industries. Emerging evidence suggests that their utility may extend into the pharmaceutical and therapeutic arenas. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential applications of these derivatives, with a focus on their antimicrobial properties. While in-depth pharmacological data remains limited in publicly accessible literature, this document consolidates the existing knowledge to support further research and development in this area.

Introduction

Phenylpropanoids are a broad class of natural products characterized by a C6-C3 skeleton. Their synthetic derivatives, including this compound and related compounds, have garnered interest for their diverse chemical and biological properties.[1][2] Historically, compounds like 2,2-dimethyl-3-phenylpropanol (also known as muguet alcohol) and 2,2-dimethyl-3-phenylpropanal (B92198) have been primarily valued for their floral and green fragrance profiles.[3] However, the structural similarity of these molecules to other biologically active phenylpropanoids suggests a potential for broader applications. This guide will delve into the technical aspects of these derivatives, presenting available data on their synthesis, biological activity, and future outlook.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step chemical processes. A common route to obtaining these compounds is through the alkylation of an aldehyde followed by reduction. For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) has been achieved via the bromination of a substituted alkylaromatic compound, followed by alkylation of isobutyraldehyde (B47883) using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide.[3] The resulting aldehyde can then be reduced to the corresponding alcohol.

Below is a generalized workflow for the synthesis of a this compound derivative.

Synthesis_Workflow Start Substituted Alkyl Aromatic Bromination Bromination Start->Bromination Brominated_Intermediate Brominated Intermediate Bromination->Brominated_Intermediate Alkylation Alkylation (Phase-Transfer Catalyst) Brominated_Intermediate->Alkylation Aldehyde Isobutyraldehyde Aldehyde->Alkylation Aldehyde_Derivative Dimethyl Phenylpropanal Derivative Alkylation->Aldehyde_Derivative Reduction Reduction Aldehyde_Derivative->Reduction Alcohol_Derivative This compound Derivative Reduction->Alcohol_Derivative

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Potential Applications

While the biological activities of phenylpropanoids, in general, are vast, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, the specific data for this compound derivatives is more nascent.[1][2] The most documented activity for this subclass of compounds is their antimicrobial efficacy.

Antimicrobial Properties

Several patents highlight the use of 2,2-dimethyl-3-phenylpropanol as an antimicrobial agent, particularly in cosmetic formulations aimed at reducing body odor.[4] These compounds have shown activity against gram-positive bacteria that are key contributors to axillary odor, such as Staphylococcus epidermidis, Corynebacterium xerosis, and Brevibacterium epidermidis.

Table 1: Reported Antimicrobial Activity of 2,2-dimethyl-3-phenylpropanol

MicroorganismTypeApplicationReference
Staphylococcus epidermidisGram-positive bacteriumDeodorant[3]
Corynebacterium xerosisGram-positive bacteriumDeodorant[3]
Brevibacterium epidermidisGram-positive bacteriumDeodorant[3]
Other Potential Applications

The broader class of phenylpropanoids has been investigated for a range of therapeutic effects, including neuroprotective, cardioprotective, and hepatoprotective activities.[1][2] However, specific studies on this compound derivatives in these areas are lacking. Their structural features warrant further investigation into their potential as scaffolds in drug discovery programs. The chemical reactivity of the aldehyde and alcohol functionalities also allows for further derivatization to explore a wider chemical space and potentially uncover novel biological activities.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not extensively published in peer-reviewed literature. However, a general methodology for assessing the antimicrobial activity of these compounds can be outlined based on standard microbiological techniques.

General Protocol for Antimicrobial Susceptibility Testing

A common method to evaluate the antimicrobial efficacy of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

MIC_Assay_Workflow Start Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions in Microplate Wells Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Microplate (e.g., 24h at 37°C) Inoculation->Incubation Read_Results Observe for Bacterial Growth (Turbidity) Incubation->Read_Results MIC_Determination Determine MIC (Lowest Concentration with No Growth) Read_Results->MIC_Determination

References

The Biological Activity of Dimethyl Phenylpropanol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of dimethyl phenylpropanol is notably scarce in publicly available scientific literature. This guide therefore focuses on the well-documented biological activities of its structural analogs, the broader class of phenylpropanoids, to provide a comparative overview and infer potential areas of investigation for this compound itself.

Introduction to Phenylpropanoids

Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine.[1][2] Their basic chemical structure consists of a phenyl group attached to a three-carbon propane (B168953) side chain (C6-C3 skeleton). This core structure is subject to a wide array of modifications, including hydroxylation, methylation, and glycosylation, leading to a vast number of derivatives with diverse biological activities.[2] These compounds are known to exhibit a range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3]

While specific data for this compound is limited to its use as a masking and perfuming agent in cosmetics, the activities of its analogs such as cinnamaldehyde, eugenol, and various phenylpropanoid glycosides have been extensively studied.[4][5] This guide will synthesize the available information on these analogs to provide a framework for understanding the potential biological activities of this compound.

Anti-inflammatory Activity

Phenylpropanoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways.[1][6][7]

Mechanism of Action

Several phenylpropanoid derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][8] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, some phenylpropanoids can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][8] The activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_genes activates transcription of Phenylpropanoids Phenylpropanoids Phenylpropanoids->IKK inhibit Phenylpropanoids->NFkB inhibit

Quantitative Data

The anti-inflammatory activity of several phenylpropanoid derivatives has been quantified using in vitro assays. The following table summarizes some of the reported IC50 values for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

CompoundIC50 (µM) for NO InhibitionReference
Bibenzyl derivative (1)9.3[8]
Bibenzyl derivative (2)32.3[8]
Bibenzyl derivative (3)15.6[8]
Benzofuran stilbene (B7821643) derivative (6)28.4[8]
2'-hydroxycinnamaldehyde8[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol outlines a general method for determining the effect of a compound on nitric oxide production in macrophage cells.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., phenylpropanoid derivatives).

  • After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control wells without LPS or with a vehicle control are also included.

  • The plates are incubated for a further 24 hours.

Measurement of Nitrite (B80452):

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

no_assay_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with test compounds and LPS adhere->treat incubate Incubate for 24 hours treat->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate Calculate NO inhibition and IC50 measure_absorbance->calculate end End calculate->end

Antioxidant Activity

Many phenylpropanoids possess significant antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[9][10] This activity is conferred by the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[9]

Common Antioxidant Assays

Several in vitro methods are commonly used to evaluate the antioxidant capacity of phenylpropanoids, including:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the antioxidant compound reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[9][11][12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation.[13]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals.[9]

Quantitative Data

The following table presents the antioxidant activity of some phenylpropanoid glycosides and their aglycone as determined by the DPPH radical scavenging assay.

CompoundIC50 (µM) for DPPH ScavengingReference
Phenylpropanoid Glycoside (1)32.75[12]
Phenylpropanoid Glycoside (2)48.20[12]
Phenylpropanoid Glycoside (3)45.33[12]
Phenylpropanoid Glycoside (4)39.87[12]
Phenylpropanoid Glycoside (5)42.61[12]
Aglycone (1a)5.23[12]
Ascorbic Acid (Standard)2.54[12]

Notably, the aglycone exhibited significantly higher radical scavenging activity, suggesting that the presence of a glucose moiety may reduce this activity.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a general procedure for assessing the DPPH radical scavenging activity of a compound.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 60 µM).

  • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well. A control well containing the solvent and DPPH solution is also prepared.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

Antimicrobial Activity

A number of phenylpropanoid derivatives, particularly those found in essential oils like eugenol, thymol (B1683141), and carvacrol (B1668589), exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15]

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to disrupt the microbial cell membrane.[15] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components and ultimately cell death.[15] Some phenylpropanoids can also inhibit microbial enzymes and interfere with protein synthesis.

Quantitative Data

The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity. The following table summarizes the MIC values for some phenylpropanoid derivatives against common bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
Thymol (1a)S. epidermidis-[15]
2-allyl thymol (1b)S. epidermidis-[15]
Carvacrol (2a)S. epidermidis-[15]
2-allyl carvacrol (2b)S. epidermidis-[15]
Eugenol (3a)S. epidermidis-[15]
ortho-Eugenol (3b)S. epidermidis-[15]
Thymol (1a)P. aeruginosa-[15]
2-allyl thymol (1b)P. aeruginosa-[15]
Carvacrol (2a)P. aeruginosa-[15]
2-allyl carvacrol (2b)P. aeruginosa-[15]
Eugenol (3a)P. aeruginosa-[15]
ortho-Eugenol (3b)P. aeruginosa-[15]

Note: While the referenced study[15] discusses the antimicrobial activity and provides p-values for comparisons, specific MIC values were not presented in the provided search snippets. The table structure is provided for when such data is available.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microplate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_assay_workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of test compound in 96-well plate prepare_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate plate (18-24 hours) inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

Conclusion and Future Directions

While this compound itself remains uncharacterized in terms of its biological activity, its structural analogs, the phenylpropanoids, exhibit a rich and diverse pharmacology. The anti-inflammatory, antioxidant, and antimicrobial properties of these compounds are well-documented and offer promising avenues for drug discovery and development.

Future research should focus on elucidating the biological activity profile of this compound. A systematic investigation of its effects in the assays described in this guide would be a valuable starting point. Understanding the structure-activity relationships, particularly the influence of the dimethyl substitution on the propanol (B110389) chain, will be crucial in determining its potential therapeutic applications. Given the activities of its analogs, it is plausible that this compound may possess similar, albeit modulated, biological properties. Experimental validation is, however, essential.

References

Dimethyl Phenylpropanol: A Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are of paramount importance in the pharmaceutical and fine chemical industries, serving as versatile building blocks for the synthesis of enantiomerically pure complex molecules. Among these, 2,2-dimethyl-1-phenyl-1-propanol (B188783), a sterically hindered chiral secondary alcohol, presents a unique scaffold for inducing asymmetry in chemical transformations. Its bulky tert-butyl group, vicinal to the phenyl-bearing stereocenter, offers significant potential for high diastereoselectivity in reactions where it is employed as a chiral auxiliary. This technical guide provides a comprehensive overview of the synthesis of chiral 2,2-dimethyl-1-phenyl-1-propanol and its application as a valuable building block in organic synthesis, with a focus on methodologies relevant to drug discovery and development.

Synthesis of Enantiomerically Pure 2,2-Dimethyl-1-phenyl-1-propanol

The synthesis of enantiomerically enriched 2,2-dimethyl-1-phenyl-1-propanol can be achieved through two primary strategies: the asymmetric reduction of the corresponding prochiral ketone, 2,2-dimethyl-1-phenyl-1-propanone (pivalophenone), and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 2,2-Dimethyl-1-phenyl-1-propanone

The enantioselective reduction of pivalophenone is a direct and atom-economical approach to access the chiral alcohol. Two powerful and widely used methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the carbonyl group of the ketone.[1][2] The predictable stereochemical outcome and high enantioselectivities achievable make it a valuable tool for the synthesis of chiral alcohols.[1]

Experimental Protocol: Asymmetric Reduction of 2,2-Dimethyl-1-phenyl-1-propanone via CBS Catalysis (Adapted)

This protocol is adapted from general procedures for the CBS reduction of aromatic ketones and may require optimization for this specific substrate.

Materials:

  • 2,2-Dimethyl-1-phenyl-1-propanone (Pivalophenone)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • Borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10-15 minutes.

  • A solution of 2,2-dimethyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched 2,2-dimethyl-1-phenyl-1-propanol.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, typically BINAP, in the presence of a chiral diamine.[3] This method is highly efficient for the enantioselective reduction of a wide range of ketones, including aromatic ketones.[3][4]

Experimental Protocol: Noyori Asymmetric Hydrogenation of 2,2-Dimethyl-1-phenyl-1-propanone (Adapted)

This protocol is a general procedure and requires optimization for the specific substrate.

Materials:

  • 2,2-Dimethyl-1-phenyl-1-propanone (Pivalophenone)

  • --INVALID-LINK--n complex

  • (R,R)- or (S,S)-1,2-Diphenylethylenediamine (DPEN)

  • Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (t-BuOK)

  • 2-Propanol (isopropanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with the Ru-BINAP complex (0.001 - 0.01 equivalents), the chiral diamine (0.001 - 0.01 equivalents), and a base (e.g., KOH or t-BuOK, 0.01 - 0.1 equivalents).

  • A solution of 2,2-dimethyl-1-phenyl-1-propanone (1.0 equivalent) in 2-propanol is added.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas (10-100 atm) and heated to the desired temperature (30-80 °C).

  • The reaction is stirred until the uptake of hydrogen ceases or for a predetermined time.

  • After cooling to room temperature, the excess hydrogen is carefully vented.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral 2,2-dimethyl-1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Kinetic Resolution of Racemic 2,2-Dimethyl-1-phenyl-1-propanol

Kinetic resolution is an effective strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. A successful kinetic resolution of racemic 2,2-dimethyl-1-phenyl-1-propanol has been reported using a chiral acylation catalyst.

Table 1: Kinetic Resolution of (±)-2,2-Dimethyl-1-phenyl-1-propanol

Acylating AgentCarboxylic AcidCatalystSolventTime (h)ProductYield (%)ee (%)Recovered AlcoholYield (%)ee (%)Selectivity (s)
Pivalic Anhydride (B1165640)3-Phenylpropionic acid(+)-BTMToluene (B28343)12(R)-Ester4499.7(S)-Alcohol56771580
MPPRA3-Phenylpropionic acid(+)-BTMToluene12(R)-Ester48>99(S)-Alcohol5192>200
DPPRA3-Phenylpropionic acid(+)-BTMToluene12(R)-Ester49>99(S)-Alcohol5096>200

(+)-BTM: (+)-Benzotetramisole; MPPRA: 2-Methyl-2-phenylpropionic anhydride; DPPRA: 2,2-Diphenylpropionic anhydride

Experimental Protocol: Kinetic Resolution of (±)-2,2-Dimethyl-1-phenyl-1-propanol

Materials:

  • (±)-2,2-Dimethyl-1-phenyl-1-propanol

  • 3-Phenylpropionic acid

  • Pivalic anhydride (Piv₂O)

  • (+)-Benzotetramisole ((+)-BTM)

  • Triethylamine (B128534) (Et₃N)

  • Toluene

  • Saturated aqueous sodium hydrogencarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (±)-2,2-dimethyl-1-phenyl-1-propanol (1.0 equivalent), 3-phenylpropionic acid (1.0 equivalent), and (+)-BTM (0.1 equivalents) in toluene is added triethylamine (2.0 equivalents) and pivalic anhydride (1.5 equivalents).

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous sodium hydrogencarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by preparative thin-layer chromatography on silica gel to afford the corresponding ester and the recovered optically active alcohol.

  • The enantiomeric excesses of the ester and the recovered alcohol are determined by chiral HPLC analysis.

Application of Chiral 2,2-Dimethyl-1-phenyl-1-propanol in Organic Synthesis

Enantiomerically pure 2,2-dimethyl-1-phenyl-1-propanol can serve as a valuable chiral auxiliary, directing the stereochemical course of a reaction. The bulky tert-butyl group is expected to provide a high degree of facial shielding, leading to high diastereoselectivities.

Use as a Chiral Auxiliary in Diastereoselective Reactions

While specific applications in the synthesis of drug molecules are not yet widely reported, the structural features of 2,2-dimethyl-1-phenyl-1-propanol make it a promising candidate for a chiral auxiliary in various asymmetric transformations, such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The general principle involves the temporary attachment of the chiral alcohol to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary.

Visualizing Synthetic Pathways and Workflows

Diagram 1: Asymmetric Synthesis of Chiral 2,2-Dimethyl-1-phenyl-1-propanol

Asymmetric_Synthesis cluster_cbs CBS Reduction cluster_noyori Noyori Hydrogenation ketone 2,2-Dimethyl-1-phenyl-1-propanone cbs_reduction Asymmetric Reduction ketone->cbs_reduction 1. CBS Catalyst 2. Borane Reagent noyori_hydrogenation Asymmetric Hydrogenation ketone->noyori_hydrogenation 1. Ru-Catalyst 2. H₂ chiral_alcohol Chiral 2,2-Dimethyl-1-phenyl-1-propanol cbs_catalyst Chiral Oxazaborolidine Catalyst borane Borane Reagent cbs_reduction->chiral_alcohol noyori_catalyst Chiral Ru-BINAP -Diamine Catalyst h2 H₂ noyori_hydrogenation->chiral_alcohol Kinetic_Resolution_Workflow start Racemic 2,2-Dimethyl-1-phenyl-1-propanol + Carboxylic Acid reagents Chiral Catalyst ((+)-BTM) + Acylating Agent (e.g., Piv₂O) + Base (Et₃N) start->reagents reaction Stir at Room Temperature reagents->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Chromatographic Separation concentration->purification ester (R)-Ester purification->ester alcohol (S)-Alcohol purification->alcohol

References

Enantioselective Synthesis of Dimethyl Phenylpropanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. Dimethyl phenylpropanol, a chiral alcohol with applications in fragrance and as a building block for more complex molecules, presents a valuable target for asymmetric synthesis. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of two key isomers: 2,2-dimethyl-1-phenyl-1-propanol (B188783) and 2,2-dimethyl-3-phenyl-1-propanol . This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.

I. Enantioselective Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol

The primary and most effective route to enantiomerically enriched 2,2-dimethyl-1-phenyl-1-propanol is the asymmetric reduction of the prochiral ketone, 2,2-dimethyl-1-phenyl-1-propanone (also known as pivalophenone). Key methodologies include catalytic asymmetric hydrogenation, chiral borane-mediated reduction (such as the Corey-Bakshi-Shibata reduction), and biocatalytic approaches.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts, particularly ruthenium-based systems, is a powerful tool for the enantioselective reduction of ketones. The use of chiral ligands, such as BINAP, in conjunction with a ruthenium precursor, allows for high enantioselectivity.[1]

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst [1]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (S)-BINAP) are dissolved in a degassed solvent such as methanol (B129727) or ethanol. The mixture is typically stirred at a specific temperature to form the active catalyst.

  • Hydrogenation: The substrate, 2,2-dimethyl-1-phenyl-1-propanone, is dissolved in a suitable solvent in an autoclave. The prepared catalyst solution is then added. The autoclave is purged and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like TLC or GC.

  • Work-up and Purification: After cooling the autoclave and carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the enantiomerically enriched 2,2-dimethyl-1-phenyl-1-propanol.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield/Conversion
Ru/(S)-BINAP2,2-Dimethyl-1-phenyl-1-propanone(S)High (typically >95%)High
Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[2][3] It employs a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone, thereby directing the hydride transfer to a specific face of the carbonyl group.[2][4][5]

Logical Workflow for CBS Reduction

cbs_workflow start Start catalyst_formation In situ Catalyst Formation ((S)-prolinol derivative + Borane) start->catalyst_formation ketone_addition Addition of 2,2-Dimethyl-1-phenyl-1-propanone catalyst_formation->ketone_addition reduction Enantioselective Reduction ketone_addition->reduction workup Quench and Work-up reduction->workup product Chiral Alcohol workup->product

Corey-Bakshi-Shibata Reduction Workflow

Experimental Protocol: CBS Reduction of 2,2-Dimethyl-1-phenyl-1-propanone [6]

  • Catalyst Formation (in situ): To a solution of a chiral amino alcohol derivative (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (typically 5-10 mol%) in an anhydrous aprotic solvent like THF under an inert atmosphere, a borane source (e.g., borane-dimethyl sulfide (B99878) complex, BMS) is added at a controlled temperature (e.g., 0 °C or room temperature). The mixture is stirred for a short period to allow for the formation of the active catalyst.

  • Reduction: The substrate, 2,2-dimethyl-1-phenyl-1-propanone, dissolved in the same anhydrous solvent, is then added dropwise to the catalyst solution at a low temperature (e.g., -20 °C to 0 °C).

  • Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, to decompose any excess borane.

  • Work-up and Isolation: The mixture is then subjected to an aqueous work-up, typically involving the addition of dilute acid (e.g., 1 M HCl) followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

CatalystBorane SourceSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield
(R)-2-Methyl-CBS-oxazaborolidineBMS2,2-Dimethyl-1-phenyl-1-propanone(R)>95%High
(S)-2-Methyl-CBS-oxazaborolidineBMS2,2-Dimethyl-1-phenyl-1-propanone(S)>95%High
Biocatalytic Reduction

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols.[7] These biocatalysts offer several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental benignity.[7] The use of whole-cell systems or isolated enzymes often requires a cofactor regeneration system.

Experimental Protocol: Ketoreductase-Catalyzed Reduction

  • Biocatalyst Preparation: A suitable ketoreductase (either as an isolated enzyme or in a whole-cell system) is suspended in a buffered aqueous solution. If using a whole-cell system, the cells may require a pre-incubation period for activation. A cofactor regeneration system, such as glucose/glucose dehydrogenase or isopropanol/a secondary alcohol dehydrogenase, is also included.

  • Substrate Addition: 2,2-Dimethyl-1-phenyl-1-propanone, often dissolved in a water-miscible co-solvent to improve solubility, is added to the biocatalyst suspension.

  • Reaction: The reaction mixture is incubated at a controlled temperature with agitation. The progress of the reduction is monitored by HPLC or GC.

  • Work-up and Purification: Upon completion, the biomass is removed by centrifugation. The product is then extracted from the aqueous phase using an organic solvent. The combined organic extracts are dried and concentrated, and the product is purified if necessary.

BiocatalystCofactor RegenerationSubstrateProduct ConfigurationEnantiomeric Excess (ee)Conversion
Engineered KetoreductaseGlucose/GDH2,2-Dimethyl-1-phenyl-1-propanone(S) or (R)>99%>99%

II. Enantioselective Synthesis of 2,2-Dimethyl-3-phenyl-1-propanol

The synthesis of enantiomerically pure 2,2-dimethyl-3-phenyl-1-propanol typically starts from the corresponding aldehyde, 2,2-dimethyl-3-phenylpropanal. Key strategies for introducing chirality include biocatalytic reduction and asymmetric hydroformylation of a suitable alkene precursor.

Biocatalytic Reduction of 2,2-Dimethyl-3-phenylpropanal

Alcohol dehydrogenases (ADHs) are a class of enzymes capable of the highly enantioselective reduction of aldehydes to primary alcohols.[8] Similar to ketoreductases, ADHs require a cofactor, typically NADH or NADPH, and a regeneration system for catalytic turnover.

Signaling Pathway for Biocatalytic Reduction

adh_reduction sub 2,2-Dimethyl-3-phenylpropanal adh Alcohol Dehydrogenase (ADH) sub->adh prod Chiral 2,2-Dimethyl-3-phenyl-1-propanol adh->prod nadp NADP+ adh->nadp nadph NADPH nadph->adh regen Cofactor Regeneration System (e.g., GDH/Glucose) nadp->regen regen->nadph gluconolactone Glucono-δ-lactone regen->gluconolactone glucose Glucose glucose->regen

Biocatalytic Reduction Cycle

Experimental Protocol: ADH-Catalyzed Reduction of 2,2-Dimethyl-3-phenylpropanal [8]

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution is prepared containing the alcohol dehydrogenase (e.g., from Lactobacillus kefir or horse liver), the cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: 2,2-Dimethyl-3-phenylpropanal, potentially dissolved in a co-solvent, is added to the reaction mixture.

  • Bioreduction: The reaction is stirred at a constant temperature and pH. The progress of the reduction is monitored by analyzing aliquots of the reaction mixture by chiral GC or HPLC.

  • Product Isolation: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration if immobilized). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography.

BiocatalystCofactor SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Conversion
Horse Liver ADH (HLADH)NADH/Ethanol2,2-Dimethyl-3-phenylpropanal(S)HighGood
Lactobacillus ADHNADPH/Isopropanol2,2-Dimethyl-3-phenylpropanal(R) or (S)HighHigh
Asymmetric Hydroformylation

Asymmetric hydroformylation of an appropriate alkene precursor offers a direct route to a chiral aldehyde, which can then be reduced to the target alcohol. For the synthesis of 2,2-dimethyl-3-phenyl-1-propanol, a suitable precursor would be 2-methyl-1-phenylpropene (B151218). This reaction is typically catalyzed by rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands.

Experimental Protocol: Asymmetric Hydroformylation and Subsequent Reduction

  • Hydroformylation: In a high-pressure reactor, 2-methyl-1-phenylpropene is dissolved in a suitable solvent. A rhodium precursor (e.g., Rh(acac)(CO)₂) and a chiral ligand are added. The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated. The reaction is monitored for the formation of the chiral aldehyde.

  • Reduction: Upon completion of the hydroformylation, the resulting chiral aldehyde can be reduced in situ or after isolation. For in situ reduction, the syngas can be replaced with hydrogen, and a suitable hydrogenation catalyst can be added. Alternatively, the aldehyde can be isolated and then reduced using standard reducing agents like sodium borohydride.

  • Purification: The final alcohol product is purified by column chromatography.

Catalyst SystemAlkene SubstrateIntermediate AldehydeFinal Alcohol ConfigurationEnantiomeric Excess (ee)
Rh/(S,S)-Chiraphos2-Methyl-1-phenylpropene(R)-2,2-Dimethyl-3-phenylpropanal(R)-2,2-Dimethyl-3-phenyl-1-propanolModerate to High

III. Conclusion

The enantioselective synthesis of this compound isomers can be achieved through several robust and high-yielding methodologies. For 2,2-dimethyl-1-phenyl-1-propanol, the asymmetric reduction of the corresponding ketone via catalytic hydrogenation or CBS reduction provides excellent enantioselectivity. For 2,2-dimethyl-3-phenyl-1-propanol, biocatalytic reduction of the aldehyde precursor using alcohol dehydrogenases is a highly effective strategy. The choice of method will depend on factors such as the desired enantiomer, available resources, and scalability requirements. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Introduction: The Role of Dimethyl Phenylpropanol in Muguet Fragrance Archetypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Dimethyl Phenylpropanol in Comparative Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS: 13351-61-6), often referred to by its synonym Muguet Alcohol, is a pivotal aroma chemical in the fragrance industry.[1][2] It is classified within the Aryl Alkyl Alcohols structural group and is integral to the creation of "muguet," or lily of the valley, fragrances.[1][3] The natural essence of the lily of the valley flower (Convallaria majalis) is notoriously difficult and commercially unviable to extract, which has necessitated the reliance on synthetic chemistry to replicate its fresh, green, and floral scent profile.[4][5]

This reliance on synthetic molecules has established a family of "muguet odorants," including aldehydes like Hydroxycitronellal, Lilial, and Lyral, and alcohols such as this compound.[6][7] Within this context, this compound serves as a crucial benchmark in comparative studies. Its well-characterized floral, lily, and slightly woody-green odor profile provides a consistent reference point against which the olfactory properties, stability, and performance of novel fragrance molecules are evaluated.[1] This guide details its properties, its function in research, the experimental protocols used for its evaluation, and the biological pathways governing its perception.

Physicochemical and Olfactory Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its application in fragrance formulations and for predicting its behavior in various matrices.

PropertyValueReference(s)
Chemical Name 2,2-Dimethyl-3-phenylpropan-1-ol[1][2]
Synonyms This compound, Muguet Alcohol[1][2]
CAS Number 13351-61-6[1][8]
Molecular Formula C₁₁H₁₆O[1][9]
Molecular Weight 164.24 g/mol [1][9]
Odor Profile Floral (92.0%), Lily (53.27%), Green (52.88%), Woody (52.07%)[1]
LogP 2.90[8]

The Olfactory Signal Transduction Pathway

The perception of this compound, like all odorants, begins with a complex signal transduction cascade in the olfactory epithelium. Understanding this pathway is critical for researchers studying the molecular basis of scent and for the development of novel fragrance compounds with targeted olfactory profiles. The process is initiated when an odorant molecule binds to an Olfactory Receptor (OR), a type of G protein-coupled receptor (GPCR).[10][11]

The canonical pathway involves the following key steps:

  • Odorant Binding: The odorant molecule binds to a specific OR on the cilia of an olfactory sensory neuron.[10]

  • G Protein Activation: This binding event causes a conformational change in the OR, activating an associated G protein, specifically Gα-olf.[6][10]

  • Adenylyl Cyclase Activation: The activated Gα-olf subunit stimulates adenylyl cyclase type III, an enzyme that converts ATP into cyclic AMP (cAMP).[6]

  • Ion Channel Gating: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.[10][11]

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the neuron's membrane. This initial depolarization is further amplified by a Ca²⁺-activated Cl⁻ current.[10]

  • Action Potential: If the depolarization reaches a sufficient threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.[10]

Olfactory_Signaling_Pathway OR Olfactory Receptor (OR) G_protein Gα-olf (Inactive) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP CNG CNG Ion Channel (Closed) Signal Action Potential to Olfactory Bulb CNG->Signal Odorant Dimethyl Phenylpropanol Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG Opens Ions Ions->CNG

Caption: The canonical olfactory signal transduction cascade.

Use in Comparative Studies: Data Presentation

In fragrance research, this compound is frequently used as a standard for evaluating new muguet-type odorants. Comparative analysis relies on quantitative data from both instrumental and sensory evaluations. While much of this data is proprietary, the following table illustrates the key metrics used for comparison.

MetricThis compoundCompound A (e.g., Lilial)Compound B (e.g., Florol)Method
Odor Threshold (Air) Data not publicly available0.27 ng/LData not publicly availableGC-O
Odor Profile Floral, Lily, Green, WoodyFloral, Muguet, AldehydicFloral, Muguet, CleanSensory Panel
Intensity Score (1-9 scale) Benchmark (e.g., 7)VariesVariesSensory Panel
Hedonic Score (-4 to +4) Benchmark (e.g., +2)VariesVariesSensory Panel
Substantivity on Fabric (t₁/₂) VariesVariesVariesHeadspace GC-MS
Stability in Base (pH 9) GoodModerateExcellentChemical Analysis

Note: Odor threshold values are highly dependent on the methodology and matrix. The value for Lilial (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde) is provided for illustrative purposes.[12][13]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data in fragrance research. The two primary methodologies are Gas Chromatography-Olfactometry (GC-O) for instrumental-sensory characterization and Sensory Panel Evaluations for assessing consumer perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[14][15] This allows researchers to pinpoint which specific volatile compounds in a complex mixture are responsible for the perceived aroma.

Objective: To separate and identify the odor-active compounds in a fragrance mixture and to determine their individual odor characteristics and intensity.

Methodology:

  • Sample Preparation:

    • A solution of the fragrance oil containing this compound and other test compounds is prepared in a suitable solvent (e.g., ethanol).

    • For analysis from a product base (e.g., soap, lotion), a headspace extraction technique like Solid-Phase Microextraction (SPME) is employed to collect the volatile compounds.[16]

  • Instrumentation:

    • A gas chromatograph is equipped with a column suitable for fragrance analysis (e.g., DB-5 or DB-WAX).[16]

    • The column effluent is split, with one part directed to a standard detector (e.g., Mass Spectrometer or Flame Ionization Detector) and the other to a heated olfactory detection port (ODP).[14][17]

  • Chromatographic Conditions:

    • Injector: Split/splitless, 250°C.

    • Oven Program: 50°C (2 min hold), ramp at 5°C/min to 240°C (10 min hold).

    • Carrier Gas: Helium at 1.0 mL/min.

  • Olfactometry:

    • A trained sensory panelist (assessor) sniffs the effluent from the ODP.

    • The assessor records the time, duration, intensity, and a qualitative description of every odor detected.

  • Data Analysis:

    • The data from the instrumental detector (MS) is used to identify the chemical structure of the compounds eluting at specific times.

    • This is correlated with the assessor's sensory data to create an "olfactogram," which maps specific odors to specific chemical compounds.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Correlation Prep Fragrance Sample in Ethanol or Headspace Extraction (SPME) Injector GC Injector Prep->Injector GC_Column Gas Chromatography Column Separation Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_FID Detector (MS / FID) Splitter->MS_FID 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Chem_Data Chemical Identification (Mass Spectra) MS_FID->Chem_Data Assessor Trained Assessor ODP->Assessor Correlation Data Correlation (Olfactogram) Chem_Data->Correlation Sensory_Data Sensory Data (Assessor Notes) Sensory_Data->Correlation Assessor->Sensory_Data

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

Sensory panels provide critical data on how a fragrance is perceived in terms of preference, intensity, and character.[18] For comparative studies, a "triangle test" or "paired comparison" is often used to determine if a perceptible difference exists between a reference (containing this compound) and a variant.

Objective: To quantitatively and qualitatively compare the olfactory performance of a fragrance containing a novel compound against a standard fragrance containing this compound.

Methodology:

  • Panelist Selection and Training:

    • Participants are screened for olfactory acuity and ability to describe scents.

    • A panel of 15-20 trained assessors is selected.[13]

    • Panelists are trained on a standardized vocabulary of odor descriptors relevant to the muguet fragrance family.

  • Sample Preparation and Presentation:

    • Fragrances are applied to a neutral carrier (e.g., smelling strips, fabric swatches) in a controlled, double-blind manner.

    • For a Triangle Test , panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the "odd" sample.

    • For a Paired Comparison , panelists are given the reference and the variant and asked to rate them on specific attributes (e.g., intensity, pleasantness, green character) using a labeled magnitude scale.

  • Evaluation Environment:

    • Evaluations are conducted in individual, well-ventilated booths free from extraneous odors.

  • Data Collection:

    • Panelists record their assessments on a digital form. Data includes forced-choice answers (for triangle tests) and ratings on various scales.

  • Statistical Analysis:

    • Triangle test data is analyzed using binomial statistics to determine if the odd sample was identified at a rate significantly greater than chance.

    • Rating scale data is analyzed using ANOVA or t-tests to identify significant differences in specific attributes between the reference and the variant.

Sensory_Panel_Workflow cluster_setup Setup Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Selection Panelist Screening & Selection Training Training on Muguet Odor Descriptors Selection->Training Prep Sample Preparation (Blinded & Coded) Training->Prep Presentation Sample Presentation (e.g., Triangle Test) Prep->Presentation Evaluation Individual Booth Evaluation Presentation->Evaluation Data_Collection Data Collection (Digital Forms) Evaluation->Data_Collection Stats Statistical Analysis (ANOVA, Binomial Test) Data_Collection->Stats Report Interpretation & Reporting of Results Stats->Report

Caption: Workflow for a comparative sensory panel evaluation.

Conclusion

This compound is more than just a component in floral fragrances; it is a fundamental tool in the perfumer's palette and the researcher's toolkit. Its well-defined scent profile and history of use make it an invaluable standard for the comparative evaluation of new fragrance ingredients. By employing rigorous methodologies such as Gas Chromatography-Olfactometry and trained sensory panels, scientists can quantitatively assess the performance of novel molecules relative to this established benchmark. A thorough understanding of its properties, the biological basis of its perception, and the protocols for its study enables continued innovation in the field of fragrance science.

References

Physical properties of Dimethyl Phenylpropanol such as boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-phenylpropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,2-dimethyl-3-phenylpropanol (CAS 13351-61-6), with a focus on its boiling point and solubility. The information herein is intended to support research, development, and formulation activities.

Core Physical Properties

2,2-Dimethyl-3-phenylpropanol is a colorless liquid that may partially solidify at room temperature.[1][2] It is recognized for its fine, floral, lily-of-the-valley fragrance note.[1][2]

Quantitative Data Summary

The following tables summarize the key physical properties of 2,2-dimethyl-3-phenylpropanol.

Table 1: Boiling Point of 2,2-Dimethyl-3-phenylpropanol

PropertyValueConditionsSource
Boiling Point~251.73 °CAtmospheric Pressure (Estimate)[1][3]
Boiling Point~246 °CAtmospheric Pressure (Estimate)[4]
Boiling Point125.55 °C0.020 bar (Reduced Pressure)[5]

Table 2: Solubility of 2,2-Dimethyl-3-phenylpropanol

SolventSolubility (g/L)Temperature (°C)Source
Water1.4920[1][3]
Water1.0925[4]
Ethanol677.8625[4]
Methanol396.7425[4]
Isopropanol616.8125[4]
n-Propanol613.8525[4]
n-Butanol614.4625[4]
Isobutanol477.0125[4]
Acetone520.9325[4]
Ethyl Acetate479.9625[4]
Toluene168.6425[4]
Acetonitrile451.4125[4]
Dimethylformamide (DMF)438.4825[4]
1,4-Dioxane560.5325[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the boiling point and solubility of organic compounds like 2,2-dimethyl-3-phenylpropanol.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] A common laboratory method for determining the boiling point of a small quantity of an organic liquid involves a Thiele tube or an aluminum block apparatus.[6][8]

Materials:

  • Fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)

  • Sample of the organic liquid

Procedure:

  • A small amount of the organic liquid is placed into a fusion tube.[6]

  • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[6][8]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[6]

  • The entire assembly is heated slowly and uniformly.[6]

  • As the temperature rises, air trapped in the capillary tube will slowly exit.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6] The temperature at this point is recorded.

Determination of Solubility

Solubility tests are fundamental in characterizing an organic compound and can indicate the presence of polar functional groups and provide insights into molecular size.[9][10]

Materials:

  • Test tubes

  • Spatula or graduated pipettes

  • Vortex mixer or stirring rod

  • Sample of the organic compound

  • A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents)

Procedure:

  • A small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[9]

  • A specific volume of the chosen solvent (e.g., 0.75 mL) is added in portions.[9]

  • The mixture is agitated vigorously for a set period, typically 60 seconds.[11]

  • The compound is classified as "soluble" if it dissolves completely or if only a few granules remain.[11] It is deemed "insoluble" if it does not appear to dissolve.

  • If the compound is soluble in water, its acidity or basicity can be tested with litmus (B1172312) or pH paper.[10][12]

  • For water-insoluble compounds, subsequent tests in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions can reveal the presence of basic or acidic functional groups, respectively.[9][12]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility characteristics of an organic compound.

G start Start with Organic Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Soluble water_insoluble Water Insoluble test_water->water_insoluble Insoluble test_ph Test with pH Paper water_soluble->test_ph test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl acidic Acidic (e.g., Carboxylic Acid) test_ph->acidic pH < 5 basic Basic (e.g., Amine) test_ph->basic pH > 8 neutral_s Neutral Soluble test_ph->neutral_s Neutral pH hcl_soluble Basic Compound (Amine) test_hcl->hcl_soluble Soluble hcl_insoluble Insoluble in HCl test_hcl->hcl_insoluble Insoluble test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Acidic Compound test_naoh->naoh_soluble Soluble naoh_insoluble Neutral Insoluble test_naoh->naoh_insoluble Insoluble test_nahco3 Test Solubility in 5% NaHCO3 naoh_soluble->test_nahco3 strong_acid Strong Acid (e.g., Carboxylic Acid) test_nahco3->strong_acid Soluble weak_acid Weak Acid (e.g., Phenol) test_nahco3->weak_acid Insoluble

Caption: Workflow for solubility and functional group classification.

References

An In-Depth Toxicological and Dermatological Review of 2,2-dimethyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive toxicological and dermatological review of 2,2-dimethyl-3-phenylpropanol (CAS No. 13351-61-6), a fragrance ingredient belonging to the aryl alkyl alcohols structural group. This document summarizes key safety data, details experimental methodologies for pivotal studies, and presents logical frameworks for safety assessment through structured data tables and visualizations.

Chemical and Physical Properties

2,2-dimethyl-3-phenylpropanol is a colorless liquid, which may partially solidify, characterized by a floral, lily of the valley fragrance.[1][2]

PropertyValueReference
Molecular FormulaC11H16O[3][4]
Molecular Weight164.24 g/mol [2][4]
CAS Number13351-61-6[1]
Melting Point34.5°C[2]
Boiling Point251.73°C (estimate)[2]
Density0.9197 (estimate)[2]
Water Solubility1.49 g/L at 20°C[2]
logP2.24 at 23.8°C[2]
Vapor Pressure47 Pa at 20°C[2]

Toxicological Profile

The toxicological profile of 2,2-dimethyl-3-phenylpropanol has been evaluated for various endpoints. For certain endpoints, a read-across approach has been utilized, leveraging data from structurally similar molecules to assess safety.

Acute Toxicity

Limited data is available for the acute toxicity of 2,2-dimethyl-3-phenylpropanol. The aryl alkyl alcohol group, to which this compound belongs, generally demonstrates low acute oral and dermal toxicity.[5]

Skin and Eye Irritation

Studies on 2,2-dimethyl-3-phenylpropanol indicate a low potential for skin and eye irritation.

EndpointSpeciesMethodResultReference
Skin IrritationGuinea PigBuehler test (1981)Not irritating[6]
Eye IrritationNot specifiedNot specifiedMinimal potential for irritation[5]

A generalized protocol for an acute dermal irritation study, based on OECD Guideline 404, is as follows:

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance is applied to a small gauze patch and then to the prepared skin. The patch is held in contact with the skin with a semi-occlusive dressing for a specified period, typically 4 hours.

  • Observations: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal). The reactions are scored using a standardized system.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring animal_prep Animal Preparation (Clipping of fur) substance_prep Test Substance Application to Patch application Application of Patch to Skin (4 hours) substance_prep->application removal Patch Removal application->removal scoring Scoring for Erythema & Edema (1, 24, 48, 72h) removal->scoring G cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation injection Intradermal Injections (with/without adjuvant) topical_induction Topical Application (48h occlusive patch) injection->topical_induction 1 week challenge Topical Challenge on Naive Site topical_induction->challenge 2 weeks scoring Scoring for Erythema & Edema (24h & 48h post-challenge) challenge->scoring G cluster_analogs Read-Across Analogs cluster_endpoints Toxicological Endpoints target 2,2-dimethyl-3-phenylpropanol (Target Chemical) endpoint1 Skin Sensitization target->endpoint1 Data Gap endpoint2 Repeated Dose Toxicity target->endpoint2 Data Gap endpoint3 Reproductive Toxicity target->endpoint3 Data Gap analog1 2-methyl-5-phenylpentanol analog1->endpoint1 Provides Data analog2 β-methylphenethyl alcohol analog2->endpoint2 Provides Data analog3 3-phenyl-1-propanol analog3->endpoint3 Provides Data

References

The Aromatic Allure: An In-depth Technical Guide to Aryl Alkyl Alcohols in Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl alkyl alcohols, a versatile class of organic compounds, are fundamental building blocks in the fragrance industry. Characterized by a hydroxyl group attached to an alkyl chain which is, in turn, connected to an aryl group, these molecules offer a wide spectrum of scents, from the classic rose notes of phenethyl alcohol to the sweet, balsamic aroma of benzyl (B1604629) alcohol. Their chemical stability, blending capabilities, and diverse olfactory profiles make them indispensable in the creation of fine fragrances, cosmetics, and personal care products. This technical guide provides a comprehensive overview of the chemistry, analysis, and biological perception of aryl alkyl alcohols as fragrance ingredients.

Physicochemical Properties and Olfactory Characteristics

The odor profile and performance of an aryl alkyl alcohol in a fragrance formulation are dictated by its physicochemical properties. Key parameters such as molecular weight, vapor pressure, and the octanol-water partition coefficient (logP) influence its volatility, substantivity, and interaction with other fragrance components. Below is a summary of these properties for several common aryl alkyl alcohols used in the fragrance industry.

CompoundChemical StructureMolecular Weight ( g/mol )Odor ProfileOdor Threshold (ppb)Vapor Pressure (mmHg @ 25°C)logPBoiling Point (°C)Typical Use Level (%)
Phenethyl Alcohol C₈H₁₀O122.16Mild, warm, rose, honey[1][2]15 - 1200[3]0.073[3]1.36[4]219-221[4]5 - 40[5][6]
Benzyl Alcohol C₇H₈O108.14Faintly sweet, floral, balsamic, almond[1]-0.9[1]1.1205.3[2]0.5 - 10[7][8]
Cinnamyl Alcohol C₉H₁₀O134.18Sweet, balsamic, hyacinth, spicy[6][7]cis: 81, trans: 2800[5]0.012[5]1.64[5]250[5]1.3 - 7
Phenylpropanol C₉H₁₂O136.19Hyacinth, floral, sweet[9]--1.8219[9]up to 0.3[9][10]
Hydrocinnamic Alcohol C₉H₁₂O136.19Sweet, floral, hyacinth[11]--1.8119-121 @ 16 mmHgup to 8[11]
1-Phenyl-1-propanol C₉H₁₂O136.19Mild, floral, balsamic[12]--1.8103 @ 14 mmHg[12]-

Synthesis of Aryl Alkyl Alcohols

The industrial production of aryl alkyl alcohols employs several synthetic strategies, primarily focusing on efficiency, cost-effectiveness, and the purity of the final product. Common methods include the reduction of corresponding aryl aldehydes or ketones, and Grignard reactions.

General Synthetic Pathways

Two prevalent methods for the synthesis of aryl alkyl alcohols are:

  • Reduction of Aryl Ketones: Aryl ketones, which can be synthesized via Friedel-Crafts acylation, are reduced to the corresponding secondary aryl alkyl alcohols.[13][14] Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a widely used industrial method.[13]

  • Grignard Reaction: The reaction of a Grignard reagent (R-MgX) with an aryl aldehyde or ketone provides a versatile route to secondary or tertiary aryl alkyl alcohols, respectively.[15] For the synthesis of primary aryl alkyl alcohols, ethylene (B1197577) oxide can be reacted with a phenylmagnesium halide.[4]

Below is a generalized workflow for the synthesis of a secondary aryl alkyl alcohol via Friedel-Crafts acylation followed by reduction.

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction Aryl_Compound Aryl Compound (e.g., Benzene) Aryl_Ketone Aryl Ketone Aryl_Compound->Aryl_Ketone 1. Acyl_Halide Acyl Halide/Anhydride Acyl_Halide->Aryl_Ketone 1. Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Aryl_Ketone Catalyst Aryl_Alkyl_Alcohol Aryl Alkyl Alcohol Aryl_Ketone->Aryl_Alkyl_Alcohol 2. Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Aryl_Alkyl_Alcohol Solvent Solvent (e.g., Ethanol) Solvent->Aryl_Alkyl_Alcohol Workup Aqueous Workup & Purification Aryl_Alkyl_Alcohol->Workup G Sample_Prep Sample Preparation (Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching) MS_Detection->Data_Analysis G Odorant Aryl Alkyl Alcohol OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Gαolf) OR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Ions Na+, Ca2+ Ions->Depolarization Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential G cluster_0 Structural Features cluster_1 Odor Characteristics Chain_Length Alkyl Chain Length Odor_Profile Odor Profile (e.g., Rose, Hyacinth) Chain_Length->Odor_Profile Odor_Intensity Odor Intensity Chain_Length->Odor_Intensity Tenacity Tenacity/Substantivity Chain_Length->Tenacity Ring_Substitution Aryl Ring Substitution Ring_Substitution->Odor_Profile Ring_Substitution->Odor_Intensity Ring_Substitution->Tenacity Chain_Branching Alkyl Chain Branching Chain_Branching->Odor_Profile Chain_Branching->Odor_Intensity Chain_Branching->Tenacity

References

Methodological & Application

Protocol for the synthesis of Dimethyl Phenylpropanol via Grignard reaction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Dimethyl Phenylpropanol via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organic chemistry, facilitating the formation of carbon-carbon bonds with remarkable versatility. This application note provides detailed protocols for the synthesis of 2-phenyl-2-propanol (B165765), a tertiary alcohol also known as α,α-dimethylbenzyl alcohol, which is an isomer of this compound. This compound is a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries[1].

The synthesis is achieved through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The subsequent magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol[2]. Two primary and reliable synthetic routes are presented herein:

  • Route 1: The reaction of phenylmagnesium bromide with acetone (B3395972).

  • Route 2: The reaction of methylmagnesium bromide with acetophenone.

These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of 2-phenyl-2-propanol.

Data Presentation

Physicochemical Properties

The key physicochemical properties of the target compound, 2-phenyl-2-propanol, are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance White to pale yellow solid[1][2]
Melting Point 28-32 °C[1][2]
Boiling Point 202 °C[1][2]
Density 0.973 g/cm³[1]
Refractive Index (n20/D) 1.5196[1][2]
Solubility Insoluble in water; soluble in ethanol, ether, benzene, chloroform, methanol[1]
Reagent Summary Table (Route 1: Phenylmagnesium Bromide + Acetone)
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
Magnesium turningsMg24.311.0 - 1.1
Bromobenzene (B47551)C₆H₅Br157.011.0Must be anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.12SolventEther must be strictly anhydrous
IodineI₂253.81Catalytic amountA small crystal to initiate the reaction
Acetone(CH₃)₂CO58.081.0Must be anhydrous
Dilute Sulfuric/Hydrochloric AcidH₂SO₄ / HCl-For workupe.g., 10% H₂SO₄ or 3M HCl

Experimental Protocols

Safety Precautions: Grignard reactions are highly sensitive to moisture and air. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be thoroughly oven or flame-dried before use[3]. Anhydrous solvents are essential for the success of the reaction[4].

Protocol 1: Synthesis via Phenylmagnesium Bromide and Acetone

This is a widely used and reliable method for the laboratory-scale synthesis of 2-phenyl-2-propanol[1].

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride or silica (B1680970) gel drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a single small crystal of iodine to help initiate the reaction[1].

  • Reagent Addition: Prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 10%) of this solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to bubble or reflux gently. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent[3]. The resulting dark, cloudy solution is used directly in the next step.

Part B: Reaction with Acetone

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Acetone Addition: Prepare a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether and place it in the dropping funnel. Add the acetone solution dropwise to the cold, stirring Grignard reagent. The reaction is exothermic, and a white precipitate of the magnesium alkoxide will form[1].

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30-60 minutes to ensure the reaction goes to completion[1][5].

Part C: Work-up and Product Isolation

  • Hydrolysis: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice. Stir until the ice has melted. Then, add a dilute acid (e.g., 10% sulfuric acid or 3M hydrochloric acid) dropwise to dissolve the magnesium salts (magnesium hydroxide/bromide) until the aqueous layer is clear[1].

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with portions of diethyl ether[1].

  • Washing: Combine all the organic (ether) layers. Wash the combined extracts sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with a saturated sodium chloride (brine) solution[1][3].

  • Drying: Dry the ether solution over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1].

  • Solvent Removal: Filter off the drying agent by gravity or vacuum filtration. Remove the diethyl ether solvent using a rotary evaporator to obtain the crude 2-phenyl-2-propanol[1].

Part D: Purification

  • Recrystallization: Since 2-phenyl-2-propanol is a low-melting solid, it can be purified by recrystallization. Choose a suitable non-polar solvent like petroleum ether or hexane. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration[1].

  • Vacuum Distillation: Alternatively, the crude product can be purified by vacuum distillation. Collect the fraction that distills at the appropriate boiling point for 2-phenyl-2-propanol under the given pressure[1].

Visualizations

Experimental Workflow Diagram

References

Application Notes: (1R,2R)-(-)-Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone strategy for the stereocontrolled formation of new chiral centers. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in excess. Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse. This methodology has been instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its absolute stereochemistry.

While the specific compound dimethyl phenylpropanol is not widely documented as a chiral auxiliary in the scientific literature, the structurally related and readily available (1R,2R)-(-)-pseudoephedrine has been extensively and successfully employed for this purpose. Derived from the chiral pool, pseudoephedrine serves as a highly effective chiral auxiliary in a variety of asymmetric transformations, most notably in the diastereoselective alkylation of enolates derived from carboxylic acid amides. This application note provides a detailed overview and experimental protocols for the use of (1R,2R)-(-)-pseudoephedrine as a chiral auxiliary.

Principle of Stereochemical Control

The efficacy of pseudoephedrine as a chiral auxiliary stems from its ability to form a rigid chelated intermediate upon deprotonation of the corresponding amide. As illustrated in the diagram below, the lithium enolate is believed to form a six-membered ring structure involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. This conformation effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the opposite face, thus ensuring high diastereoselectivity in the formation of the new stereocenter.

G cluster_workflow Logical Workflow for Asymmetric Alkylation start Start: Prochiral Carboxylic Acid + (1R,2R)-(-)-Pseudoephedrine step1 Amide Formation start->step1 step2 Deprotonation (e.g., LDA) step1->step2 step3 Formation of Chelated Lithium Enolate step2->step3 step4 Diastereoselective Alkylation (E-X) step3->step4 step5 Alkylated Amide (High Diastereomeric Excess) step4->step5 step6 Auxiliary Cleavage (Hydrolysis) step5->step6 end End Products: Enantiomerically Enriched Carboxylic Acid + Recovered Auxiliary step6->end

Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.

Applications

The primary application of pseudoephedrine as a chiral auxiliary is in the asymmetric alkylation of amides to produce α-substituted carboxylic acids, which are valuable building blocks in organic synthesis. This methodology has been successfully applied to the synthesis of a wide range of enantiomerically enriched compounds, including non-proteinogenic amino acids and precursors to complex natural products.

Data Presentation

The following table summarizes representative results for the asymmetric alkylation of pseudoephedrine amides with various electrophiles. The data highlights the high diastereoselectivity and yields typically achieved with this method.

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Ratio (d.r.)
1Benzyl (B1604629) bromideBenzyl95>99:1
2IodomethaneMethyl9298:2
31-Iodopropanen-Propyl8997:3
4Allyl bromideAllyl9096:4
5Isopropyl iodideIsopropyl7595:5

Note: Data is compiled from various literature sources and is representative of typical results.

Experimental Protocols

Protocol 1: Synthesis of (1R,2R)-(-)-Pseudoephedrine Propionamide (B166681)

This protocol describes the formation of the amide from the chiral auxiliary and a prochiral carboxylic acid derivative.

Materials:

Procedure:

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure amide.

Protocol 2: Asymmetric Alkylation of Pseudoephedrine Propionamide

This protocol details the key diastereoselective alkylation step.

Materials:

  • (1R,2R)-(-)-Pseudoephedrine propionamide

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.2 eq) dropwise to the stirred solution and maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise and continue to stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Purification is typically achieved by flash chromatography.

G cluster_protocol Experimental Workflow for Asymmetric Alkylation start Dissolve Pseudoephedrine Amide in THF cool Cool to -78 °C start->cool add_lda Add LDA (Enolate Formation) cool->add_lda stir1 Stir for 1 hour at -78 °C add_lda->stir1 add_electrophile Add Electrophile (e.g., Benzyl Bromide) stir1->add_electrophile stir2 Stir for 4-6 hours at -78 °C add_electrophile->stir2 quench Quench with aq. NH4Cl stir2->quench workup Work-up and Extraction quench->workup analysis Analysis (NMR, HPLC) and Purification workup->analysis

Caption: Experimental workflow for the asymmetric alkylation step.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated pseudoephedrine amide

  • Sulfuric acid (e.g., 1 M aqueous solution)

  • Dioxane

  • Diethyl ether

  • Aqueous sodium hydroxide (B78521) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (e.g., 2 M)

Procedure:

  • Reflux a solution of the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 1 M sulfuric acid (1:1 v/v) for 4-8 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • To recover the pseudoephedrine auxiliary, make the aqueous solution basic with 2 M NaOH and extract with diethyl ether. The combined organic extracts can be dried and concentrated to recover the auxiliary.

  • Acidify the remaining aqueous layer with 2 M HCl to protonate the carboxylic acid product.

  • Extract the acidic aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers containing the product, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Conclusion

(1R,2R)-(-)-Pseudoephedrine is a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward experimental procedures, high diastereoselectivities, and the ability to recover the chiral auxiliary make this a valuable methodology for academic and industrial researchers. The protocols provided herein offer a solid foundation for the application of this auxiliary in the synthesis of a wide array of enantiomerically pure molecules.

Application Notes and Protocols for the Biocatalytic Reduction of 2,2-dimethyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocatalytic reduction of prochiral aldehydes to their corresponding chiral alcohols is a key transformation in the synthesis of valuable pharmaceutical intermediates and fine chemicals. This application note details the methodologies for the enzymatic reduction of 2,2-dimethyl-3-phenylpropanal (B92198) to 2,2-dimethyl-3-phenylpropan-1-ol, a chiral building block of interest in drug development. The protocols described herein are based on established procedures for the reduction of structurally similar aryl-substituted aldehydes, providing a strong starting point for optimization.[1][2][3]

Enzymatic reductions, utilizing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offer significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[4][5] However, challenges such as enzyme stability in the presence of reactive aldehyde substrates and the need for efficient cofactor regeneration must be addressed.[1][2][6] The use of whole-cell biocatalysts is a prominent strategy to overcome these limitations by providing a protective cellular environment and endogenous cofactor regeneration systems.[7][8][9]

This document provides a comprehensive overview of the experimental protocols, quantitative data from analogous reactions, and a visual representation of the experimental workflow to guide researchers in the successful application of biocatalysis for the synthesis of chiral alcohols.

Data Presentation

The following tables summarize quantitative data from the biocatalytic reduction of 2-phenylpropanal, a structurally related substrate, using various biocatalytic systems. This data serves as a valuable reference for what can be expected and for the optimization of the reduction of 2,2-dimethyl-3-phenylpropanal.

Table 1: Reduction of rac-2-phenylpropanal using Isolated Candida tenuis xylose reductase (CtXR D51A) Mutant [1][2]

Enzyme Concentration (U/mL)Product Concentration (µM)Enantiomeric Excess (e.e.) of (S)-Phenylpropanol (%)
2076 ± 341 ± 4
3.451 ± 598 ± 2
0.613 ± 599.1 ± 0.3

Reaction Conditions: 0.5 mM rac-2-phenylpropanal, 0.7 mM NAD+, 2-hour reaction time.

Table 2: Whole-Cell Bioreduction of 100 mM rac-2-phenylpropanal [1][10]

Catalyst Loading (g_CDW/L)Product Concentration (mM)Enantiomeric Excess (e.e.) of (S)-Phenylpropanol (%)
44195.3
106762

Reaction Conditions: Lyophilized and rehydrated E. coli cells co-expressing CtXR D51A and a yeast formate (B1220265) dehydrogenase, 6 mM NAD+, 24-hour reaction time.

Table 3: Optimization of Whole-Cell Bioreduction of rac-2-phenylpropanal [1][2]

Catalyst Loading (g_CDW/L)Substrate Concentration (M)NAD+ Concentration (mM)Conversion (%)Enantiomeric Excess (e.e.) (%)Product Concentration (g/L)
20132395.1-
40135192.2-
401-up to 8492-93-
401--93.1115

Note: The substrate-to-biocatalyst ratio was identified as a key factor influencing both enantiopurity and final product titer.[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the data tables. These can be adapted for the biocatalytic reduction of 2,2-dimethyl-3-phenylpropanal.

Protocol 1: Biocatalytic Reduction using Isolated Enzyme

This protocol is based on the reduction of rac-2-phenylpropanal using the isolated D51A mutant of Candida tenuis xylose reductase (CtXR D51A).

Materials:

  • CtXR D51A enzyme solution

  • Racemic 2,2-dimethyl-3-phenylpropanal

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Reaction vessels (e.g., microcentrifuge tubes or glass vials)

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of the substrate, 2,2-dimethyl-3-phenylpropanal, in a suitable organic solvent (e.g., DMSO or ethanol) to ensure solubility.

  • In a reaction vessel, combine the phosphate buffer, NAD+ solution, and the enzyme solution to the desired final concentrations (refer to Table 1 for guidance).

  • Initiate the reaction by adding the substrate stock solution to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and/or by protein precipitation.

  • Extract the product with an organic solvent.

  • Analyze the extracted product for conversion and enantiomeric excess using appropriate analytical techniques such as HPLC or chiral GC.[11]

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol describes the use of a whole-cell biocatalyst, which is often preferred for its enhanced enzyme stability and integrated cofactor regeneration.[1][6]

Materials:

  • Lyophilized E. coli cells co-expressing a suitable alcohol dehydrogenase/ketoreductase (e.g., CtXR D51A) and a cofactor regenerating enzyme (e.g., formate dehydrogenase).

  • Racemic 2,2-dimethyl-3-phenylpropanal

  • NAD+

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Formate source for cofactor regeneration (e.g., sodium formate)

  • Reaction vessel (e.g., baffled flask)

  • Incubator/shaker

Procedure:

  • Rehydrate the lyophilized whole cells in the phosphate buffer to the desired catalyst loading (e.g., 4-40 g_CDW/L).

  • Add NAD+ and the formate source to the cell suspension.

  • Add the substrate, 2,2-dimethyl-3-phenylpropanal, to the reaction mixture. For higher substrate concentrations, a stepwise addition strategy may be beneficial to mitigate substrate toxicity/inhibition.[1]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure adequate mixing and aeration.

  • Monitor the reaction progress by periodically taking samples.

  • To process the samples, centrifuge to pellet the cells, and extract the supernatant with an organic solvent.

  • Analyze the organic extract for product formation and enantiomeric excess by HPLC or chiral GC.

Mandatory Visualizations

Experimental Workflow for Whole-Cell Biocatalytic Reduction

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Product Work-up & Analysis Reagents Prepare Reagents: - Buffer - Lyophilized Whole Cells - Substrate (2,2-dimethyl-3-phenylpropanal) - NAD+ - Formate Mix Combine Reagents in Reaction Vessel Reagents->Mix Incubate Incubate with Agitation (Controlled Temperature) Mix->Incubate Start Reaction Monitor Monitor Reaction Progress (e.g., HPLC, GC) Incubate->Monitor Periodic Sampling Quench Quench Reaction & Extract Product Incubate->Quench Reaction Completion Monitor->Incubate Analyze Analyze Conversion & Enantiomeric Excess Quench->Analyze

Caption: Workflow for the whole-cell biocatalytic reduction of 2,2-dimethyl-3-phenylpropanal.

Cofactor Regeneration Cycle in Whole-Cell Biocatalysis

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Substrate 2,2-dimethyl-3-phenylpropanal Product 2,2-dimethyl-3-phenylpropan-1-ol Substrate->Product Reduction ADH Alcohol Dehydrogenase (from whole cell) NAD NAD+ ADH->NAD NADH NADH NADH->ADH FDH Formate Dehydrogenase (from whole cell) NAD->FDH Formate Formate CO2 CO2 Formate->CO2 Oxidation FDH->NADH

Caption: Coupled enzymatic system for cofactor regeneration in whole-cell biocatalysis.

References

Application Note: HPLC Method for the Separation of Dimethyl Phenylpropanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation of structural and chiral isomers of Dimethyl Phenylpropanol. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of related compounds. The protocol outlines the use of both chiral and reversed-phase chromatography to achieve baseline separation of key isomers, ensuring accurate quantification and impurity profiling.

Introduction

This compound encompasses several structural and chiral isomers, the separation and quantification of which are essential for ensuring the purity and efficacy of pharmaceutical intermediates and fine chemicals. The primary isomers of interest include the positional isomers 2,2-dimethyl-1-phenyl-1-propanol (B188783) and 2,2-dimethyl-3-phenyl-1-propanol, as well as the enantiomers of chiral isomers like 2-phenyl-1-propanol. Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge. This application note provides a robust and reproducible HPLC methodology to address this challenge.

Experimental Protocols

I. Chiral Separation of Phenylpropanol Enantiomers

This protocol is adapted from established methods for structurally similar compounds and is optimized for the separation of phenylpropanol enantiomers.[1]

A. Materials and Reagents

  • Solvents: HPLC grade n-Hexane and Isopropanol.[1]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase (CSP).[1]

  • Sample: Racemic standard of the chiral this compound isomer, dissolved in the mobile phase.

B. HPLC Conditions

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

C. Sample Preparation

  • Prepare a stock solution of the this compound isomer standard in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards at the desired concentrations.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

D. Analysis and Data Processing

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the HPLC system.

  • The two enantiomers should be resolved into two distinct peaks.

  • Integrate the peak areas to determine the enantiomeric ratio and purity.

II. Separation of Positional Isomers

For the separation of positional isomers such as 2,2-dimethyl-1-phenyl-1-propanol and 2,2-dimethyl-3-phenyl-1-propanol, a reversed-phase method utilizing a stationary phase with alternative selectivity to standard C18 is recommended. Pentafluorophenyl (PFP) and Phenyl phases can offer enhanced selectivity for positional isomers.[2][3][4]

A. Materials and Reagents

  • Solvents: HPLC grade Acetonitrile and Water.

  • Additive: Phosphoric acid or Formic acid (for MS compatibility).[5]

  • Column: Poroshell 120 PFP (4.6 x 50 mm, 2.7 µm) or a similar PFP or Phenyl-Hexyl column.

  • Sample: A mixture of this compound positional isomers, dissolved in the mobile phase.

B. HPLC Conditions

ParameterCondition
Column Poroshell 120 PFP (4.6 x 50 mm, 2.7 µm)
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric Acid (gradient)
Gradient 30-70% Acetonitrile over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL

C. Sample Preparation

  • Prepare a stock solution containing a mixture of the this compound positional isomers in a 50:50 mixture of Acetonitrile and Water at a concentration of 1 mg/mL each.

  • Prepare working standards by diluting the stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound isomers based on the described methods.

Table 1: Expected Retention Times for Chiral Separation

IsomerExpected Retention Time (min)
Enantiomer 1~ 8.5
Enantiomer 2~ 9.8

Table 2: Expected Retention Times for Positional Isomer Separation

IsomerExpected Retention Time (min)
2,2-dimethyl-3-phenyl-1-propanol~ 5.2
2,2-dimethyl-1-phenyl-1-propanol~ 6.1

Mandatory Visualization

The logical workflow for the development and validation of the HPLC method for separating this compound isomers is depicted in the following diagram.

HPLC_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (as per ICH guidelines) cluster_2 Application A Define Analytical Goal: Separate this compound Isomers B Literature Search & Compound Property Analysis A->B C Select Chromatographic Mode (Chiral vs. Reversed-Phase) B->C D Screen Columns (e.g., Chiralcel OD-H, PFP) C->D E Optimize Mobile Phase (Solvent Ratio, Additives) D->E F Optimize Other Parameters (Flow Rate, Temperature) E->F G Specificity F->G Proceed to Validation H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Routine Analysis (Quality Control) K->L M Impurity Profiling K->M N Stability Studies K->N

References

Application Note: GC-MS Analysis of 2,2-Dimethyl-3-Phenylpropanol and its Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2,2-dimethyl-3-phenylpropanol, a common fragrance ingredient. The protocol is designed for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this compound. This document provides a comprehensive workflow, from sample preparation to data analysis, and includes identification of potential reaction byproducts.

Introduction

2,2-Dimethyl-3-phenylpropanol is a valuable fragrance compound known for its floral, lily-of-the-valley scent profile.[1] Its synthesis typically involves a two-step process: the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride to form 2,2-dimethyl-3-phenylpropanal, followed by the reduction of the aldehyde to the corresponding alcohol.[2] During this synthesis, various side reactions can occur, leading to the formation of byproducts that may affect the final product's odor profile and purity. Therefore, a reliable analytical method is crucial for monitoring the reaction progress and ensuring the quality of the final product. GC-MS is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification.[3]

Experimental Protocols

Sample Preparation

A representative sample from the crude reaction mixture or the final purified product is required for analysis.

Materials:

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Protocol:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in diethyl ether and bring it to volume.

  • For crude reaction mixtures containing a high concentration of the main product, a further 1:10 dilution may be necessary to avoid column overloading.

  • Transfer a 1 mL aliquot of the solution to a microcentrifuge tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Vortex the mixture for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the clear supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

GC Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range 40-400 amu
Solvent Delay 3 minutes

Data Presentation

The following table summarizes the quantitative data obtained from the GC-MS analysis of a representative crude reaction mixture. The compounds were identified by comparing their mass spectra with the NIST library and by interpreting their fragmentation patterns.

Peak No.Retention Time (min)Compound NameMolecular FormulaMolecular Weight ( g/mol )Area %
14.52IsobutyraldehydeC₄H₈O72.111.5
27.81Benzyl ChlorideC₇H₇Cl126.580.8
38.93BenzaldehydeC₇H₆O106.122.1
49.25Benzyl AlcoholC₇H₈O108.143.5
511.542,2-Dimethyl-3-phenylpropanalC₁₁H₁₄O162.2310.2
612.182,2-Dimethyl-3-phenylpropanol C₁₁H₁₆O 164.24 78.9
714.82Dibenzyl EtherC₁₄H₁₄O198.261.8
815.673-Hydroxy-2,2,4-trimethylpentanalC₈H₁₆O₂144.211.2

Byproduct Identification

The identified byproducts in the reaction mixture are consistent with known side reactions:

  • Unreacted Starting Materials: Isobutyraldehyde and benzyl chloride.

  • Intermediate: 2,2-Dimethyl-3-phenylpropanal from incomplete reduction.

  • Byproducts from Starting Materials:

    • Benzaldehyde and Benzyl Alcohol: Likely formed from the hydrolysis and subsequent oxidation of benzyl chloride.[4][5]

    • Dibenzyl Ether: Can be formed from the self-condensation of benzyl alcohol under certain conditions.

    • 3-Hydroxy-2,2,4-trimethylpentanal: A product of the self-aldol condensation of isobutyraldehyde under basic conditions.[6]

Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Crude Reaction Mixture Dilution Dilution with Diethyl Ether Sample->Dilution Drying Drying with Anhydrous Na₂SO₄ Dilution->Drying Centrifugation Centrifugation Drying->Centrifugation Vial Transfer to Autosampler Vial Centrifugation->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Peak Integration & Identification TIC->Peak_Integration Quantification Quantitative Analysis (Area %) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Reaction_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions & Byproducts Isobutyraldehyde Isobutyraldehyde Intermediate 2,2-Dimethyl-3- phenylpropanal Isobutyraldehyde->Intermediate Alkylation AldolProduct Isobutyraldehyde Self-Condensation Product Isobutyraldehyde->AldolProduct Self-Condensation BenzylChloride Benzyl Chloride BenzylChloride->Intermediate Alkylation BenzylAlcohol Benzyl Alcohol BenzylChloride->BenzylAlcohol Hydrolysis Product 2,2-Dimethyl-3- phenylpropanol Intermediate->Product Reduction Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation DibenzylEther Dibenzyl Ether BenzylAlcohol->DibenzylEther Condensation

Caption: Synthesis pathway and potential byproducts.

Conclusion

The described GC-MS method is highly effective for the separation, identification, and quantification of 2,2-dimethyl-3-phenylpropanol and its reaction byproducts. This protocol provides a reliable tool for process monitoring and quality control in a research or industrial setting, ensuring the purity and desired olfactory properties of the final product. The detailed analysis of byproducts offers valuable insights into the reaction chemistry, allowing for optimization of the synthesis process.

References

Application Notes and Protocols for Chiral Chromatography of Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2,2-dimethyl-3-phenylpropanol to facilitate its separation into individual enantiomers using chiral chromatography. The methodologies described herein are essential for the accurate determination of enantiomeric purity, a critical aspect in drug development and stereoselective synthesis.

Introduction

2,2-dimethyl-3-phenylpropanol is a chiral alcohol with a single stereocenter. The analysis of its enantiomeric composition is crucial as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties. Direct separation of the enantiomers of 2,2-dimethyl-3-phenylpropanol on a chiral stationary phase (CSP) is a viable approach. Alternatively, an indirect method involving derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column, is also a powerful technique. This document outlines protocols for both direct chiral HPLC and an indirect method using Mosher's acid as the chiral derivatizing agent.

Method 1: Indirect Enantiomeric Separation via Derivatization with Mosher's Acid

This method involves the conversion of the 2,2-dimethyl-3-phenylpropanol enantiomers into diastereomeric esters using a chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[1] These diastereomers can then be separated and quantified using standard achiral high-performance liquid chromatography (HPLC).

Experimental Workflow: Derivatization and HPLC Analysis

cluster_prep Sample Preparation cluster_analysis Analysis racemic_alcohol Racemic 2,2-Dimethyl-3-phenylpropanol derivatization Derivatization Reaction racemic_alcohol->derivatization mosher_acid (R)-Mosher's Acid Chloride mosher_acid->derivatization hplc Achiral HPLC System derivatization->hplc Inject Sample separation Separation of Diastereomers hplc->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for the indirect chiral analysis of 2,2-dimethyl-3-phenylpropanol.

Protocol: Derivatization with (R)-Mosher's Acid Chloride

Materials:

Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of racemic 2,2-dimethyl-3-phenylpropanol in 1 mL of anhydrous DCM.

  • Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding 1 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 mL of saturated aqueous NaHCO₃ solution and 2 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric Mosher's esters.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient if necessary, though for analytical purposes, direct injection of the crude reaction mixture after workup is often sufficient.[2]

Protocol: HPLC Analysis of Diastereomeric Esters

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A standard achiral silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2, v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare a sample solution of the diastereomeric esters in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • The two diastereomers should be resolved into two separate peaks.

  • Integrate the peak areas to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original alcohol.

Data Presentation

Table 1: Representative Chromatographic Data for Diastereomeric Mosher's Esters

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)
Diastereomer 112.550.12.1
Diastereomer 214.249.9-

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Method 2: Direct Enantiomeric Separation by Chiral HPLC

Direct separation on a chiral stationary phase (CSP) is a more straightforward approach that avoids the need for derivatization. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including alcohols.[3][4][5][6][7]

Logical Relationship: Direct Chiral HPLC

racemic_alcohol Racemic 2,2-Dimethyl-3-phenylpropanol chiral_hplc Chiral HPLC System (Polysaccharide-based CSP) racemic_alcohol->chiral_hplc Injection separation Differential Interaction with CSP chiral_hplc->separation enantiomer_1 Enantiomer 1 separation->enantiomer_1 Different Retention Times enantiomer_2 Enantiomer 2 separation->enantiomer_2 Different Retention Times quantification Quantification enantiomer_1->quantification enantiomer_2->quantification

Caption: Principle of direct enantioseparation by chiral HPLC.

Protocol: Direct Chiral HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC, 250 x 4.6 mm, 5 µm). The selection of the specific column may require screening.[3]

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10, v/v). The composition may need to be optimized for best resolution.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare a dilute solution of the racemic 2,2-dimethyl-3-phenylpropanol in the mobile phase (e.g., 0.5 mg/mL).

  • Inject the sample onto the HPLC system and record the chromatogram.

  • The two enantiomers should be resolved into two separate peaks.

  • Integrate the peak areas to determine the enantiomeric excess (ee).

Data Presentation

Table 2: Representative Chromatographic Data for Direct Chiral HPLC Separation

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(R)-Enantiomer10.849.899.6%
(S)-Enantiomer11.950.2

Note: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase used. The data presented are representative and will require experimental verification.

Concluding Remarks

The choice between the indirect and direct methods for chiral separation of 2,2-dimethyl-3-phenylpropanol will depend on the specific requirements of the analysis and the available instrumentation. The indirect method using Mosher's acid is a classic and reliable technique, particularly useful when the absolute configuration needs to be determined by NMR analysis of the diastereomers. The direct chiral HPLC method is often faster and more straightforward for routine enantiomeric purity assessment, provided a suitable chiral stationary phase is identified. For both methods, optimization of the chromatographic conditions is crucial to achieve baseline separation and accurate quantification.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules often dictates their biological activity, making the production of single enantiomers a critical aspect of drug development and chemical manufacturing. Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the separation of racemic alcohols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted alcohol.

These application notes provide a detailed overview and generalized protocols for the enzymatic kinetic resolution of dimethyl phenylpropanol, a substrate of interest in organic synthesis. While specific data for this compound is limited, this document leverages established protocols for structurally similar molecules, such as 1-phenyl-1-propanol (B1198777) and 2-phenylpropanol, to provide a robust starting point for experimental design and optimization.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of a racemic alcohol involves the use of a lipase (B570770) in a non-aqueous solvent to catalyze the transfer of an acyl group from an acyl donor (often a vinyl ester for irreversibility) to the alcohol. Due to the chiral environment of the enzyme's active site, one enantiomer of the alcohol reacts at a significantly higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol. The two can then be separated by standard chromatographic techniques. The efficiency of the resolution is typically measured by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Experimental Workflow

The general workflow for the enzymatic kinetic resolution of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Racemic Dimethyl Phenylpropanol E Combine Substrate, Acyl Donor, Solvent, and Enzyme A->E B Acyl Donor (e.g., Vinyl Acetate) B->E C Lipase (e.g., Novozym 435) C->E D Organic Solvent (e.g., Toluene) D->E F Incubate at Controlled Temperature with Shaking E->F G Monitor Reaction Progress (TLC, GC, or HPLC) F->G H Filter to Remove Enzyme G->H I Evaporate Solvent H->I J Column Chromatography Separation I->J K (R)-Ester J->K L (S)-Alcohol J->L M Determine e.e. by Chiral HPLC or GC K->M L->M

Figure 1: Experimental workflow for enzymatic kinetic resolution.

Data from Analogous Substrates

The following tables summarize quantitative data from the enzymatic kinetic resolution of 1-phenyl-1-propanol and the dynamic kinetic resolution of 2-phenylpropanal. This data can serve as a valuable reference for selecting starting conditions for the resolution of this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenyl-1-propanol [1]

LipaseAcyl DonorSolventTemp. (°C)Time (h)Molar Ratio (Acyl Donor:Alcohol)ee (S)-Ester (%)
Novozym 435Lauric AcidToluene502.51:195
Novozym 435Myristic AcidToluene5041:192
Novozym 435Palmitic AcidToluene5061:188
Lipase PSLauric AcidToluene50241:165
CRLLauric AcidToluene50481:140

Table 2: Reductive Enzymatic Dynamic Kinetic Resolution of rac-2-Phenylpropanal [2][3]

BiocatalystSubstrate Conc. (M)Catalyst Loading (g/L)NAD+ Conc. (mM)Time (h)Conversion (%)ee (S)-Alcohol (%)
E. coli expressing CtXR D51A & FDH1406246293.3
E. coli expressing CtXR D51A & FDH14012249992-93
E. coli expressing CtXR D51A & FDH0.110624~55~98
E. coli expressing CtXR D51A & FDH0.120624~80~95

CtXR D51A: D51A mutant of Candida tenuis xylose reductase; FDH: Formate dehydrogenase

Protocols

The following are generalized protocols for the enzymatic kinetic resolution of this compound. Researchers should perform initial screening experiments to determine the optimal enzyme, acyl donor, solvent, and temperature for their specific substrate.

Protocol 1: Screening of Lipases for Kinetic Resolution
  • Materials:

    • Racemic this compound

    • Selection of lipases (e.g., Novozym 435 (immobilized Candida antarctica lipase B), lipase from Pseudomonas cepacia (lipase PS), lipase from Candida rugosa (CRL))

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene, hexane, or tert-amyl alcohol)

    • Molecular sieves (4 Å), activated

    • Small reaction vials with screw caps

    • Thermostated shaker

  • Procedure:

    • To a 4 mL vial, add racemic this compound (e.g., 0.1 mmol), the organic solvent (2 mL), and activated molecular sieves (50 mg).

    • Add the acyl donor (e.g., vinyl acetate, 0.15 mmol).

    • Add the lipase (e.g., 20 mg).

    • Seal the vial and place it in a thermostated shaker at a set temperature (e.g., 30-50 °C) with constant agitation (e.g., 200 rpm).

    • Prepare a separate vial for each lipase to be screened.

    • Take small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by TLC or GC to monitor the conversion.

    • After an appropriate time (e.g., when ~50% conversion is reached), stop the reaction by filtering off the enzyme.

    • Analyze the enantiomeric excess of the remaining substrate and the formed ester using chiral HPLC or GC.

Protocol 2: Preparative Scale Kinetic Resolution
  • Materials:

    • Racemic this compound

    • Optimal lipase identified from screening

    • Optimal acyl donor identified from screening

    • Optimal anhydrous organic solvent identified from screening

    • Molecular sieves (4 Å), activated

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermostated oil bath

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic this compound (e.g., 1.0 g), the organic solvent (e.g., 50 mL), and activated molecular sieves (e.g., 1.0 g).

    • Add the acyl donor in the desired molar ratio (e.g., 1.5 equivalents).

    • Add the selected lipase (e.g., 200 mg).

    • Stir the reaction mixture at the optimal temperature.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

    • When the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the enzyme through a pad of Celite.

    • Wash the enzyme with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of the ester and unreacted alcohol by flash column chromatography on silica (B1680970) gel.

Protocol 3: Chiral Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a chiral column.

    • Commonly used chiral stationary phases for alcohols include those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[4][5]

  • Sample Preparation:

    • Dissolve a small amount of the purified ester and the unreacted alcohol in the mobile phase or an appropriate solvent.

    • For the reaction mixture, filter a small aliquot to remove the enzyme and dilute with the mobile phase.

  • Chromatographic Conditions (Example for HPLC):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm for the phenyl group)

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of the alcohol and the two enantiomers of the ester.

    • Calculate the enantiomeric excess (e.e.) using the peak areas:

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

References

Application Notes and Protocols for the Synthesis and SAR Studies of Dimethyl Phenylpropanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dimethyl phenylpropanol analogs and subsequent structure-activity relationship (SAR) studies. The protocols outlined below are intended to guide researchers in the design, synthesis, and evaluation of novel analogs for potential therapeutic applications.

Introduction

This compound and its analogs represent a class of organic molecules with potential for diverse biological activities. Phenylpropanoids, in general, are known to exhibit a wide range of effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[1] By systematically modifying the structure of the parent this compound molecule, researchers can explore the structure-activity relationships that govern its biological effects. This exploration is crucial for optimizing lead compounds in drug discovery, aiming to enhance potency and selectivity while minimizing toxicity.[2][3]

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established organic chemistry reactions. A common and versatile strategy involves the alkylation of an aldehyde followed by reduction, or the use of organometallic reagents such as Grignard reagents to construct the carbon skeleton.

Protocol 1: Synthesis of 2,2-Dimethyl-3-phenylpropanol

This protocol is adapted from the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) and its subsequent reduction.[4]

Step 1: Alkylation of Isobutyraldehyde (B47883) with Benzyl (B1604629) Bromide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add isobutyraldehyde, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and an appropriate solvent like toluene.

  • Base Addition: Prepare a solution of a strong base, such as sodium hydroxide, and add it to the reaction mixture.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide to the stirred reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a specific temperature (e.g., 70°C) and monitor its progress using Gas Chromatography (GC).[4]

  • Workup: Once the reaction is complete, filter off the salts and wash the filtrate with water. Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 2,2-dimethyl-3-phenylpropanal (B92198) by fractional distillation.[4]

Step 2: Reduction of 2,2-Dimethyl-3-phenylpropanal to 2,2-Dimethyl-3-phenylpropanol

  • Reaction Setup: In a high-pressure autoclave, combine the purified 2,2-dimethyl-3-phenylpropanal with a suitable hydrogenation catalyst, such as copper chromite.[5]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 120 bar) and heat to the required temperature (e.g., 150°C).[5]

  • Reaction Completion: The reaction is complete when the uptake of hydrogen ceases.

  • Workup: After cooling and releasing the pressure, separate the catalyst from the reaction mixture.

  • Purification: Purify the final product, 2,2-dimethyl-3-phenylpropanol, by distillation.[5]

General Synthetic Approach for Analog Diversity: The Grignard Reaction

The Grignard reaction is a powerful tool for generating a wide array of this compound analogs by reacting different Grignard reagents with appropriate carbonyl compounds.[6][7] For example, reacting a substituted phenylmagnesium bromide with isobutyraldehyde would yield a variety of phenyl-substituted analogs.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure influences biological activity.[2] This involves synthesizing a series of analogs and evaluating their activity in relevant biological assays.

Illustrative SAR Data: Cytotoxicity of Arylpropyl Sulfonamide Analogs
Compound IDR1R2PC-3 IC50 (µM)[8]HL-60 IC50 (µM)[8]
1 HC7H15>100160.6
4 HC13H2744.935.9
6 OCH3C7H15100.3118.8
9 OCH3C13H2740.530.1
11 ClC7H1587.281.3
13 ClC11H2335.824.5
15 ClC13H2729.220.7
16 FC7H1595.698.7
20 FC13H2735.928.9

Key SAR Observations:

  • Alkyl Chain Length: A clear trend is observed where increasing the length of the alkyl chain (R2) from C7 to C13 generally leads to a significant increase in cytotoxic activity (lower IC50 values).[8]

  • Phenyl Ring Substitution: The introduction of small hydrophobic groups, such as chloro (Cl) and fluoro (F) substituents, on the phenyl ring (R1) appears to enhance cytotoxicity compared to unsubstituted or methoxy-substituted analogs.[8]

  • Potency: Compound 15, with a chloro substituent and a C13 alkyl chain, demonstrated the most potent activity against both cell lines.[8]

These observations suggest that lipophilicity plays a crucial role in the cytotoxic activity of this class of compounds.

Experimental Protocols for Biological Evaluation

Protocol 2: Determination of IC50 using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[1][9]

Materials:

  • Adherent cancer cell lines (e.g., PC-3, HL-60)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using an ELISA plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from this curve using non-linear regression analysis.[10][11]

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Iteration start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify and Characterize synthesis->purification screening Primary Screening (e.g., MTT Assay) purification->screening ic50 Determine IC50 Values screening->ic50 sar Establish SAR ic50->sar optimization Lead Optimization sar->optimization optimization->start New Design Cycle

Caption: Workflow for the synthesis and SAR evaluation of this compound analogs.

Phenylpropanoid Biosynthetic Pathway

Phenylpropanoids are a class of plant secondary metabolites derived from the amino acid phenylalanine.[12][13] The biosynthetic pathway is a complex network of enzymatic reactions that produce a wide variety of compounds, including the precursors to lignin, flavonoids, and stilbenes. Understanding this pathway provides context for the natural origin of the phenylpropanoid scaffold.[14][15]

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Flav Flavonoids CouCoA->Flav CHS Stil Stilbenes CouCoA->Stil STS Lign Lignin Precursors (Monolignols) CouCoA->Lign CCR, CAD, etc. PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase CHS CHS: Chalcone Synthase STS STS: Stilbene Synthase

Caption: Simplified overview of the phenylpropanoid biosynthetic pathway in plants.

References

Application of Phenylpropanol Derivatives in the Synthesis of Pharmaceutical Intermediates for Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document details the application of phenylpropanol-type structures in the synthesis of key pharmaceutical intermediates. While the specific starting material "Dimethyl Phenylpropanol" is not prominently cited in the synthesis of the intermediates discussed herein, the core phenylpropanol structural motif is central to the final active pharmaceutical ingredient. The focus of these application notes is the synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a crucial intermediate in the manufacture of the antidepressant drug Venlafaxine (B1195380).[1][2] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders.[3][4] The protocols described are based on established synthetic routes from 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol.

I. Synthesis of the Key Intermediate: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

The primary application of phenylpropanol-related structures in this context is the synthesis of the venlafaxine intermediate, 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This is typically achieved through the reduction of the nitrile group of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. Various catalytic systems and reaction conditions have been developed to optimize this conversion, impacting yield and purity.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and its precursors.

PrecursorCatalyst/ReagentSolventReaction ConditionsProductYield (%)Purity (%)Reference
4-methoxyphenylacetonitrile (B141487) & CyclohexanoneSodium methoxide (B1231860), Tetrabutylammonium bromideMethanol (B129727)Room temperature, 15 h1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol96-[5]
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanolPalladium on charcoal (10%), HClMethanol40-50°C, 15-20 kg/cm ² H₂, 7-12 h1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl7299.9[6]
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanolPalladium on charcoal (15%)Formic acid10-15°C, 3.5-4.0 kg/cm ² H₂, 24 h1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl-99.0[6]
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanolRaney Nickel, Sodium borohydrideMethanol20-30°C, 1 MPa H₂, ~5 h1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol98.497.8[7]
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanolRaney Nickel, Potassium borohydrideEthanol20-30°C, 1 MPa H₂, ~5 h1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol99.398.1[7]
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanolCo-NiO dual catalystOrganic Solvent80-140°C, 0.1-0.5 MPa H₂, 2-4 h1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate (B86663)High-[8]
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanolRaney Nickel, AmmoniaMethanol35-40°C, 10 kg/cm ² H₂, 3 h1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol monoacetate--[5]

Experimental Protocols

Herein are detailed experimental protocols for key steps in the synthesis of the venlafaxine intermediate.

Protocol 1: Synthesis of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol [5]

  • To a mixture of tetra-butyl ammonium (B1175870) bromide (5 g) and a solution of 4-methoxyphenylacetonitrile (50 g, 0.340 mol) in cyclohexanol (B46403) (49.9 g, 0.515 mol), add sodium methoxide (20 g, 0.5 mol).

  • Stir the reaction mass for 15 hours at room temperature (25–30°C).

  • Filter the reaction mixture.

  • Thoroughly wash the residue with water (500 mL) and hexane (B92381) (200 mL) to obtain 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol.

    • Yield: 80 g (96%)

Protocol 2: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride via Catalytic Hydrogenation with Palladium on Charcoal [6]

  • In a high-pressure reactor, add methanol (200 ml), 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (25g, 0.1019 moles), 10% palladium on charcoal (50% wet, 25g), and hydrochloric acid (1-3 moles).

  • Slowly heat the mixture to 40°C while supplying hydrogen gas at 0-20 kg/cm ².

  • Maintain the reaction at 40-50°C under a hydrogen pressure of 15-20 kg/cm ² for approximately 7-12 hours.

  • After the reaction is complete, filter the solution through a diatomaceous earth bed.

  • Distill off the methanol.

  • Dilute the residue with water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then distill off the ethyl acetate to leave a residue.

  • Add isopropanol (B130326) hydrochloride (16%) (28g) to the residue and stir the resulting mixture at 5-10°C for 40-60 minutes.

  • Filter and wash the separated solid with ethyl acetate to obtain 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride.

    • Yield: 18.2 g (72%)

    • Purity: 99.9%

Protocol 3: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney Nickel and Borohydride [7]

  • In a 1L hydrogenation reactor, add successively 400 grams of ethanol, 40 grams of Raney nickel, 3 grams of potassium borohydride, and 50 grams of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol.

  • Replace the atmosphere with nitrogen three times, followed by hydrogen exchange three times.

  • Start hydrogenation up to 1 MPa, maintaining the temperature at 20-30°C for approximately 5 hours.

  • Monitor the reaction completion by HPLC.

  • After completion, replace the atmosphere with nitrogen.

  • Filter the reaction liquid and concentrate under reduced pressure to obtain a faint yellow viscous material, which is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

    • Molar Yield: 99.3%

    • Purity: 98.1%

II. Downstream Synthesis to Venlafaxine

The synthesized intermediate, 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, is then converted to Venlafaxine through N-methylation. A common method for this is the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid.[4][9]

Visualization of Synthetic Pathway and Biological Action

To further illustrate the processes and mechanisms involved, the following diagrams are provided.

G cluster_synthesis Synthesis of Venlafaxine Intermediate A 4-Methoxyphenylacetonitrile C 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol A->C Sodium Methoxide, Tetrabutylammonium Bromide B Cyclohexanone B->C D 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol C->D Reduction (e.g., H2/Raney Ni or H2/Pd-C)

Caption: Synthetic pathway to the key Venlafaxine intermediate.

cluster_workflow Experimental Workflow for Intermediate Synthesis start Start: Precursor Mixture reaction Catalytic Hydrogenation (Controlled T & P) start->reaction Add Catalyst & H2 filtration Filtration of Catalyst reaction->filtration concentration Solvent Removal (Reduced Pressure) filtration->concentration purification Crystallization / Purification concentration->purification product Final Intermediate Product purification->product

Caption: General experimental workflow for the synthesis.

cluster_pathway Venlafaxine Mechanism of Action venlafaxine Venlafaxine ser_transporter Serotonin Transporter (SERT) venlafaxine->ser_transporter Inhibits nor_transporter Norepinephrine Transporter (NET) venlafaxine->nor_transporter Inhibits synaptic_cleft Synaptic Cleft (Increased Serotonin & Norepinephrine) ser_transporter->synaptic_cleft Reuptake nor_transporter->synaptic_cleft Reuptake postsynaptic_neuron Postsynaptic Neuron synaptic_cleft->postsynaptic_neuron Enhanced Neurotransmission

Caption: Simplified signaling pathway of Venlafaxine.

References

Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclopropanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanols are valuable three-carbon synthons in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including natural products and pharmaceuticals.[1][2][3][4] The rigid, strained three-membered ring of cyclopropanols can be selectively cleaved to introduce functionality or can be retained as a key structural motif.[1][2][3][4] The stereoselective synthesis of polysubstituted cyclopropanols, which involves the precise control of relative and absolute stereochemistry, is of paramount importance for accessing structurally diverse and biologically active compounds. This document provides an overview of key stereoselective methods for the synthesis of polysubstituted cyclopropanols, complete with detailed protocols and comparative data.

Key Synthetic Strategies

Several powerful methods have been developed for the stereoselective synthesis of polysubstituted cyclopropanols. The choice of method often depends on the desired substitution pattern, the required level of stereocontrol (diastereo- and/or enantioselectivity), and the functional group tolerance of the substrate.

The Kulinkovich Reaction

The Kulinkovich reaction is a widely utilized method for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6][7][8] This reaction is particularly useful for the synthesis of 1-substituted cyclopropanols and can exhibit high diastereoselectivity when using higher alkylmagnesium halides.[5]

Reaction Mechanism: The generally accepted mechanism involves the in situ formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[6][7] This titanacyclopropane then reacts with the ester in a stepwise manner to form the cyclopropanol (B106826) product.[5][6]

Logical Relationship of the Kulinkovich Reaction Mechanism

Kulinkovich_Mechanism ester Ester (RCOOR') oxatitanacyclopentane Oxatitanacyclopentane intermediate ester->oxatitanacyclopentane grignard 2 R'MgX dialkyltitanium R'₂Ti(OR'')₂ grignard->dialkyltitanium catalyst Ti(OR'')₄ catalyst->dialkyltitanium titanacyclopropane Titanacyclopropane dialkyltitanium->titanacyclopropane β-hydride elimination titanacyclopropane->oxatitanacyclopentane Insertion ketone_intermediate β-Titanio ketone oxatitanacyclopentane->ketone_intermediate Rearrangement cyclopropoxide Titanium cyclopropoxide ketone_intermediate->cyclopropoxide Intramolecular insertion product Cyclopropanol cyclopropoxide->product Hydrolysis workup Aqueous Workup

Caption: A simplified workflow of the Kulinkovich reaction mechanism.

Quantitative Data for the Kulinkovich Reaction

EntryEster SubstrateGrignard ReagentCatalystYield (%)Diastereomeric Ratio (dr)Reference
1Methyl laurateEtMgBrTi(OiPr)₄85-[Kulinkovich, O. G. et al. Synthesis1991 , 234.]
2Methyl 2-phenylacetatePrMgBrTi(OiPr)₄78>95:5[de Meijere, A. et al. Eur. J. Org. Chem.2000 , 3789.]
3γ-ButyrolactoneEtMgBrTi(OiPr)₄72-[Esposito, A.; Taddei, M. J. Org. Chem.2000 , 65, 9245-9248.]
4Methyl benzoateEtMgBrClTi(OiPr)₃92-[Chaplinski, V.; de Meijere, A. Angew. Chem. Int. Ed.1996 , 35, 413-414.]

Experimental Protocol: General Procedure for the Kulinkovich Reaction [8]

  • To a solution of the ester (1.0 equiv) and titanium(IV) isopropoxide (0.1-1.2 equiv) in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., Argon), add the Grignard reagent (2.0-3.0 equiv) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the same temperature for a specified time (typically 1-12 hours) until the reaction is complete, as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water at 0 °C.

  • Filter the resulting mixture through a pad of Celite®, washing with an organic solvent (e.g., EtOAc).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropanol.

Diastereoselective Synthesis using Bimetallic Reagents

A highly diastereoselective method for the synthesis of trans-2-substituted cyclopropanols involves the reaction of α-chloroaldehydes with the bimetallic reagent methylene (B1212753) bis(iodozinc), CH₂(ZnI)₂.[9][10] This method provides excellent yields and high trans-selectivity.[9][10][11]

Reaction Mechanism: The high trans-diastereoselectivity is attributed to the equilibration of the initially formed diastereomeric cyclopropoxide intermediates via a transient homoenolate.[9][10] This equilibration favors the formation of the thermodynamically more stable trans-isomer.

Experimental Workflow for Diastereoselective Cyclopropanol Synthesis

Diastereoselective_Synthesis_Workflow start Start reagent_prep Prepare CH₂(ZnI)₂ reagent start->reagent_prep reaction React α-chloroaldehyde with CH₂(ZnI)₂ in THF reagent_prep->reaction equilibration Equilibration of cyclopropoxide intermediates reaction->equilibration workup Aqueous workup equilibration->workup purification Purification by chromatography workup->purification product trans-2-Substituted Cyclopropanol purification->product

Caption: A general workflow for the synthesis of trans-cyclopropanols.

Quantitative Data for Diastereoselective Synthesis with CH₂(ZnI)₂ [9][10][11]

Entryα-ChloroaldehydeYield (%)Diastereomeric Ratio (trans:cis)
12-Chloro-3-phenylpropanal8818:1
22-Chloro-4-methylpentanal8613:1
32-Chloro-3,3-dimethylbutanal8310:1
42-Chloro-2-phenylacetaldehyde7312:1
5(S)-2-Chloro-3-(tert-butyldimethylsilyloxy)propanal8911:1

Experimental Protocol: Diastereoselective Synthesis of trans-Cyclopropanols [9][10]

  • In a flame-dried flask under an inert atmosphere, prepare the CH₂(ZnI)₂ reagent by adding diiodomethane (B129776) (1.0 equiv) to a suspension of zinc dust (2.0 equiv) in anhydrous THF, followed by gentle heating.

  • Cool the resulting grey suspension of the dizinc (B1255464) reagent to 0 °C.

  • Add a solution of the α-chloroaldehyde (1.0 equiv) in anhydrous THF dropwise to the reagent suspension.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., Et₂O or EtOAc).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography on silica gel.

Intramolecular Cyclopropanation of Unsaturated Epoxides

The intramolecular cyclopropanation of unsaturated terminal epoxides provides an efficient route to bicyclic cyclopropanols.[12] This method, often induced by a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), is highly diastereoselective and can be applied to the synthesis of enantioenriched products from chiral epoxides.[12]

Reaction Mechanism: The reaction proceeds via deprotonation of the epoxide at the carbon adjacent to the oxygen, followed by an intramolecular nucleophilic attack of the resulting carbanion-like species on the double bond to form the cyclopropane (B1198618) ring.

Signaling Pathway for Intramolecular Cyclopropanation

Intramolecular_Cyclopropanation epoxide Unsaturated Epoxide lithiated_epoxide α-Lithiated Epoxide epoxide->lithiated_epoxide Deprotonation base Strong Base (e.g., LTMP) base->lithiated_epoxide cyclization Intramolecular Nucleophilic Attack lithiated_epoxide->cyclization bicyclic_alkoxide Bicyclic Lithium Alkoxide cyclization->bicyclic_alkoxide product Bicyclic Cyclopropanol bicyclic_alkoxide->product Protonation (Workup)

Caption: Key steps in the base-induced intramolecular cyclopropanation of unsaturated epoxides.

Quantitative Data for Intramolecular Cyclopropanation of Epoxides [12]

EntrySubstrateBaseSolventYield (%)Diastereoselectivity
11,2-Epoxy-5-hexeneLTMPt-BuOMe85trans only
21,2-Epoxy-6-hepteneLTMPt-BuOMe82trans only
3(R)-1,2-Epoxy-5-hexene (>99% ee)LTMPt-BuOMe80trans only (>99% ee)

Experimental Protocol: Intramolecular Cyclopropanation of an Unsaturated Epoxide [12]

  • To a solution of 2,2,6,6-tetramethylpiperidine (B32323) (1.2 equiv) in an anhydrous solvent (e.g., t-BuOMe) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes to generate LTMP.

  • Add a solution of the unsaturated epoxide (1.0 equiv) in the same anhydrous solvent to the LTMP solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (e.g., 1-3 hours).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., Et₂O).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The stereoselective synthesis of polysubstituted cyclopropanols is a dynamic field of research with significant implications for synthetic and medicinal chemistry. The methods outlined in this document, including the Kulinkovich reaction, diastereoselective reactions with bimetallic reagents, and intramolecular cyclopropanations, represent robust and reliable strategies for accessing these valuable building blocks with high levels of stereocontrol. The provided protocols and comparative data serve as a practical guide for researchers in the selection and implementation of the most suitable synthetic route for their specific target molecules. Further exploration of enantioselective variants and the development of novel catalytic systems continue to expand the synthetic chemist's toolbox for the construction of complex, stereochemically defined cyclopropanols.[1][2][3][4]

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Alcohols using Dimethyl Phenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries due to the stereospecificity of biological systems.[1] The enzymatic synthesis of these compounds offers a green and highly selective alternative to traditional chemical methods.[2] This document provides detailed application notes and protocols for the synthesis of chiral alcohols derived from dimethyl phenylpropanol, utilizing various enzymatic strategies, including asymmetric reduction with ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), as well as kinetic resolution using lipases. These methods are known for their high enantioselectivity and operation under mild reaction conditions.[3]

Key Enzymatic Strategies

Two primary enzymatic approaches are highlighted for the production of enantiomerically pure this compound derivatives:

  • Asymmetric Reduction of Prochiral Ketones: This method involves the reduction of a prochiral ketone (e.g., 2,2-dimethyl-1-phenyl-1-propanone) to a chiral alcohol using stereoselective ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). This approach can theoretically achieve a 100% yield of the desired enantiomer.[4] A critical aspect of this method is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH).[5]

  • Kinetic Resolution of Racemic Alcohols: This strategy employs a lipase (B570770) to selectively acylate one enantiomer of a racemic mixture of the chiral alcohol (e.g., (±)-2,2-dimethyl-1-phenyl-1-propanol). This results in the separation of the two enantiomers, with one remaining as the unreacted alcohol and the other being converted to an ester. This method has a maximum theoretical yield of 50% for a single enantiomer.[6]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of chiral alcohols from substrates structurally related to this compound derivatives. This data provides an indication of the expected performance of these enzymatic systems.

Table 1: Asymmetric Reduction of Aromatic Ketones using Ketoreductases and Alcohol Dehydrogenases

Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (ee)Conversion/YieldReference
Lactobacillus brevis ADHAcetophenone (B1666503)(R)-1-phenylethanol>99%High[5][7]
Thermoanaerobacter sp. ADHAcetophenone(S)-1-phenylethanol>99%High[7]
Recombinant Horse-Liver ADH2-Phenylpropionaldehyde(S)-2-phenyl-1-propanol100%-[3]
Candida tenuis xylose reductase (mutant)rac-2-phenylpropanal(S)-2-phenylpropanol93.1%115 g/L[8]
Saccharomyces cerevisiaePropiophenone(S)-1-phenyl-1-propanolHigh-[9]

Table 2: Lipase-Catalyzed Kinetic Resolution of Phenylpropanol Derivatives

EnzymeSubstrateAcyl DonorSolventEnantiomeric Excess (ee)ConversionReference
Novozym 435 (Candida antarctica lipase B)(R,S)-1-phenyl-1-propanolLauric AcidToluene95% (S-enantiomer)~50%[6]
Pseudomonas cepacia Lipase(R,S)-1-phenyl-1-propanolVinyl Acetate (B1210297)Diisopropyl etherHigh~50%[10]
Novozym 435 (Candida antarctica lipase B)(R,S)-2,2-dimethyl-1-phenyl-1,3-propanediolVinyl Acetate-Optically enriched-[11]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2,2-Dimethyl-1-phenyl-1-propanone using a Ketoreductase (KRED) with Cofactor Regeneration

This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol using a commercially available ketoreductase. A glucose/glucose dehydrogenase (GDH) system is used for the regeneration of the NADPH cofactor.

Materials:

  • 2,2-Dimethyl-1-phenyl-1-propanone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL flask, dissolve 100 mg of 2,2-dimethyl-1-phenyl-1-propanone in 10 mL of potassium phosphate buffer.

  • Cofactor and Co-substrate Addition: To this solution, add 5 mg of NADP+ and 1.5 equivalents of D-glucose.

  • Enzyme Addition: Add 10 mg of the selected Ketoreductase and 5 mg of Glucose Dehydrogenase to the reaction mixture.

  • Incubation: Seal the flask and place it in a shaking incubator at 30°C and 200 rpm for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of MTBE.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the enantiomeric excess of the resulting chiral alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2,2-Dimethyl-1-phenyl-1-propanol

This protocol details the kinetic resolution of a racemic mixture of a chiral alcohol using an immobilized lipase.

Materials:

  • (±)-2,2-Dimethyl-1-phenyl-1-propanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Toluene (solvent)

  • Molecular sieves (4 Å)

  • Shaking incubator

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve 1 g of (±)-2,2-dimethyl-1-phenyl-1-propanol in 50 mL of toluene.

  • Addition of Acyl Donor and Drying Agent: Add 1.2 equivalents of vinyl acetate and 1 g of activated molecular sieves to the solution.

  • Enzyme Addition: Add 100 mg of immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Incubation: Seal the flask and place it in a shaking incubator at 40°C and 150 rpm.

  • Reaction Monitoring: Monitor the reaction progress towards approximately 50% conversion by GC analysis.

  • Enzyme Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Separation and Purification: The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer can be separated by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester using chiral HPLC or GC.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Asymmetric Reduction cluster_protocol2 Protocol 2: Kinetic Resolution P1_Start Start P1_Setup Prepare Reaction Mixture (Ketone, Buffer) P1_Start->P1_Setup P1_Cofactor Add Cofactor (NADP+) & Co-substrate (Glucose) P1_Setup->P1_Cofactor P1_Enzyme Add KRED & GDH P1_Cofactor->P1_Enzyme P1_Incubate Incubate (30°C, 200 rpm) P1_Enzyme->P1_Incubate P1_Monitor Monitor Reaction (TLC/GC) P1_Incubate->P1_Monitor P1_Workup Quench & Extract (MTBE) P1_Monitor->P1_Workup P1_Analyze Analyze Product (Chiral HPLC/GC) P1_Workup->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Setup Prepare Reaction Mixture (Racemic Alcohol, Solvent) P2_Start->P2_Setup P2_Acyl Add Acyl Donor & Molecular Sieves P2_Setup->P2_Acyl P2_Enzyme Add Immobilized Lipase P2_Acyl->P2_Enzyme P2_Incubate Incubate (40°C, 150 rpm) P2_Enzyme->P2_Incubate P2_Monitor Monitor Conversion (GC) P2_Incubate->P2_Monitor P2_Separate Filter to Remove Enzyme P2_Monitor->P2_Separate P2_Purify Purify Products (Column Chromatography) P2_Separate->P2_Purify P2_Analyze Analyze Products (Chiral HPLC/GC) P2_Purify->P2_Analyze P2_End End P2_Analyze->P2_End

Caption: Experimental workflows for the enzymatic synthesis of chiral alcohols.

cofactor_regeneration Ketone Prochiral Ketone (2,2-Dimethyl-1-phenyl-1-propanone) Alcohol Chiral Alcohol Ketone->Alcohol Reduction KRED Ketoreductase (KRED) Alcohol->KRED KRED->Ketone NADPH NADPH NADPH->KRED NADP NADP+ NADPH->NADP GDH Glucose Dehydrogenase (GDH) NADPH->GDH NADP->KRED NADP->NADPH NADP->GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation Gluconolactone->GDH GDH->Glucose

Caption: Cofactor regeneration cycle for KRED-catalyzed asymmetric reduction.

kinetic_resolution_pathway Racemic_Alcohol Racemic Alcohol ((R/S)-2,2-Dimethyl-1-phenyl-1-propanol) Lipase Lipase Racemic_Alcohol->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Slow R_Ester (R)-Ester (Product) Lipase->R_Ester Fast Separation Separation (e.g., Chromatography) S_Alcohol->Separation R_Ester->Separation

Caption: Logical relationship in lipase-catalyzed kinetic resolution.

References

Chiral Resolution of Racemic Dimethyl Phenylpropanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2,2-dimethyl-1-phenyl-1-propanol (B188783), a crucial process for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. The following sections outline three primary methods for chiral resolution: Enzymatic Kinetic Resolution, Chiral High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Crystallization.

Introduction

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The enantiomers of a racemic drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the production of single-enantiomer drugs is highly regulated and often necessary to ensure safety and efficacy.[1] Racemic 2,2-dimethyl-1-phenyl-1-propanol is a versatile chiral building block, and its effective resolution into individual enantiomers is a key step in the synthesis of various active pharmaceutical ingredients. This note details established methods for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol.[2] This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Data Presentation
Enzyme SourceAcyl DonorSolventTemp. (°C)Conversion (%)Enantiomeric Excess (ee) of AlcoholEnantiomeric Excess (ee) of EsterReference
Novozym 435 (Candida antarctica lipase (B570770) B)Lauric AcidToluene50~50>95% (S)-enantiomer>95% (R)-enantiomer[3]
Pseudomonas cepacia LipaseVinyl Acetate (B1210297)Hexane (B92381)30~50>99%>99%[4]
Candida tenuis xylose reductase (mutant D51A)NADH (cofactor)Aqueous Buffer3084.393.1% (S)-enantiomerN/A (reductive resolution)[5]

Note: Data is adapted from studies on structurally similar phenylpropanol derivatives and is representative of expected outcomes for 2,2-dimethyl-1-phenyl-1-propanol.

Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

  • Racemic 2,2-dimethyl-1-phenyl-1-propanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Molecular sieves (3Å)

  • Reaction vessel with magnetic stirrer and temperature control

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of racemic 2,2-dimethyl-1-phenyl-1-propanol (1.0 mmol) in anhydrous hexane (10 mL) in a dry reaction vessel, add molecular sieves (100 mg).

  • Add Novozym 435 (20 mg).

  • Add vinyl acetate (2.2 mmol).

  • Seal the vessel and stir the mixture at 30°C.

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

  • Wash the solids with a small amount of hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-2,2-dimethyl-1-phenyl-1-propanol from the (R)-acetate by silica gel column chromatography.

Workflow Diagram

Enzymatic_Resolution_Workflow racemate Racemic Dimethyl Phenylpropanol reaction Enzymatic Acetylation racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture of: (S)-Alcohol & (R)-Acetate reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-Dimethyl Phenylpropanol separation->s_alcohol r_acetate (R)-Acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-Dimethyl Phenylpropanol hydrolysis->r_alcohol Chiral_HPLC_Principle cluster_column Chiral Stationary Phase (CSP) csp Chiral Selector (Immobilized) interaction Differential Diastereomeric Interaction csp->interaction racemate Racemic Mixture (R and S enantiomers) mobile_phase Mobile Phase racemate->mobile_phase mobile_phase->interaction separation Separation of Enantiomers interaction->separation elution1 Elution of Enantiomer 1 separation->elution1 elution2 Elution of Enantiomer 2 separation->elution2 Crystallization_Workflow racemic_alcohol Racemic Dimethyl Phenylpropanol derivatization Derivatization to Racemic Acid racemic_alcohol->derivatization racemic_acid Racemic Phthalate Half-Ester derivatization->racemic_acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-amine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dimethyl-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-dimethyl-3-phenylpropan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,2-dimethyl-3-phenylpropan-1-ol, providing potential causes and recommended solutions.

Synthetic Route 1: Alkylation of Isobutyraldehyde (B47883) and Subsequent Reduction

Q1: Low or no yield of the intermediate, 2,2-dimethyl-3-phenylpropanal (B92198), during the alkylation of isobutyraldehyde with benzyl (B1604629) chloride.

Potential Causes:

  • Ineffective Base: The base used may not be strong enough or may be of poor quality, leading to incomplete deprotonation of isobutyraldehyde.

  • Inactive Phase-Transfer Catalyst: The phase-transfer catalyst may be degraded or poisoned, preventing the transfer of the enolate to the organic phase.

  • Presence of Water: Traces of water in the reagents or solvents can quench the enolate intermediate.

  • Side Reactions: Polyalkylation or self-condensation of isobutyraldehyde can occur, reducing the yield of the desired mono-alkylated product. Benzyl chloride can also undergo self-condensation.

Recommended Solutions:

  • Base Selection: Use a strong base such as powdered sodium hydroxide (B78521) or potassium hydroxide. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Catalyst Integrity: Use a fresh, high-purity phase-transfer catalyst like tetrabutylammonium (B224687) bromide.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Toluene is a common solvent for this reaction.

  • Minimizing Side Reactions:

    • Add the isobutyraldehyde dropwise to the mixture of benzyl chloride, base, and catalyst to maintain a low concentration of the enolate.

    • Maintain the reaction temperature around 70°C to favor the desired alkylation over side reactions.[1]

    • Monitor the reaction progress by GC to avoid prolonged reaction times that can lead to byproduct formation.

Q2: Incomplete reduction of 2,2-dimethyl-3-phenylpropanal to the final alcohol product.

Potential Causes:

  • Inactive Catalyst: The hydrogenation catalyst (e.g., copper chromite) may have lost its activity due to improper storage or handling.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.

  • Steric Hindrance: The aldehyde is sterically hindered, which can slow down the reduction.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.

Recommended Solutions:

  • Catalyst Handling: Use a fresh, active catalyst. Handle the catalyst under an inert atmosphere if it is pyrophoric.

  • Reaction Conditions: For hydrogenation with copper chromite, a temperature of around 150°C and a hydrogen pressure of 120 bar are typically effective.[2]

  • Alternative Reducing Agents: For laboratory-scale synthesis, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.[1][3] Due to the steric hindrance, a more reactive agent like LiAlH₄ in an anhydrous ether solvent may be necessary. NaBH₄ reductions may be sluggish and require elevated temperatures or longer reaction times.

  • Purification of Aldehyde: Ensure the 2,2-dimethyl-3-phenylpropanal is purified before the reduction step to remove any impurities that could poison the catalyst.

Synthetic Route 2: Grignard Reaction

Q3: The Grignard reaction fails to initiate.

Potential Causes:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.[4]

  • Alkyl/Aryl Halide Reactivity: The halide used may be unreactive.

Recommended Solutions:

  • Magnesium Activation:

    • Mechanically crush the magnesium turnings in a dry flask to expose a fresh surface.

    • Add a small crystal of iodine, which can etch the oxide layer.[4]

    • Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.

  • Strict Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware before use and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents (e.g., diethyl ether, THF).

  • Initiation: Add a small amount of the halide solution to the magnesium and gently warm the mixture. A color change and bubbling indicate the reaction has started.

Q4: Low yield of 2,2-dimethyl-3-phenylpropan-1-ol in the Grignard reaction.

Potential Causes:

  • Side Reactions:

    • Wurtz Coupling: Formation of biphenyl (B1667301) (if using phenylmagnesium bromide) or 2,2,5,5-tetramethylhexane (B86233) (if using neopentylmagnesium bromide) can occur.[5]

    • Reduction of the Carbonyl: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, converting the carbonyl to an alcohol without forming a new C-C bond.[6]

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl compound, leading to an enolate and no addition product.[6]

  • Steric Hindrance: The reaction between a bulky Grignard reagent (like neopentylmagnesium bromide) and a bulky aldehyde (like benzaldehyde) can be slow.

Recommended Solutions:

  • Control of Reaction Conditions:

    • Add the carbonyl compound solution dropwise to the Grignard reagent at a low temperature (e.g., 0°C) to minimize side reactions.

    • Use an excess of the Grignard reagent to ensure complete conversion of the carbonyl compound.

  • Choice of Reactants: Consider the alternative Grignard route to see if it is less prone to side reactions for your specific setup.

  • Reaction Time: Allow for a sufficient reaction time, especially when dealing with sterically hindered reactants.

Purification

Q5: Difficulty in purifying the final product, 2,2-dimethyl-3-phenylpropan-1-ol.

Potential Causes:

  • Presence of Close-Boiling Impurities: Side products from the reaction may have boiling points close to the desired product, making distillation difficult.

  • Thermal Decomposition: The product may be sensitive to high temperatures during distillation.

  • Co-elution in Column Chromatography: Impurities may have similar polarities to the product, leading to poor separation.

Recommended Solutions:

  • Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition. The boiling point of 2,2-dimethyl-3-phenylpropan-1-ol is approximately 90°C at 5 mmHg.

  • Column Chromatography:

    • Use a suitable solvent system for flash column chromatography. A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is a good starting point.

    • Monitor the fractions carefully by TLC to ensure good separation.

  • Recrystallization: If the product is a solid at room temperature (melting point ~34.5°C), recrystallization from a suitable solvent (e.g., hexanes) can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce 2,2-dimethyl-3-phenylpropan-1-ol?

The two primary synthetic routes are:

  • Alkylation and Reduction: This involves the alkylation of isobutyraldehyde with benzyl chloride to form 2,2-dimethyl-3-phenylpropanal, which is then reduced to the desired alcohol.[7] This is a common industrial method.

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a carbonyl compound. Two plausible combinations are:

    • Neopentylmagnesium bromide with benzaldehyde (B42025).

    • Phenylmagnesium bromide with 2,2-dimethylpropanal (pivalaldehyde).

Q2: Which synthetic route is generally preferred and why?

For large-scale industrial production, the alkylation and reduction route is often preferred due to the lower cost and ready availability of the starting materials (isobutyraldehyde and benzyl chloride).[7] For laboratory-scale synthesis, the Grignard reaction can be a versatile and effective method, allowing for the construction of the carbon skeleton in a single step from different starting materials.

Q3: What are the expected yields for these synthetic routes?

Yields can vary significantly depending on the specific reaction conditions and scale.

  • Alkylation and Reduction: The alkylation step can proceed in moderate to good yields. The subsequent hydrogenation of the aldehyde to the alcohol is typically high-yielding, often around 90%.[2]

  • Grignard Reaction: Grignard reactions can also provide good yields, but they are highly dependent on the purity of reagents and the exclusion of moisture. Yields can range from moderate to high.

Q4: What are the key safety precautions to consider during the synthesis?

  • Benzyl Chloride: It is a lachrymator and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: They are highly reactive and can ignite on contact with air or moisture. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere. Diethyl ether and THF are common, highly flammable solvents used in Grignard reactions.

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) reacts violently with water. Sodium borohydride (NaBH₄) is less reactive but still requires careful handling.

  • Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and should only be performed by trained personnel using appropriate equipment.

Q5: How can I monitor the progress of the reactions?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, intermediates, and products.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,2-dimethyl-3-phenylpropan-1-ol

FeatureAlkylation and Reduction RouteGrignard Route
Starting Materials Isobutyraldehyde, Benzyl ChlorideNeopentyl Halide + Benzaldehyde OR Phenyl Halide + 2,2-Dimethylpropanal
Key Intermediates 2,2-Dimethyl-3-phenylpropanalGrignard reagent, Magnesium alkoxide
Number of Steps Two main synthetic stepsOne main synthetic step
Typical Reagents NaOH, Phase-transfer catalyst, H₂/Catalyst or NaBH₄/LiAlH₄Mg turnings, Anhydrous ether/THF
Reported Yield Aldehyde formation: moderate to good; Reduction: ~90%[2]Varies, can be high with careful execution
Key Challenges Potential for polyalkylation, Reduction of a hindered aldehydeStrict anhydrous conditions required, Potential for side reactions (Wurtz, reduction)

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-3-phenylpropanal via Alkylation [1]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend powdered sodium hydroxide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Reagent Addition: Heat the suspension to 70°C under a nitrogen atmosphere. A mixture of benzyl chloride (1 equivalent) and isobutyraldehyde (1.2 equivalents) is then added dropwise over a period of 1 hour with vigorous stirring.

  • Reaction: Maintain the reaction mixture at 70°C and monitor the progress by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid salts and wash them with toluene.

  • Purification: Wash the combined organic filtrate with water. After phase separation, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 2,2-dimethyl-3-phenylpropanal via Catalytic Hydrogenation [2]

  • Setup: Place 2,2-dimethyl-3-phenylpropanal and a copper chromite catalyst (e.g., 2% by weight) in a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with hydrogen to 120 bar and heat to 150°C.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, cool the autoclave and carefully release the pressure.

  • Purification: Filter off the catalyst. The resulting crude 2,2-dimethyl-3-phenylpropan-1-ol can be purified by vacuum distillation.

Protocol 3: Synthesis of 2,2-dimethyl-3-phenylpropan-1-ol via Grignard Reaction (Plausible Route)

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of neopentyl bromide (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the neopentyl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_alkylation_reduction cluster_alkylation Step 1: Alkylation cluster_reduction Step 2: Reduction start_alk Isobutyraldehyde + Benzyl Chloride reagents_alk NaOH, Toluene, Tetrabutylammonium Bromide reaction_alk Reaction at 70°C reagents_alk->reaction_alk workup_alk Filtration & Washing reaction_alk->workup_alk intermediate Crude 2,2-dimethyl-3-phenylpropanal workup_alk->intermediate start_red Crude Aldehyde intermediate->start_red Purification (optional) reagents_red H₂ / Copper Chromite (150°C, 120 bar) reaction_red Hydrogenation reagents_red->reaction_red workup_red Catalyst Filtration reaction_red->workup_red final_product 2,2-dimethyl-3-phenylpropan-1-ol workup_red->final_product experimental_workflow_grignard cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification start_grignard Neopentyl Bromide + Mg solvent_grignard Anhydrous Diethyl Ether initiation Initiation (I₂, heat) solvent_grignard->initiation formation Neopentylmagnesium Bromide initiation->formation start_reaction Grignard Reagent formation->start_reaction aldehyde Benzaldehyde in Anhydrous Ether addition Dropwise addition at 0°C aldehyde->addition intermediate Magnesium Alkoxide addition->intermediate start_workup Magnesium Alkoxide intermediate->start_workup quench Quench with aq. NH₄Cl start_workup->quench extraction Extraction with Ether quench->extraction purification Drying, Solvent Removal, Vacuum Distillation extraction->purification final_product 2,2-dimethyl-3-phenylpropan-1-ol purification->final_product troubleshooting_low_yield cluster_alkylation Alkylation/Reduction Route cluster_grignard Grignard Route start Low Yield of Final Product route_choice Which Synthetic Route? start->route_choice alkylation_issue Low yield of aldehyde intermediate? route_choice->alkylation_issue Alkylation grignard_initiation Reaction did not initiate? route_choice->grignard_initiation Grignard reduction_issue Incomplete reduction? alkylation_issue->reduction_issue No alkylation_causes Check: - Base activity - Catalyst integrity - Anhydrous conditions - Side reactions (polyalkylation) alkylation_issue->alkylation_causes Yes reduction_causes Check: - Catalyst activity - H₂ pressure - Consider stronger reducing agent (LiAlH₄) reduction_issue->reduction_causes Yes grignard_yield Low yield after work-up? grignard_initiation->grignard_yield No initiation_causes Troubleshoot: - Activate Mg (I₂, crushing) - Ensure strict anhydrous conditions grignard_initiation->initiation_causes Yes yield_causes Check for side reactions: - Wurtz coupling - Reduction of carbonyl - Enolization grignard_yield->yield_causes Yes

References

Technical Support Center: Troubleshooting Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions focused on the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for tertiary alcohol synthesis has a consistently low yield. What are the most common reasons for this?

A1: Low yields in Grignard reactions are a frequent challenge and can be attributed to several critical factors. The most common culprits include:

  • Presence of Moisture: Grignard reagents are extremely reactive towards water and other protic sources (e.g., alcohols).[1] Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing its availability to react with the ketone.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone, significantly lowering the yield of the tertiary alcohol.[1] These include enolization, reduction, and Wurtz coupling.

  • Improper Formation of the Grignard Reagent: The reaction may not be initiating or going to completion due to an inactive magnesium surface or impure reagents.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in controlling the rates of both the desired reaction and unwanted side reactions.[1]

Q2: How can I be sure my Grignard reagent has formed successfully?

A2: Visual cues often indicate the formation of a Grignard reagent. The reaction mixture may become cloudy or grayish, and the process is typically exothermic, which can cause the solvent to gently reflux. The gradual disappearance of the magnesium metal is another positive sign. For a definitive confirmation of the concentration of your Grignard reagent, a titration is recommended before proceeding with the addition of the ketone.

Q3: I observe the formation of a significant amount of a white precipitate in my reaction flask. What is causing this?

A3: The formation of a white precipitate is a strong indicator that your Grignard reagent is being quenched by water or oxygen. Grignard reagents are highly sensitive to protic sources and will react with any trace amounts of water to form magnesium hydroxides, which are insoluble and appear as a white solid. Reaction with oxygen can also form magnesium alkoxides, which can also precipitate.

Q4: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different R-groups?

A4: No, this is not possible when using a Grignard reaction with an ester. The reaction of an ester with a Grignard reagent results in the addition of two identical groups from the Grignard reagent to the carbonyl carbon, yielding a tertiary alcohol where two of the substituents are the same.[2]

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during your Grignard reaction for tertiary alcohol synthesis.

Problem 1: Low or No Yield of Tertiary Alcohol

A low or non-existent yield of the desired tertiary alcohol is the most common issue. The following troubleshooting guide will help you identify and address the potential causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagent cluster_conditions cluster_side_reactions cluster_workup start Low or No Yield of Tertiary Alcohol check_reagent 1. Verify Grignard Reagent Formation start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent formation is successful reagent_inactive_mg Inactive Magnesium? Activate Mg (Iodine, 1,2-dibromoethane) check_reagent->reagent_inactive_mg reagent_moisture Moisture Present? Dry glassware and solvents rigorously check_reagent->reagent_moisture check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions are optimal conditions_temp Incorrect Temperature? Add ketone at 0°C, then warm to RT check_conditions->conditions_temp conditions_addition Addition Rate Too Fast? Add ketone dropwise to avoid side reactions check_conditions->conditions_addition check_workup 4. Review Work-up and Purification check_side_reactions->check_workup Side reactions are minimized side_enolization Enolization? Use less hindered ketone/Grignard, lower temp. check_side_reactions->side_enolization side_reduction Reduction? Use Grignard without β-hydrogens, lower temp. check_side_reactions->side_reduction side_wurtz Wurtz Coupling? Slow addition of alkyl halide during reagent formation check_side_reactions->side_wurtz solution Improved Yield of Tertiary Alcohol check_workup->solution Procedure is correct workup_quench Inefficient Quenching? Use saturated aq. NH4Cl check_workup->workup_quench workup_purification Purification Issues? Consider distillation or column chromatography check_workup->workup_purification

Caption: Troubleshooting workflow for low or no yield in Grignard reactions.

Problem 2: Competing Side Reactions

Even with successful Grignard reagent formation, side reactions can significantly reduce the yield of your tertiary alcohol. Understanding these competing pathways is key to optimizing your reaction conditions.

Common Side Reactions in Tertiary Alcohol Synthesis

SideReactions start Grignard Reagent + Ketone addition Nucleophilic Addition (Desired Pathway) start->addition Favored by low temp, less steric hindrance enolization Enolization (Side Reaction) start->enolization Favored by bulky reagents, hindered ketones reduction Reduction (Side Reaction) start->reduction Favored by bulky reagents with β-hydrogens, hindered ketones wurtz Wurtz Coupling (Side Reaction) start->wurtz Occurs during reagent formation product Tertiary Alcohol addition->product enolate Enolate Intermediate enolization->enolate secondary_alcohol Secondary Alcohol reduction->secondary_alcohol hydrocarbon Hydrocarbon Byproduct wurtz->hydrocarbon

Caption: Competing reaction pathways in Grignard synthesis of tertiary alcohols.

Data on Factors Influencing Side Reactions

While specific yields can vary greatly depending on the exact substrates and conditions, the following table summarizes the general effects of key variables on the outcome of the Grignard reaction for tertiary alcohol synthesis.

FactorConditionEffect on Tertiary Alcohol YieldPredominant Side Reaction(s)
Temperature Low (e.g., 0°C)Generally IncreasesNucleophilic addition is favored.
HighGenerally DecreasesEnolization and reduction rates increase.
Solvent Ethereal (e.g., THF, Diethyl Ether)Generally HighThese solvents stabilize the Grignard reagent.
Non-polar or ProticVery Low to NoneGrignard reagent may not form or is quenched.
Steric Hindrance (Ketone) LowGenerally HighNucleophilic attack is facile.
HighGenerally LowEnolization and reduction become more competitive.[1]
Steric Hindrance (Grignard) LowGenerally HighFavors nucleophilic addition.
High (especially with β-hydrogens)Generally LowReduction becomes a major side reaction.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the Grignard synthesis of tertiary alcohols.

Protocol 1: Drying of Tetrahydrofuran (THF)

Anhydrous conditions are critical for a successful Grignard reaction. The following protocol describes the drying of THF using sodium and benzophenone (B1666685).

Materials:

  • THF (reagent grade)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over calcium hydride or 4A molecular sieves overnight.

  • Setup: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under an inert atmosphere.

  • Addition of Drying Agents: To the distillation flask containing pre-dried THF, add small pieces of sodium metal and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under a positive pressure of nitrogen or argon.

  • Endpoint: Continue to reflux until the solution turns a deep blue or purple color. This indicates that the solvent is anhydrous. The benzophenone acts as an indicator, forming a colored ketyl radical in the absence of water and oxygen.

  • Distillation: Distill the required amount of dry THF directly into the reaction flask under an inert atmosphere.

Safety Note: Sodium is a highly reactive metal. Handle with care and quench any remaining sodium in the distillation flask appropriately (e.g., with isopropanol).

Protocol 2: Titration of Grignard Reagent with Iodine

Determining the exact concentration of your Grignard reagent is crucial for achieving high yields and reproducibility.

Materials:

  • Anhydrous THF

  • Anhydrous Lithium Chloride (LiCl)

  • Iodine (I₂)

  • Grignard reagent solution

  • Dry glassware (vials, syringes)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF. The LiCl helps to solubilize the magnesium salts formed during the titration.

  • Cool the Solution: Cool the dark brown iodine solution to 0°C in an ice bath.

  • Titration: While stirring, slowly add the Grignard reagent solution dropwise via a syringe.

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Protocol 3: General Procedure for Tertiary Alcohol Synthesis

This protocol outlines a general method for the synthesis of a tertiary alcohol from a ketone and a Grignard reagent.

Reaction Setup Workflow

ReactionSetup start Start dry_glassware Flame-dry all glassware under vacuum and cool under inert gas start->dry_glassware add_mg Add Magnesium turnings to the reaction flask dry_glassware->add_mg add_solvent Add anhydrous THF to cover the Mg add_mg->add_solvent prepare_halide Prepare a solution of alkyl/aryl halide in anhydrous THF add_solvent->prepare_halide form_grignard Slowly add the halide solution to the Mg suspension to form the Grignard reagent prepare_halide->form_grignard cool_reaction Cool the Grignard solution to 0°C form_grignard->cool_reaction add_ketone Slowly add a solution of the ketone in anhydrous THF cool_reaction->add_ketone warm_reaction Allow the reaction to warm to room temperature and stir add_ketone->warm_reaction workup Quench with saturated aq. NH4Cl and perform aqueous work-up warm_reaction->workup purify Purify the tertiary alcohol (distillation or chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the synthesis of tertiary alcohols via a Grignard reaction.

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent from magnesium turnings and the appropriate alkyl or aryl halide in anhydrous THF under an inert atmosphere, as described in the workflow above.

  • Addition of Ketone: Cool the freshly prepared Grignard solution in an ice bath (0°C). Slowly add a solution of the ketone in anhydrous THF dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and protonate the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude tertiary alcohol can then be purified by distillation or column chromatography.

References

Technisches Support-Center: Verbesserung der Stereoselektivität bei der asymmetrischen Synthese von Dimethylphenylpropanol-Derivaten

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German.

Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine technische Unterstützung mit Anleitungen zur Fehlerbehebung und häufig gestellten Fragen (FAQs) zur Verbesserung der Stereoselektivität bei der asymmetrischen Synthese von Dimethylphenylpropanol-Derivaten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die größten Herausforderungen bei der Erzielung einer hohen Stereoselektivität für Dimethylphenylpropanol-Derivate?

Die Synthese von chiralen Alkoholen aus den entsprechenden Ketonen, wie 3,3-Dimethyl-1-phenyl-2-butanon, stellt aufgrund der sterischen Hinderung durch die tert-Butylgruppe eine besondere Herausforderung dar.[1] Zu den wichtigsten Herausforderungen gehören:

  • Erreichen einer hohen Enantioselektivität: Das Erreichen eines hohen Enantiomerenüberschusses (ee) ist oft das Hauptziel und kann empfindlich auf geringfügige Änderungen der Reaktionsbedingungen reagieren.[2]

  • Katalysatordesaktivierung: Homogene Katalysatoren, insbesondere Ruthenium-Komplexe, können während der Reaktion desaktiviert werden, was zu geringen Umsätzen oder langen Reaktionszeiten führt.[2]

  • Substratsterizität: Die sperrige tert-Butylgruppe in der Nähe des Carbonyls kann den Zugang des Substrats zum chiralen Katalysator behindern, was zu geringer Reaktivität und Selektivität führt.[1]

F2: Welche katalytischen Hauptstrategien gibt es für die asymmetrische Reduktion von sterisch gehinderten Ketonen wie 3,3-Dimethyl-1-phenyl-2-butanon?

Es gibt drei primäre Ansätze für die katalytische asymmetrische Reduktion:

  • Asymmetrische Hydrierung: Diese Methode verwendet molekularen Wasserstoff (H₂) als Wasserstoffquelle, typischerweise unter Druck, mit einem chiralen Metallkatalysator (z. B. Ru-, Ir-, Rh-Komplexe). Speziell entwickelte Katalysatoren sind oft erforderlich, um sterische Hinderung zu überwinden.

  • Asymmetrischer Transferwasserstoffierung: Hierbei wird ein Wasserstoffdonormolekül (z. B. Isopropanol, Ameisensäure) anstelle von H₂-Gas verwendet. Dies kann die experimentelle Durchführung vereinfachen.

  • Biokatalytische Reduktion: Enzyme wie Ketoreduktasen oder ganze Zellsysteme (z. B. Saccharomyces cerevisiae) können eine außergewöhnlich hohe Enantioselektivität bieten, oft mit 100 % ee für bestimmte Substrate.[3]

F3: Wie wichtig ist die Validierung meiner Analysemethode zur Bestimmung des Enantiomerenüberschusses?

Die Validierung Ihrer Analysemethode (z. B. chirale HPLC oder GC) ist von entscheidender Bedeutung. Eine ungenaue Methode kann zu irreführenden ee-Werten führen.[4] Bevor Sie mit der Optimierung der Reaktion beginnen, stellen Sie sicher, dass Ihre Methode eine gute Trennung zwischen den Enantiomeren (Auflösung > 1,5) aufweist und sowohl präzise als auch genau ist.[4]

Anleitungen zur Fehlerbehebung

Problem 1: Geringer Enantiomerenüberschuss (ee%)

F: Meine Reaktion erzeugt den chiralen Alkohol mit geringer Enantioselektivität. Welche Faktoren sollte ich untersuchen?

A: Ein geringer Enantiomerenüberschuss ist ein häufiges Problem, das oft durch eine systematische Optimierung der Reaktionsbedingungen behoben werden kann. Mehrere Faktoren beeinflussen die Stereoselektivität.

Schritte zur Fehlerbehebung:

  • Katalysatorwahl: Die sterische Hinderung durch die Dimethylpropylgruppe erfordert oft speziell entwickelte Katalysatoren. Standardkatalysatoren wie (S)-TolBINAP/(S,S)-DPEN–Ru zeigen eine schlechte Leistung (z. B. 14 % ee für Pinakolon).[1] Ein speziell entwickelter Katalysator wie RuCl2--INVALID-LINK-- kann die Enantioselektivität drastisch verbessern (z. B. auf 98 % ee), da der PICA-Ligand eine größere Tasche für das sperrige Substrat schafft.[1]

  • Temperatur: Die Temperatur ist ein kritischer Parameter. Eine Absenkung der Reaktionstemperatur erhöht oft die Enantioselektivität, da der Übergangszustand, der zum gewünschten Enantiomer führt, begünstigt wird, obwohl dies die Reaktionsgeschwindigkeit verringern kann.[2]

  • Lösungsmittel: Das Lösungsmittel kann die Konformation des Katalysator-Substrat-Komplexes beeinflussen.[5] Führen Sie ein Screening verschiedener Lösungsmittel durch. Bei der Hydrierung von Pinakolon mit dem PICA-Ru-Komplex führte Ethanol zu einem ee von 98 %, während 2-Propanol den ee auf 36 % senkte.[1]

  • Base/Additive: Die Art und Konzentration der Base kann die Aktivität und Selektivität erheblich beeinflussen.[5] Bei Ir-katalysierten Hydrierungen führte die Verwendung von Lithium-tert-butoxid zu einem höheren ee (92 %) als andere Basen.[5]

  • Reinheit der Reagenzien: Verunreinigungen in Substraten oder Lösungsmitteln können als Katalysatorgifte wirken.[4] Stellen Sie sicher, dass alle Lösungsmittel wasserfrei sind, da Wasser mit vielen katalytischen Systemen interferieren kann.

Problem 2: Geringer Reaktionsumsatz oder geringe Ausbeute

F: Meine Reaktion läuft nicht bis zum Ende ab oder verläuft sehr langsam. Was sind die möglichen Ursachen?

A: Eine schlechte Umsetzung ist oft mit der Katalysatoraktivität verbunden, die durch Desaktivierung oder suboptimale Reaktionsbedingungen beeinträchtigt werden kann.

Schritte zur Fehlerbehebung:

  • Katalysatordesaktivierung/Vergiftung: Stellen Sie sicher, dass alle Glasgeräte ordnungsgemäß getrocknet sind und die Reaktion unter einer inerten Atmosphäre durchgeführt wird, wenn luftempfindliche Katalysatoren verwendet werden. Verunreinigungen im Substrat oder Lösungsmittel (z. B. Schwefel- oder Halogenidverbindungen) können den Katalysator vergiften.

  • Wasserstoffdruck (für die Hydrierung): Stellen Sie sicher, dass der H₂-Druck ausreichend ist und während der gesamten Reaktion aufrechterhalten wird. Bei einigen Systemen kann eine Erhöhung des Drucks den Umsatz verbessern.[2]

  • Basenkonzentration: Die Konzentration der Base (z. B. t-BuOK, KOH) kann die Reaktionsgeschwindigkeiten erheblich beeinflussen. In einigen Systemen führen höhere Basenkonzentrationen zu schnelleren Anfangsraten, aber auch zu einer schnelleren Desaktivierung.[2]

  • Temperatur: Eine Erhöhung der Temperatur erhöht im Allgemeinen die Reaktionsgeschwindigkeit, achten Sie jedoch auf die potenziell negativen Auswirkungen auf die Enantioselektivität.[2]

  • Katalysatorbeladung: Ein unzureichender Katalysator kann zu einer langsamen oder unvollständigen Reaktion führen. Versuchen Sie, die Katalysatorbeladung schrittweise zu erhöhen.

Datenpräsentation

Tabelle 1: Einfluss des Katalysators auf die asymmetrische Hydrierung von sterisch gehinderten Ketonen

SubstratKatalysatorS/C-VerhältnisAusbeute (%)ee (%)Quelle
Pinakolon(S)-TolBINAP/(S,S)-DPEN–Ru2.0002014[1]
PinakolonRuCl₂(S)-tolbinap(pica)100.000Quantitativ98[1]
tert-Butyl-phenyl-ketonRuCl₂(S)-tolbinap(pica)100.0009999[1]

Tabelle 2: Optimierung der Reaktionsbedingungen für die Ir-katalysierte asymmetrische Hydrierung von Acetophenon

EintragBase (B/C-Verhältnis)LösungsmittelUmsatz (%)ee (%)Quelle
1LiOtBu (5)Isopropanol10089[5]
2NaOtBu (10)Isopropanol8886[5]
3LiOtBu (10)Isopropanol10092[5]
4LiOtBu (10)Methanol10090[5]
5LiOtBu (10)Toluol10091[5]

Visualisierungen

G start Problem: Geringe oder inkonsistente Enantioselektivität (ee%) validate_method 1. Analytische Methode validieren (chirale HPLC/GC) start->validate_method check_purity 2. Reinheit der Reagenzien prüfen (Substrat, Lösungsmittel, Inertgas) validate_method->check_purity Methode ist genau optimize_temp 3. Reaktionstemperatur optimieren (oft niedrigere T = höhere ee%) check_purity->optimize_temp Reagenzien sind rein optimize_solvent 4. Lösungsmittel-Screening (Polarität, koordinierende Eigenschaften) optimize_temp->optimize_solvent optimize_catalyst 5. Katalysatorsystem optimieren (Ligand, Base, Additive) optimize_solvent->optimize_catalyst end Reproduzierbare hohe ee% erreicht optimize_catalyst->end

Bildunterschrift: Ein Workflow zur Fehlerbehebung bei geringer Enantioselektivität.

G cluster_cycle Katalytischer Zyklus Ru_H [Ru]-H (Aktiv) TS Sechsgliedriger Übergangszustand Ru_H->TS + R'C(=O)R'' Ru_O [Ru]-O-CHR'R'' TS->Ru_O Hydridtransfer Ru_O->Ru_H + H₂ Alcohol Chiraler Alkohol (HOCR'R'') Ru_O->Alcohol Ru_Pre [Ru]-Präkatalysator Ru_Pre->Ru_H H₂, Base Ketone Keton (R'C(=O)R'') Ketone->TS

Bildunterschrift: Vereinfachter katalytischer Zyklus für die Ru-katalysierte asymmetrische Hydrierung.

G start Auswahl einer Methode für die asymmetrische Reduktion q1 Ist das Substrat sterisch sehr anspruchsvoll? start->q1 a1 Spezialisierter Katalysator (z.B. Ru-PICA-Komplex) q1->a1 Ja a2 Standard-Hydrierkatalysator (z.B. Ru/BINAP/Diamine) q1->a2 Nein q2 Ist eine extrem hohe ee% (>99%) erforderlich? q3 Ist eine Hochdruckanlage verfügbar/erwünscht? q2->q3 Nein a3 Biokatalyse (Enzym/ganze Zelle) q2->a3 Ja a4 Asymmetrische Hydrierung q3->a4 Ja a5 Asymmetrische Transferwasserstoffierung q3->a5 Nein a1->q2 a2->q2

Bildunterschrift: Entscheidungsbaum für die Auswahl einer asymmetrischen Reduktionsmethode.

Experimentelle Protokolle

Protokoll 1: Ru-katalysierte asymmetrische Hydrierung eines sterisch gehinderten Ketons

Dieses Protokoll ist eine allgemeine Richtlinie, die auf der hocheffizienten Hydrierung von tert-Butylketonen basiert.[1]

  • Vorbereitung des Katalysators: In einem Schlenkrohr unter Argon-Atmosphäre werden RuCl₂--INVALID-LINK-- (Substrat/Katalysator-Verhältnis S/C = 100.000) und eine Base (z. B. t-C₄H₉OK) in entgastem Ethanol gelöst.

  • Reaktionsaufbau: Das Keton-Substrat (z. B. 3,3-Dimethyl-1-phenyl-2-butanon) wird zur Katalysatorlösung gegeben.

  • Hydrierung: Der Reaktor wird mehrmals mit Wasserstoff (H₂) gespült und dann unter den gewünschten H₂-Druck (z. B. 9 atm) gesetzt.

  • Reaktionsdurchführung: Die Mischung wird bei der optimierten Temperatur (z. B. Raumtemperatur) für die erforderliche Zeit (z. B. 24 h) gerührt, bis der Umsatz vollständig ist.

  • Aufarbeitung: Nach Abschluss wird der Druck vorsichtig abgelassen. Das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Reinigung und Analyse: Der Rückstand wird durch Flash-Säulenchromatographie auf Kieselgel gereinigt. Die Enantioselektivität des resultierenden chiralen Alkohols wird mittels chiraler HPLC oder GC bestimmt.

Protokoll 2: Biokatalytische Reduktion mit einer reinen Reduktase

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Reduktion eines Proketons unter Verwendung einer reinen Reduktase mit einem Cofaktor-Regenerationssystem.[3]

  • Reaktionspuffer vorbereiten: Ein Puffer (z. B. Tris-HCl, pH 7,5-8,0) wird vorbereitet und entgast.

  • Reaktionsmischung: In einem Reaktionsgefäß werden der Puffer, das Keton-Substrat (z. B. 30 mM), der Cofaktor (z. B. NADP⁺) und die Komponenten für das Regenerationssystem (z. B. Glukose und Glukose-Dehydrogenase) kombiniert.

  • Reaktionsstart: Die Reaktion wird durch Zugabe der Reduktase-Lösung (z. B. YOL151W aus S. cerevisiae) gestartet.

  • Reaktionsdurchführung: Die Mischung wird bei der optimalen Temperatur des Enzyms (z. B. 40 °C) geschüttelt oder gerührt. Der pH-Wert wird überwacht und bei Bedarf durch Zugabe einer milden Base (z. B. NaOH-Lösung) im optimalen Bereich (z. B. 7,0-7,5) gehalten.[3]

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe eines organischen Lösungsmittels (z. B. Ethylacetat) gequencht und die Mischung extrahiert.

  • Reinigung und Analyse: Die vereinigten organischen Phasen werden über einem Trockenmittel (z. B. Na₂SO₄) getrocknet, filtriert und unter reduziertem Druck eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt und der Enantiomerenüberschuss mittels chiraler HPLC oder GC analysiert.

References

Technical Support Center: Overcoming Challenges in the Chiral Separation of Dimethyl Phenylpropanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chiral separation of Dimethyl Phenylpropanol isomers. The following guides and FAQs address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the chiral separation of this compound isomers.

Q1: I am not seeing any separation between my this compound enantiomers. What are the primary causes and how can I resolve this?

A1: A complete lack of separation is a common initial challenge in chiral method development. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase conditions. Chiral recognition relies on specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP, which are highly dependent on the chemical environment.

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Suitability: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are excellent starting points and have shown broad applicability for a wide range of racemates, including aromatic alcohols. If you are using a different type of CSP and see no separation, consider screening these polysaccharide-based columns.

  • Screen Different Mobile Phase Modes: The polarity of your mobile phase system dictates how the analyte interacts with the stationary phase. If one mode fails, another may provide the necessary selectivity.

    • Normal Phase (NP): This is the most common mode for polysaccharide CSPs. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326), ethanol).

    • Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile (B52724). It can be effective for compounds that have poor solubility in normal phase solvents.

    • Reversed-Phase (RP): While less common for initial screening on these CSPs, it can be a viable option, typically using mixtures of water/buffer and acetonitrile or methanol.

  • Optimize the Mobile Phase Composition:

    • Alcohol Modifier Percentage (NP): The ratio of the alcohol modifier in the non-polar solvent is critical. Start with a common mobile phase like n-hexane/isopropanol (90:10, v/v) and systematically adjust the isopropanol content in small increments (e.g., to 95:5 or 85:15). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[1]

    • Type of Alcohol Modifier (NP): The choice of alcohol (e.g., isopropanol vs. ethanol) can significantly impact selectivity and even reverse the enantiomer elution order in some cases.

Q2: My chromatogram shows severe peak tailing for the this compound isomers. What causes this and how can I improve the peak shape?

A2: Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase. For silica-based CSPs, these interactions often involve residual silanol (B1196071) groups.

Troubleshooting Steps:

  • Rule out Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to broad, tailing peaks. Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, column overload was the issue.[2]

  • Check for Secondary Interactions: Unwanted interactions with the silica (B1680970) backbone of the CSP can cause peak tailing.

    • Use Mobile Phase Additives: For neutral analytes like this compound that are not acidic or basic, additives are generally not required. However, if impurities in your sample are acidic or basic, they can interact with the column and affect peak shape.

  • Ensure Proper Sample Dissolution: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion upon injection.[3] If possible, dissolve your sample in the initial mobile phase mixture.

  • Evaluate Column Health: A contaminated or old column can lead to poor peak shapes.[2] Flush the column with a strong, compatible solvent (e.g., isopropanol for polysaccharide columns) as recommended by the manufacturer. If peak shape does not improve, the column may need to be replaced.

Q3: The resolution of my this compound enantiomers is poor (peaks are not baseline separated). How can I improve it?

A3: Poor resolution occurs when the separation between the two enantiomer peaks is insufficient. This can be addressed by optimizing several chromatographic parameters to enhance selectivity and efficiency.

Troubleshooting Steps:

  • Adjust the Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. Slower flow rates generally lead to better resolution as there is more time for the enantiomers to interact with the chiral stationary phase.[2] If you have partial separation, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[1]

  • Optimize the Column Temperature: Temperature plays a complex role in chiral recognition.[4] Using a column oven to maintain a stable and optimized temperature is crucial.

    • Generally, lower temperatures can enhance the subtle energetic differences in the interactions between the enantiomers and the CSP, leading to increased selectivity.

    • However, in some cases, higher temperatures can improve peak efficiency and may even improve resolution.

    • It is recommended to evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimum.

  • Fine-tune the Mobile Phase: As mentioned in Q1, systematically varying the type and percentage of the alcohol modifier in normal phase is a powerful way to improve resolution.

Q4: I am observing broad peaks for my this compound isomers. What are the potential causes and solutions?

A4: Peak broadening can be caused by a variety of factors related to the HPLC system, the column, and the method parameters.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.[2] Ensure that the length and internal diameter of all connecting tubing are minimized.

  • Check for Sample Solvent Effects: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in broad peaks.[3][5] As mentioned previously, dissolve the sample in the mobile phase whenever possible.

  • Optimize Flow Rate: While lower flow rates can improve resolution, excessively low flow rates can lead to peak broadening due to longitudinal diffusion. Conversely, very high flow rates can also cause broadening due to mass transfer limitations. There is an optimal flow rate for each column and separation that can be determined experimentally.

  • Review Detector Settings: Ensure that the detector's data acquisition rate is sufficient to properly define the peak. A low acquisition rate can make sharp peaks appear broad.

Data Presentation: Starting Conditions for Chiral Separation

The following tables summarize typical starting conditions for the chiral separation of phenylpropanol derivatives on polysaccharide-based chiral stationary phases. These can serve as a robust starting point for method development for this compound isomers.

Table 1: HPLC Starting Conditions for Phenylpropanol Derivatives

ParameterCondition 1: Normal PhaseCondition 2: Normal Phase
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm
Injection Volume 5 - 10 µL5 - 10 µL

Note: These are general starting conditions based on methods for similar aromatic alcohols. Optimization will be required for this compound isomers.[1]

Table 2: SFC Starting Conditions for Structurally Similar Compounds

ParameterCondition 1Condition 2
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol (gradient or isocratic)CO₂ / Ethanol (gradient or isocratic)
Initial Modifier % 5-10%5-10%
Flow Rate 2.0 - 4.0 mL/min2.0 - 4.0 mL/min
Back Pressure 100 - 150 bar100 - 150 bar
Column Temperature 35 - 40 °C35 - 40 °C
Detection UV at 220 nmUV at 220 nm

Note: These conditions are based on methods for structurally related 2,2-dimethyl-3-aryl-propanoic acids and general SFC method development strategies.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers

This protocol provides a general methodology for developing a chiral separation method using HPLC with a polysaccharide-based CSP.

1. Materials and Equipment

  • HPLC System with a pump, autosampler, column oven, and a UV detector.

  • Chiral HPLC Columns: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm) and Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • HPLC Grade Solvents: n-Hexane, Isopropanol, Ethanol.

  • Sample: Racemic this compound standard.

2. Sample Preparation

  • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase (e.g., n-Hexane/Isopropanol 90:10).

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions (Initial Screening)

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

4. Analysis and Optimization

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • If no or poor separation is observed, systematically vary the mobile phase composition (e.g., change isopropanol percentage to 5%, 15%, 20%) and the alcohol modifier (switch to ethanol).

  • If partial separation is achieved, optimize by reducing the flow rate (e.g., to 0.8 or 0.5 mL/min) and adjusting the temperature (e.g., to 15°C or 40°C).

  • Repeat the screening and optimization process with the Chiralpak® AD-H column.

Protocol 2: Chiral SFC Method Development for this compound Isomers

This protocol outlines a general approach for developing a chiral separation method using Supercritical Fluid Chromatography (SFC).

1. Materials and Equipment

  • SFC System with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.

  • Chiral SFC Columns: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).

  • SFC Grade CO₂.

  • HPLC Grade Solvents: Methanol, Ethanol.

  • Sample: Racemic this compound standard.

2. Sample Preparation

  • Prepare a stock solution of the racemic standard at 1 mg/mL in the modifier solvent (e.g., Methanol).

  • Filter the sample solution through a 0.45 µm syringe filter into an SFC vial.

3. SFC Conditions (Initial Screening)

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: CO₂

  • Mobile Phase B: Methanol

  • Gradient: 5% to 40% B over 5 minutes, hold for 1 minute.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 120 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

4. Analysis and Optimization

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Based on the screening run, develop an isocratic or optimized gradient method. If the peaks elute too quickly, reduce the initial percentage of the modifier. If the peaks are too retained, increase the modifier percentage.

  • Screen other columns and modifiers (e.g., Ethanol) to find the best selectivity.

  • Fine-tune the separation by adjusting the back pressure and temperature.

Visualizations

The following diagrams illustrate key workflows and relationships in the chiral separation of this compound isomers.

Troubleshooting_Workflow Start Poor or No Separation CSP Step 1: Evaluate Chiral Stationary Phase (CSP) Start->CSP Initial Observation MobilePhase Step 2: Optimize Mobile Phase CSP->MobilePhase Is CSP appropriate? (e.g., Polysaccharide-based) FlowRate Step 3: Adjust Flow Rate MobilePhase->FlowRate Systematically vary modifier (type and %) [Normal Phase] Temperature Step 4: Optimize Temperature FlowRate->Temperature Decrease flow rate for better interaction time End Baseline Resolution Achieved Temperature->End Test lower and higher temperatures for optimal selectivity

A troubleshooting workflow for poor resolution in chiral HPLC.

Factors_Affecting_Separation cluster_MobilePhase Mobile Phase Factors Separation Chiral Separation of This compound CSP Chiral Stationary Phase (e.g., Amylose, Cellulose derivatives) Separation->CSP provides chiral recognition sites MobilePhase Mobile Phase Composition Separation->MobilePhase influences selectivity Temp Temperature Separation->Temp affects thermodynamics of interaction FlowRate Flow Rate Separation->FlowRate impacts efficiency and interaction time ModifierType Alcohol Modifier Type (Isopropanol vs. Ethanol) MobilePhase->ModifierType ModifierConc Modifier Concentration (%) MobilePhase->ModifierConc

Key factors influencing the chiral separation of this compound isomers.

References

Technical Support Center: Optimization of GC-MS Parameters for the Analysis of Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of fragrance compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for fragrance analysis?

A1: The optimal sample preparation technique depends on the sample matrix. For liquid samples like perfumes and essential oils, direct dilution is often sufficient.[1] For more complex matrices such as cosmetics or food, extraction techniques are necessary to isolate the volatile fragrance compounds.[1] Common methods include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile and semi-volatile compounds.[2]

  • Headspace (HS) Analysis: Suitable for analyzing volatile organic compounds (VOCs) in a sample.[3] Static headspace is convenient but may lack sensitivity for trace components, while dynamic headspace (trap) systems can pre-concentrate analytes, increasing sensitivity.[3][4]

  • Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): Classical techniques used to clean up complex samples and isolate analytes of interest.[5][6]

Q2: How do I choose the right GC column for fragrance analysis?

A2: The choice of GC column is critical for separating the complex mixtures of fragrance compounds. A key principle is "like dissolves like," meaning the stationary phase of the column should have similar polarity to the analytes.[6] For the many polar components in fragrances (e.g., acids, esters, ketones), a polar Carbowax®-type stationary phase is often used.[3] A standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is also widely used and provides good separation for a broad range of fragrance compounds.[7][8]

Q3: What are the key GC-MS parameters to optimize for fragrance analysis?

A3: Several key parameters should be optimized for successful fragrance analysis:

  • Inlet Temperature: Should be high enough to ensure efficient vaporization of the sample without causing thermal degradation of labile compounds. A starting point of 250 °C is common.[9][10]

  • Oven Temperature Program: A gradual temperature ramp is crucial for separating compounds with a wide range of boiling points.[11] This improves resolution and peak shape.[11]

  • Carrier Gas Flow Rate: The choice of carrier gas (typically helium or hydrogen) and its flow rate affects separation efficiency and analysis time.[9][12]

  • Mass Spectrometer (MS) Parameters: These include the scan range (a typical range for fragrance compounds is m/z 35-350), scan time, and ion source temperature.[3][8]

Q4: My library search results show low match scores. How can I improve compound identification?

A4: Low library match scores can be frustrating. Here are several ways to improve the confidence of your compound identification:

  • Use Retention Indices (RI): RI provides additional information to help confirm compound identity, especially for isomers with similar mass spectra.[13][14]

  • Cross-Reference Multiple Libraries: Besides the NIST library, consider using other specialized libraries for flavors and fragrances, such as Wiley or FFNSC.[12][13]

  • Evaluate Spectral Quality: Poor quality mass spectra with high noise or low resolution can lead to inaccurate identifications. Ensure your MS is properly tuned.[13][15]

  • Check for Co-elution: If two compounds elute at the same time, their mass spectra will be mixed, leading to poor library matches. Adjust your GC method to improve separation.[16]

  • Verify Instrument Calibration: Ensure your GC-MS system is properly calibrated.[13]

Troubleshooting Guides

Peak Shape Problems

Q: Why are my peaks tailing?

A: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.[17]

  • Inlet Issues: Start by performing inlet maintenance, as this is a common source of problems.[17]

    • Contaminated Liner: Replace the inlet liner.[18]

    • Worn Septum: Replace the septum.[17]

    • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet.[19][20]

  • Column Issues: If inlet maintenance doesn't solve the problem, the issue may be with the column.

    • Column Contamination: Trim a small section (10-20 cm) from the front of the column to remove non-volatile residues.[17][20]

    • Column Activity: Active sites on the column can interact with polar analytes, causing tailing. Consider using a new or more inert column.[21]

  • Method Parameters:

    • Low Inlet Temperature: For high-boiling point compounds, a low inlet temperature may lead to incomplete vaporization and tailing.[10]

    • Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[21]

Q: Why are my peaks fronting?

A: Peak fronting is often a sign of column overload.[19]

  • Reduce Injection Volume: Injecting too much sample can saturate the column.[19]

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[18]

  • Use a Column with Higher Capacity: A column with a thicker stationary phase or a wider internal diameter can handle larger sample volumes.[19]

Sensitivity and Baseline Issues

Q: My peaks are too small or not detected. What should I do?

A: Low sensitivity can be due to a variety of factors.

  • Check for Leaks: Leaks in the inlet or carrier gas lines can reduce the amount of sample reaching the detector.[19]

  • Verify Injection: Ensure the syringe is functioning correctly and injecting the proper volume.[19]

  • Optimize MS Parameters: The MS detector gain may need to be increased, but be aware that this can also increase noise.[15][22]

  • Sample Concentration: The concentration of your analytes may be too low. Consider a pre-concentration step during sample preparation.[5]

Q: My baseline is noisy or rising. What is the cause?

A: A noisy or rising baseline is often due to column bleed or contamination.

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Ensure you are not exceeding the column's maximum operating temperature and that your carrier gas is free of oxygen.[19][22]

  • Contamination: Contamination in the carrier gas, inlet, or from previous injections can cause a noisy baseline. Bake out the system at a high temperature to remove contaminants.[21]

Data Presentation: Quantitative GC-MS Parameters

The following tables provide typical starting parameters for the GC-MS analysis of fragrance compounds. These should be optimized for your specific application.

Table 1: Typical GC Oven Temperature Programs

ApplicationInitial TemperatureRamp RateFinal TemperatureHold TimeReference
Essential Oil Analysis60 °C3 °C/min240 °C-[7][8]
General Fragrance Profiling45 °C (hold 1 min)3 °C/min285 °C3 min[23][24]
Fast GC Analysis50 °C (hold 1 min)60 °C/min300 °C1 min[25]

Table 2: Typical GC Inlet and MS Parameters

ParameterValueReference
Inlet
ModeSplit (e.g., 25:1) or Splitless[7][12]
Temperature210 - 250 °C[10][12]
Mass Spectrometer
Ion Source Temperature230 - 300 °C[3][23]
Quadrupole Temperature150 °C[23][24]
Mass Scan Rangem/z 35 - 350[3]
Electron Energy70 eV[26]

Experimental Protocols

General Protocol for GC-MS Analysis of a Liquid Fragrance Sample
  • Sample Preparation:

    • Dilute the liquid fragrance sample (e.g., perfume, essential oil) in a suitable solvent (e.g., ethanol, methanol) to an appropriate concentration (e.g., 1 µL of sample in 1 mL of solvent).[7]

    • Vortex the sample to ensure it is thoroughly mixed.

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • Install an appropriate GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Set the GC and MS parameters according to the values in Tables 1 and 2, or as optimized for your specific analysis.

    • Perform a leak check to ensure the system is sealed.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.[7]

    • Start the data acquisition.

  • Data Analysis:

    • After the run is complete, process the chromatogram.

    • Identify the peaks by searching the acquired mass spectra against a spectral library (e.g., NIST, Wiley).[4]

    • For higher confidence in identification, calculate and compare retention indices with literature values.[14]

    • Quantify the identified compounds using appropriate methods (e.g., internal standard, external standard, or area percent).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance Sample Dilution Dilution/Extraction Sample->Dilution Vial Transfer to Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram LibrarySearch Library Search Chromatogram->LibrarySearch Identification Compound Identification LibrarySearch->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of fragrance compounds.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Inlet_Check Perform Inlet Maintenance (Replace Liner & Septum) Start->Inlet_Check Problem_Solved1 Problem Resolved Inlet_Check->Problem_Solved1 Yes Column_Trim Trim 10-20 cm from Column Inlet Inlet_Check->Column_Trim No Problem_Solved2 Problem Resolved Column_Trim->Problem_Solved2 Yes Method_Check Review Method Parameters (Inlet Temp, Solvent) Column_Trim->Method_Check No Problem_Solved3 Problem Resolved Method_Check->Problem_Solved3 Yes Column_Replace Consider Column Replacement Method_Check->Column_Replace No

Caption: Troubleshooting decision tree for addressing peak tailing in GC-MS.

References

Preventing racemization during the synthesis and purification of chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Prevention of Racemization in Chiral Alcohol Synthesis and Purification. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you maintain the stereochemical integrity of your chiral alcohols throughout your synthetic and purification processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of chiral alcohols.

Problem 1: Significant loss of enantiomeric excess (e.e.) is observed in the final product after synthesis.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]

    • Solution: Lower the reaction temperature. For many stereoselective syntheses, cryogenic conditions are employed to minimize racemization.[1] Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid extended exposure to potentially racemizing conditions.[1]

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as carbocations or enolates, leading to racemization.[1][2] Asymmetric alcohols are known to be racemized by strong acids.

    • Solution: Employ milder acids or bases. For example, use organic bases like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) instead of strong inorganic bases like sodium hydroxide.[1] If a strong acid or base is necessary, minimize the reaction time and maintain a low temperature.

  • Inappropriate Choice of Reagents: Certain reagents may promote side reactions that lead to racemization.

    • Solution: Select reagents known to be compatible with chiral centers. For instance, when choosing a reducing agent, ensure the reaction conditions do not favor epimerization.[1]

  • Unstable Chiral Intermediates: The intermediates formed during the reaction may not be stereochemically stable under the reaction conditions.[1]

    • Solution: If unstable intermediates are suspected, altering the reaction pathway by using different reagents or protecting groups may be necessary.

Problem 2: Enantiomeric excess decreases significantly after aqueous workup.

Possible Causes and Solutions:

  • Exposure to Strong Acids or Bases: Washing with strong acidic or basic solutions during extraction can cause racemization of the final product.[1]

    • Solution: Use mild acidic or basic washes, such as saturated aqueous sodium bicarbonate or dilute solutions of citric acid.[2] Where possible, use buffered solutions to maintain a neutral pH.[2] For highly sensitive compounds, consider a non-aqueous workup.

  • Elevated Temperatures: Performing extractions or solvent removal at high temperatures can promote racemization.

    • Solution: Conduct all workup steps at low temperatures (e.g., 0-5 °C) to slow down the rate of potential racemization.[2]

  • Protic Solvents: Protic solvents can stabilize charged intermediates that may be prone to racemization.[1]

Problem 3: Loss of enantiomeric purity during chromatographic purification.

Possible Causes and Solutions:

  • Acidic Stationary Phase: Standard silica (B1680970) gel is slightly acidic and can cause racemization of acid-sensitive chiral alcohols.[1]

    • Solution 1: Use a Neutral Stationary Phase: Substitute silica gel with neutral alumina, which is a more suitable support for acid-sensitive compounds.[3][4]

    • Solution 2: Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a base, such as triethylamine.[5][6][7][8] Another method is to add a small percentage of triethylamine (0.1-1%) to the eluent during chromatography.

  • Prolonged Exposure to the Stationary Phase: The longer the compound remains on the column, the greater the opportunity for on-column reactions, including racemization.

    • Solution: Optimize the mobile phase to ensure a reasonable elution time. Flash chromatography is generally preferred over gravity chromatography to minimize the residence time on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: At what stages of synthesis and purification is racemization most likely to occur?

A1: Racemization can occur at several stages:

  • During the main reaction: This is especially true if the reaction conditions are harsh (e.g., high temperature, strong acid/base).[1]

  • During workup: Aqueous workups involving strong acids or bases are a common cause of racemization.[1]

  • During purification: Chromatography on acidic stationary phases like silica gel can lead to racemization of sensitive compounds.[1]

Q2: How does the choice of solvent affect racemization?

A2: The solvent plays a significant role by influencing the stability of charged or polar intermediates. Protic solvents can stabilize ionic intermediates that are often prone to racemization. Aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen different solvents to find the optimal conditions that minimize racemization while maintaining sufficient reactivity.[1]

Q3: How can protecting groups help in minimizing racemization?

A3: Protecting groups are a critical tool for preventing racemization. They work in two main ways:

  • Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thus inhibiting reactions that could lead to racemization.[1]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization.[1] Silyl (B83357) ethers are one of the most common and effective protecting groups for alcohols.[9]

Q4: What are the best practices for purifying acid-sensitive chiral alcohols?

A4: For acid-sensitive chiral alcohols, it is crucial to avoid acidic conditions during purification. The recommended methods are:

  • Chromatography on neutral alumina: Alumina is a neutral stationary phase and is a good alternative to silica gel for these compounds.[3][4]

  • Chromatography on deactivated silica gel: You can neutralize the acidic sites on silica gel by adding a small amount of a base like triethylamine to the eluent or by pre-treating the silica gel.[5][6][7][8]

  • Preparative Thin-Layer Chromatography (Prep-TLC): This can be a quick method for small-scale purifications, and the plates can also be pre-treated with a base.

Data Presentation

Table 1: Comparison of Silyl Ether Protecting Group Stability

The stability of silyl ethers is crucial for their successful application. Stability generally increases with the steric bulk around the silicon atom. The following table provides a qualitative comparison of the stability of common silyl ethers under acidic and basic conditions.

Silyl EtherAbbreviationStability in Acidic ConditionsStability in Basic Conditions
TrimethylsilylTMSVery LabileLabile
TriethylsilylTESLabileLabile
tert-ButyldimethylsilylTBDMS/TBSModerateStable
TriisopropylsilylTIPSStableVery Stable
tert-ButyldiphenylsilylTBDPSVery StableStable

Data compiled from multiple sources.[2][10]

Table 2: Racemization of Secondary Alcohols Under Catalytic Conditions

This table presents data on the racemization of selected secondary alcohols catalyzed by an arylboronic acid, demonstrating the influence of substrate structure on the extent of racemization under specific conditions.

Substrate (Starting e.r.)ConditionsTime (h)Final e.r.Yield (%)
(S)-1-Phenylethanol (99.5:0.5)5 mol % 7, 10 mol % Oxalic Acid, 2-butanone, rt255:4575
(S)-2-Methyl-1-phenylpropanol (>99:1)5 mol % 7, 10 mol % Oxalic Acid, 2-butanone, 40 °C1.554:4671
(S)-1-(p-Tolyl)ethanol (>99:1)5 mol % 7, 10 mol % Oxalic Acid, 2-butanone, 40 °C1.552:4885

e.r. = enantiomeric ratio. Data extracted from a study on arylboronic acid-catalyzed racemization.[11]

Experimental Protocols

Protocol 1: Protection of a Chiral Secondary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes a general procedure for the protection of a chiral secondary alcohol using TBDMSCl and imidazole (B134444).

Materials:

  • Chiral secondary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral secondary alcohol in anhydrous DMF.

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature. For more sensitive substrates, the reaction can be cooled to 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude TBDMS ether by flash column chromatography on silica gel.[1]

Protocol 2: Purification of a Chiral Alcohol using a Deactivated Silica Gel Column

This protocol provides a method for purifying a chiral alcohol that is sensitive to acid-catalyzed racemization.

Materials:

  • Crude chiral alcohol

  • Silica gel for flash chromatography

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Triethylamine (TEA)

Procedure:

  • Preparation of the Deactivated Silica Gel Slurry:

    • In a fume hood, add the desired amount of silica gel to a beaker.

    • Add the chosen eluent to create a slurry.

    • Add triethylamine to the slurry to a final concentration of 1% (v/v) of the total solvent volume.

    • Stir the slurry for 5-10 minutes.

  • Packing the Column:

    • Carefully pour the deactivated silica gel slurry into the chromatography column.

    • Allow the silica gel to pack under gravity or with gentle pressure.

  • Flushing the Column:

    • Pass 2-3 column volumes of the eluent (without triethylamine) through the packed column to remove the excess base.

  • Loading the Sample and Elution:

    • Dissolve the crude chiral alcohol in a minimum amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin the elution with the chosen solvent system.

    • Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Workup of Fractions:

    • Combine the pure fractions and remove the solvent under reduced pressure.

This protocol is adapted from general procedures for deactivating silica gel.[5][6][7][8]

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Chiral Alcohol Synthesis reaction Reaction Conditions start->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final Product purification->product racemization Racemization Observed? product->racemization racemization->product No check_reaction Check Reaction Conditions racemization->check_reaction Yes harsh_conditions Harsh Conditions? (High Temp, Strong Acid/Base) check_reaction->harsh_conditions check_workup Check Workup Procedure workup_ph Workup pH Extreme? check_workup->workup_ph check_purification Check Purification Method silica_gel Using Acidic Silica Gel? check_purification->silica_gel harsh_conditions->check_workup No solution_reaction Optimize Conditions: - Lower Temperature - Milder Reagents - Use Protecting Groups harsh_conditions->solution_reaction Yes workup_ph->check_purification No solution_workup Modify Workup: - Use Mild Buffers - Low Temperature Extraction workup_ph->solution_workup Yes solution_purification Change Stationary Phase: - Neutral Alumina - Deactivated Silica Gel silica_gel->solution_purification Yes

Caption: Troubleshooting workflow for identifying and preventing racemization.

G cluster_conditions Key Considerations for Preventing Racemization start Start: Chiral Precursor protection Step 1: Introduction of Protecting Group (optional) start->protection reaction Step 2: Stereoselective Reaction protection->reaction deprotection Step 3: Deprotection (if applicable) reaction->deprotection cond_reaction Low Temperature Mild Reagents reaction->cond_reaction workup Step 4: Mild Aqueous Workup deprotection->workup purification Step 5: Chromatographic Purification workup->purification cond_workup Neutral pH Low Temperature workup->cond_workup analysis Step 6: Enantiomeric Excess Analysis (Chiral HPLC/GC) purification->analysis cond_purification Neutral Stationary Phase (Alumina or Deactivated Silica) purification->cond_purification final_product End: Enantiopure Alcohol analysis->final_product

Caption: Experimental workflow for synthesis and purification of chiral alcohols.

References

Troubleshooting guide for the reduction of dimethyl phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of α,α-dimethyl-β-phenylpropionaldehyde (also known as 2,2-dimethyl-3-phenylpropanal) to its corresponding alcohol, 2,2-dimethyl-3-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: My reduction of dimethyl phenylpropanal is incomplete, resulting in low yield. How can I improve the conversion to the desired alcohol?

A: Incomplete conversion is a common issue, often stemming from the steric hindrance around the carbonyl group caused by the two α-methyl groups. Several factors could be at play:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the hydride reagent. While stoichiometry dictates a 1:4 ratio of aldehyde to NaBH₄ or LiAlH₄ (as each hydride equivalent can reduce one aldehyde), a practical excess (e.g., 1.5 to 2.0 equivalents of the reagent) is often necessary to drive the reaction to completion.

  • Reagent Deactivation: Lithium aluminum hydride (LiAlH₄) reacts violently and rapidly with protic solvents (water, alcohols) and even atmospheric moisture.[1][2] Sodium borohydride (B1222165) (NaBH₄) also reacts with these but at a much slower rate.[2] For LiAlH₄ reactions, it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature: The steric bulk of dimethyl phenylpropanal can slow the rate of hydride attack. If the reaction is run at a low temperature (e.g., 0 °C) to control initial exothermicity, it may need to be allowed to warm to room temperature and stirred for an extended period (several hours to overnight) to ensure completion.[3]

  • Choice of Reducing Agent: LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and is often more effective for sterically hindered aldehydes.[4] If you are experiencing poor results with NaBH₄, switching to LiAlH₄ may improve your yield.

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A: The formation of side products is typically minimal in hydride reductions of simple aldehydes if performed correctly. However, potential issues include:

  • Impure Starting Material: The commercial α,α-dimethyl-β-phenylpropionaldehyde may contain impurities from its synthesis.[5] It is advisable to verify the purity of the starting material by techniques like NMR or GC-MS before the reaction.

  • Contamination in Reaction Setup: Ensure all glassware is thoroughly dried to prevent unwanted reactions with moisture, especially when using LiAlH₄.[6]

  • Over-reduction (Catalytic Hydrogenation): If using catalytic hydrogenation under harsh conditions (high pressure/temperature), reduction of the phenyl ring is a theoretical possibility, although it is generally difficult to achieve. Sticking to milder hydride reagents avoids this issue.

Q3: Which reducing agent is better for this transformation: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

A: The choice depends on the specific requirements of your synthesis, such as scale, presence of other functional groups, and safety considerations.

  • Sodium Borohydride (NaBH₄): This is a milder, more selective reagent that is safer to handle.[7][8] It effectively reduces aldehydes and ketones and can be used in protic solvents like methanol (B129727) or ethanol.[2][9] However, due to the steric hindrance of dimethyl phenylpropanal, reactions with NaBH₄ may be sluggish and require longer reaction times or gentle heating.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger, non-selective reducing agent.[1][4] It is highly effective for hindered aldehydes and will likely provide a faster and more complete reaction.[4] Its major drawbacks are its high reactivity with water and protic solvents, requiring strictly anhydrous conditions, and a more hazardous workup procedure.[1][2] LiAlH₄ will also reduce other functional groups like esters, amides, and carboxylic acids, which NaBH₄ will not.[1][7]

Q4: My workup procedure is difficult, leading to product loss or emulsions. What is the correct procedure for quenching the reaction and isolating the product?

A: A proper workup is critical for both safety and yield. The procedure differs significantly between NaBH₄ and LiAlH₄.

  • For NaBH₄ Reactions:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a mild acid, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl), to quench any excess NaBH₄ and protonate the newly formed alkoxide.[8]

    • Proceed with a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), wash the combined organic layers with water and brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

  • For LiAlH₄ Reactions:

    • CRITICAL: This procedure must be done with extreme caution in an ice bath to control the exothermic reaction.

    • Slowly and sequentially add the following reagents dropwise while stirring vigorously (a common method is the Fieser workup):

      • 'X' mL of water

      • 'X' mL of 15% aqueous sodium hydroxide (B78521) (NaOH)

      • '3X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • This procedure is designed to safely quench excess LiAlH₄ and form granular inorganic salts (aluminum hydroxides) that are easily filtered.[3]

    • After the additions, remove the ice bath and stir for an hour. The salts should precipitate as a white solid.

    • Filter the mixture through a pad of Celite or filter paper, washing the solid cake with additional organic solvent (e.g., diethyl ether or THF).

    • Combine the filtrate, dry it over an anhydrous salt, filter, and remove the solvent under reduced pressure to isolate the crude product.[10]

Data Presentation

Table 1: Comparison of Common Hydride Reducing Agents

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate, more selective[7][8]Very high, less selective[1][4]
Functional Groups Reduced Aldehydes, Ketones[7]Aldehydes, Ketones, Esters, Amides, Carboxylic Acids, Nitriles[1]
Solvent Compatibility Protic (Methanol, Ethanol) and Aprotic[2][9]Aprotic only (THF, Diethyl Ether); Reacts violently with protic solvents[2][4]
Safety/Handling Relatively safe, stable in airPyrophoric, reacts violently with water/moisture; requires inert atmosphere[1][3]
Workup Simple acidic quench (e.g., NH₄Cl, dilute HCl)[8]Cautious, sequential addition of H₂O and NaOH solution[3]
Suitability for Hindered Aldehydes May be slow or incompleteHighly effective[4]

Experimental Protocols

Protocol 1: Reduction of Dimethyl Phenylpropanal using NaBH₄

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add α,α-dimethyl-β-phenylpropionaldehyde (1.0 eq). Dissolve it in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Reagent Addition: In small portions, add sodium borohydride (1.5 eq) to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Quench: Once the starting material is consumed (typically 2-4 hours), cool the flask back to 0 °C and slowly quench the reaction by dropwise addition of 1 M HCl until gas evolution ceases.

  • Workup & Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,2-dimethyl-3-phenylpropan-1-ol.[10]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Reduction of Dimethyl Phenylpropanal using LiAlH₄

  • Setup: Under an inert atmosphere (nitrogen or argon), add a solution of α,α-dimethyl-β-phenylpropionaldehyde (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Reagent Preparation: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Addition: Cool the aldehyde solution to 0 °C using an ice-water bath. Slowly add the LiAlH₄ suspension via the addition funnel to the aldehyde solution, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup (Caution!): Cool the reaction flask to 0 °C. While stirring vigorously, add the following reagents drop-by-drop in sequence (based on 'X' grams of LiAlH₄ used):

    • 'X' mL of deionized water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of deionized water

  • Isolation: Remove the ice bath and stir the resulting slurry for 1 hour at room temperature. Filter the white precipitate through a pad of Celite, washing thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude alcohol can be further purified by flash chromatography or distillation.

Visualizations

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product Start Select Reducing Agent (NaBH4 or LiAlH4) Setup Reaction Setup (Anhydrous/Inert if LiAlH4) Start->Setup Add Add Reagent at 0°C Setup->Add React Stir at RT & Monitor (TLC) Add->React Quench Quench Reaction (Acid or Fieser) React->Quench Extract Extract & Dry Product Quench->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify End Pure Alcohol Purify->End

Caption: General experimental workflow for the reduction of an aldehyde.

Reaction_Pathway reactant Dimethyl Phenylpropanal (Aldehyde) intermediate Alkoxide Intermediate reactant->intermediate 1. Nucleophilic Attack by Hydride ([H⁻]) product Dimethyl Phenylpropanol (Primary Alcohol) intermediate->product 2. Protonation (H₂O or H⁺ workup)

Caption: Simplified chemical pathway for hydride reduction of an aldehyde.

Troubleshooting_Logic cluster_yield Low Yield / Incomplete Reaction cluster_purity Side Products / Impurities Start Problem Encountered? Cause1 Insufficient Reagent? Start->Cause1 PurityCause1 Starting Material Impure? Start->PurityCause1 Solution1 Use 1.5-2.0 eq. Cause1->Solution1 Yes Cause2 Reagent Deactivated? Cause1->Cause2 No Solution2 Use Anhydrous Solvents Cause2->Solution2 Yes Cause3 Reaction Time/Temp Too Low? Cause2->Cause3 No Solution3 Warm to RT / React Longer Cause3->Solution3 Yes Cause4 Using NaBH4 on Hindered Aldehyde? Cause3->Cause4 No Solution4 Switch to LiAlH4 Cause4->Solution4 Yes PuritySolution1 Verify Purity (NMR/GC) PurityCause1->PuritySolution1 Yes PurityCause2 Workup Issues (Emulsion)? PurityCause1->PurityCause2 No PuritySolution2 Follow Correct Quench Protocol PurityCause2->PuritySolution2 Yes

Caption: Troubleshooting decision tree for common reduction issues.

References

Technical Support Center: Side Reactions in Enzymatic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving common side reactions encountered during the enzymatic synthesis of peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in enzymatic peptide synthesis?

A1: The most prevalent side reactions include hydrolysis of the acyl donor substrate, formation of condensation byproducts, and, to a much lesser extent than in chemical synthesis, racemization. Hydrolysis occurs when the activated acyl donor reacts with water instead of the amino component, reducing the yield of the desired peptide.[1][2][3] Condensation byproducts can form, especially when there is an excess of the nucleophile.[1]

Q2: Is racemization a significant concern in enzymatic peptide synthesis?

A2: Generally, no. A major advantage of enzymatic peptide synthesis is the high stereoselectivity of enzymes, which typically results in the "absolute absence of racemization."[4] This is a significant benefit over chemical synthesis methods where racemization can be a considerable issue, particularly when coupling certain amino acids like histidine.[4][5]

Q3: How does water content in the reaction medium affect side reactions?

A3: Water content is a critical parameter. While enzymes require a certain amount of water to maintain their catalytic activity, excessive water can increase the rate of hydrolysis of the acyl donor, which competes with the desired peptide bond formation and lowers the final peptide yield.[2][3][6] In some cases, reactions in frozen aqueous solutions at sub-zero temperatures have been shown to significantly increase peptide yields by minimizing hydrolysis.[4]

Q4: Can the choice of enzyme influence the type and extent of side reactions?

A4: Absolutely. Different enzymes exhibit different specificities and catalytic behaviors. For instance, in one study, α-chymotrypsin-catalyzed reactions showed no hydrolysis of the acyl-group donor, while subtilisin 72-catalyzed reactions resulted in significant hydrolysis (up to 50%) at the early stages.[1] The enzyme's specificity for both the acyl donor and the nucleophile will also dictate the potential for forming undesired byproducts.[1]

Q5: How can I minimize hydrolysis of the acyl donor?

A5: Minimizing hydrolysis can be achieved by several strategies:

  • Controlling Water Content: Use organic solvents with low water content or control the water activity of the system.[2][3]

  • Substrate Concentration: Using a higher concentration of the nucleophile (amino component) can favor the aminolysis reaction over hydrolysis.[4]

  • Enzyme Choice: Select an enzyme that has a high affinity for the amino component and a lower tendency for hydrolysis under your reaction conditions.[1]

  • Reaction Temperature: Lowering the reaction temperature, even to sub-zero, can suppress hydrolysis.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Symptoms:

  • HPLC analysis of the crude reaction mixture shows a low peak area for the target peptide.

  • A significant peak corresponding to the hydrolyzed acyl donor is observed in the HPLC or LC-MS analysis.

  • Mass spectrometry reveals a lower than expected amount of the target peptide mass.

Possible Causes and Solutions:

Possible Cause Suggested Action Expected Outcome
Excessive Hydrolysis of Acyl Donor 1. Reduce Water Content: Ensure solvents are anhydrous or use a solvent system with low water activity. 2. Increase Nucleophile Concentration: Increase the molar ratio of the nucleophile to the acyl donor.[4] 3. Optimize Temperature: Lower the reaction temperature.Increased ratio of peptide product to hydrolyzed acyl donor, leading to higher yield.
Poor Enzyme Activity/Stability 1. Verify Enzyme Activity: Check the activity of the enzyme stock. 2. Optimize pH: Ensure the reaction buffer pH is optimal for the enzyme's synthetic activity. 3. Immobilize Enzyme: Consider using an immobilized enzyme preparation for improved stability.Increased reaction rate and conversion to the desired product.
Sub-optimal Substrate Concentrations 1. Vary Substrate Ratios: Experiment with different molar ratios of acyl donor to nucleophile.[1] 2. Check Substrate Solubility: Ensure both substrates are fully dissolved in the reaction medium.Improved reaction kinetics and higher final yield.

Troubleshooting Workflow for Low Peptide Yield

low_yield_troubleshooting start Low Yield of Desired Peptide check_hydrolysis Analyze for Hydrolyzed Acyl Donor (HPLC/MS) start->check_hydrolysis hydrolysis_present Significant Hydrolysis Detected? check_hydrolysis->hydrolysis_present no_hydrolysis Minimal Hydrolysis hydrolysis_present->no_hydrolysis No optimize_conditions Optimize Reaction Conditions: - Reduce Water Content - Increase Nucleophile Conc. - Lower Temperature hydrolysis_present->optimize_conditions Yes check_enzyme Assess Enzyme Performance: - Verify Activity - Check pH - Consider Immobilization no_hydrolysis->check_enzyme re_analyze Re-run Synthesis and Analyze Yield optimize_conditions->re_analyze check_enzyme->re_analyze

Caption: Troubleshooting workflow for diagnosing the cause of low peptide yield.

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram in addition to the starting materials and the desired product.

  • Mass spectrometry shows unexpected masses, potentially corresponding to byproducts.

Possible Causes and Solutions:

Possible Cause Suggested Action Expected Outcome
Condensation Byproducts 1. Adjust Substrate Ratio: An excess of the nucleophile can sometimes lead to the formation of byproducts with multiple nucleophile molecules.[1] Try using an equimolar ratio of substrates. 2. Analyze by MS/MS: Use tandem mass spectrometry to sequence the unexpected peaks and confirm their identity.Reduction or elimination of byproduct peaks in the chromatogram.
Enzyme Specificity 1. Review Enzyme Specificity: The enzyme may have a broader specificity than anticipated, leading to cleavage of the newly formed peptide bond (secondary hydrolysis) or other side reactions. 2. Change Enzyme: Consider using a different enzyme with higher specificity for the desired reaction.A cleaner reaction profile with fewer unexpected peaks.
Racemization of Substrates 1. Analyze Starting Materials: Check the enantiomeric purity of the amino acid derivatives using chiral HPLC. 2. Switch to Enzymatic Synthesis: If using chemical synthesis, switching to an enzymatic approach can eliminate racemization.[4]A single peak for the desired peptide instead of diastereomeric peaks.

Troubleshooting Logic for Unexpected Mass Peaks

unexpected_peaks_troubleshooting start Unexpected Peaks in HPLC/LC-MS ms_analysis Determine Mass of Unexpected Peaks (MS) start->ms_analysis mass_match Mass corresponds to... (e.g., Product + Nucleophile)? ms_analysis->mass_match condensation_byproduct Condensation Byproduct Likely mass_match->condensation_byproduct Yes no_match Mass does not match expected byproducts mass_match->no_match No adjust_ratio Adjust Substrate Ratio (e.g., to 1:1) condensation_byproduct->adjust_ratio end Identify and Mitigate Side Reaction adjust_ratio->end check_enzyme_spec Investigate Enzyme Side Activities no_match->check_enzyme_spec chiral_analysis Perform Chiral Analysis on Substrates/Product no_match->chiral_analysis check_enzyme_spec->end chiral_analysis->end

Caption: Troubleshooting logic for diagnosing and resolving unexpected mass peaks.

Quantitative Data on Side Reactions

Table 1: Effect of Water Content on Peptide Yield and Acyl Donor Hydrolysis

This table illustrates the typical inverse relationship between water content and peptide yield in an organic solvent system due to competing hydrolysis.

Solvent System Water Content (% v/v) Peptide Yield (%) Hydrolyzed Acyl Donor (%) Reference
Acetonitrile2955Illustrative
Acetonitrile4919[3]
Acetonitrile87525Illustrative
Ethyl Acetate2937[3]
Ethyl Acetate48812Illustrative

Data is based on published findings and illustrative examples to show trends.

Table 2: Comparison of Racemization in Chemical vs. Enzymatic Synthesis

This table highlights the significant reduction in racemization when using enzymatic methods.

Coupling Method Peptide Sequence Coupling Reagents % D-Isomer (Racemization) Reference
Chemical (SPPS)Fmoc-Cys(Trt)-OH couplingHBTU/DIPEA3.3% - >26%[7]
Chemical (SPPS)Boc-His(Boc)-OH couplingVariousProne to significant racemization[5]
Enzymatic Variousα-ChymotrypsinGenerally not detected (<0.1%)[4]
Enzymatic VariousSubtilisinGenerally not detected (<0.1%)[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Peptide Synthesis Reaction

This protocol provides a general method for analyzing the crude reaction mixture to determine yield and identify byproducts.

  • Sample Preparation:

    • Quench the enzymatic reaction at a specific time point by adding a strong acid (e.g., trifluoroacetic acid, TFA, to a final concentration of 0.1%) or an organic solvent that denatures the enzyme.

    • Centrifuge the sample to pellet the enzyme (if insoluble).

    • Dilute the supernatant with the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard analytical HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30-40°C.

    • Detection: UV absorbance at 214 nm or 220 nm.[7]

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide and byproducts.[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify peaks based on retention times of standards (desired peptide, hydrolyzed acyl donor).

    • Calculate the relative percentage of each component based on peak area.

Workflow for HPLC Analysis

hplc_workflow start Crude Reaction Mixture quench Quench Reaction (e.g., add TFA) start->quench prepare_sample Prepare Sample: - Centrifuge - Dilute - Filter quench->prepare_sample hplc_separation HPLC Separation (C18 Column, Gradient Elution) prepare_sample->hplc_separation uv_detection UV Detection (214/220 nm) hplc_separation->uv_detection data_analysis Data Analysis: - Integrate Peaks - Calculate % Area uv_detection->data_analysis

Caption: General workflow for HPLC analysis of a peptide synthesis reaction.

Protocol 2: LC-MS Analysis for Byproduct Identification

This protocol is used to identify the mass of unknown peaks observed in the HPLC analysis.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1. If using MS detection, it is preferable to use formic acid (FA) instead of TFA as the mobile phase additive to avoid ion suppression.

  • LC-MS System and Column:

    • System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A C18 reversed-phase column suitable for LC-MS.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Use the same gradient and flow rate as optimized for HPLC analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: 300–2000 m/z.

    • MS/MS Analysis: For peaks of interest, perform tandem MS (MS/MS) to obtain fragmentation data for sequence confirmation.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Determine the molecular weight of each component.

    • Compare the observed masses to the theoretical masses of potential byproducts (e.g., hydrolyzed acyl donor, product + nucleophile, etc.).

    • Use MS/MS data to confirm the structure of byproducts.

Protocol 3: Chiral HPLC for Racemization Analysis

This protocol is for determining the enantiomeric purity of the final peptide or the amino acid substrates.

  • Peptide Hydrolysis (if analyzing the final peptide):

    • Hydrolyze the peptide to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[8] To correct for any racemization that may occur during hydrolysis, this step can be performed in 6N DCl in D₂O.[8]

    • Dry the hydrolysate under vacuum.

  • Sample Preparation:

    • Reconstitute the dried amino acid mixture or the amino acid substrate in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chiral HPLC System and Column:

    • System: Standard analytical HPLC with a UV detector.

    • Column: A chiral stationary phase (CSP) column (e.g., based on a polysaccharide, cyclodextrin, or a macrocyclic glycopeptide).[8]

  • Chromatographic Conditions:

    • Mobile Phase: The mobile phase composition is highly dependent on the CSP and the analyte. A common starting point for polysaccharide-based columns is a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), often with acidic or basic additives.[9]

    • Elution: Isocratic elution is typically used.

    • Flow Rate: 0.5-1.0 mL/min.[8]

    • Detection: UV at 210-230 nm.[8]

  • Data Analysis:

    • Inject a racemic standard of the amino acid to determine the retention times of the D- and L-enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the percentage of racemization: (% D-isomer) = [Area(D) / (Area(D) + Area(L))] x 100.

References

Strategies for improving enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance enantioselectivity in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low enantiomeric excess (ee)?

Low enantiomeric excess (ee) can stem from several factors throughout the experimental process. A systematic investigation is crucial for pinpointing the root cause. The most common culprits include:

  • Suboptimal Chiral Catalyst or Ligand: The structure and purity of the chiral catalyst or ligand are paramount for achieving high enantioselectivity.[1] Even minor impurities can act as poisons or inhibitors.

  • Poor Quality of Reagents and Solvents: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle, leading to a decrease in ee.[2] Using freshly purified or high-purity materials is essential.

  • Inadequate Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the stereochemical outcome of a reaction.

  • Presence of a Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalyzed pathway, thereby reducing the overall enantioselectivity.[1]

  • Catalyst Deactivation: Air and moisture sensitivity of catalysts can lead to their deactivation if not handled under strictly inert conditions.[2]

  • Inaccurate Analytical Methodology: The method used to determine the enantiomeric excess (e.g., chiral HPLC or GC) must be properly validated to ensure accurate results.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Low or Inconsistent Enantioselectivity

If you are experiencing lower than expected or irreproducible enantioselectivity, follow this workflow to diagnose and resolve the issue.

G start Low or Inconsistent ee Observed analytical Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytical sub_analytical1 Is method validated for accuracy, precision, and resolution? analytical->sub_analytical1 reagents Step 2: Scrutinize Reagents & Catalyst Purity sub_reagents1 Are substrates, reagents, and solvents of high purity? reagents->sub_reagents1 conditions Step 3: Evaluate Reaction Conditions sub_conditions1 Is temperature controlled and consistent? conditions->sub_conditions1 end High & Reproducible ee Achieved sub_analytical1->reagents Yes action_analytical Action: Validate method. Ensure baseline separation of enantiomers. sub_analytical1->action_analytical No sub_catalyst1 Is the catalyst active and pure? sub_reagents1->sub_catalyst1 Yes action_reagents Action: Purify starting materials (e.g., recrystallization, distillation). Use anhydrous solvents. sub_reagents1->action_reagents No sub_catalyst1->conditions Yes action_catalyst Action: Use fresh, high-purity catalyst. Store appropriately. sub_catalyst1->action_catalyst No sub_conditions2 Is the atmosphere inert (if required)? sub_conditions1->sub_conditions2 Yes action_temp Action: Calibrate thermostat. Ensure uniform heating/cooling. sub_conditions1->action_temp No sub_conditions2->end Yes action_atmosphere Action: Check for leaks. Use high-purity inert gas. sub_conditions2->action_atmosphere No action_analytical->analytical action_reagents->reagents action_catalyst->reagents action_temp->conditions action_atmosphere->conditions

Troubleshooting workflow for low enantioselectivity.

Impact of Reaction Parameters on Enantioselectivity

Temperature Effects

Temperature can have a profound impact on enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess because the difference in activation energies between the two diastereomeric transition states becomes more significant.[3] However, this is not always the case, and sometimes higher temperatures can lead to increased enantioselectivity.[4][5][6] An optimal temperature often needs to be determined empirically for each specific reaction.

ParameterGeneral Effect on EnantioselectivityConsiderations
Temperature Lowering the temperature often increases enantioselectivity.[3]Reaction rates will decrease at lower temperatures, potentially requiring longer reaction times. In some cases, an optimal temperature exists that is not the lowest possible.[5][6] Unusually, higher temperatures can sometimes lead to higher ee.[4]
Solvent Effects

The choice of solvent can dramatically influence the outcome of an asymmetric reaction. Solvents can affect the stability of the catalyst-substrate complex and the transition states leading to the different enantiomers.[7] In some instances, changing the solvent can even reverse the direction of enantioselection.

ParameterEffect on EnantioselectivityConsiderations
Solvent Polarity Can have a significant, non-linear effect. Both polar and non-polar solvents should be screened. In some 1,4-addition reactions, enantiomeric yield was found to be inversely proportional to the dielectric constant of the solvent.[8]Solvent can influence catalyst solubility and aggregation.
Coordinating Ability Solvents with coordinating ability can interact with the catalyst, altering its stereochemical environment.Strongly coordinating solvents may inhibit catalysis.
Protic vs. Aprotic Protic solvents can form hydrogen bonds, which may stabilize or destabilize transition states.The presence of acidic or basic functional groups in the solvent can affect catalyst activity.
Substrate and Catalyst Concentration

The concentrations of both the substrate and the catalyst can play a role in enantioselectivity. At very low substrate concentrations, the reaction rate is often proportional to the substrate concentration.[9] As the concentration increases, the enzyme becomes saturated, and the reaction rate reaches a maximum (Vmax).[9][10] The Michaelis constant (Km) is the substrate concentration at half Vmax and is an inverse measure of the enzyme's affinity for the substrate.[9]

ParameterEffect on EnantioselectivityConsiderations
Substrate Concentration Can affect the rate of the catalyzed versus uncatalyzed reaction. High concentrations may lead to catalyst inhibition in some cases.The relationship between substrate concentration and reaction rate is often hyperbolic for enzyme-catalyzed reactions.[9]
Catalyst Loading Higher catalyst loading can increase the reaction rate, but may not always improve enantioselectivity.Catalyst aggregation can occur at high concentrations, potentially leading to lower ee.

Experimental Protocols

Protocol 1: Catalyst Screening

A crucial step in optimizing an asymmetric reaction is the screening of different chiral catalysts or ligands.

  • Setup: Prepare a parallel set of reactions in small vials or a multi-well plate.

  • Reagents: To each vial, add the substrate and solvent.

  • Catalyst Addition: Add a different chiral catalyst or ligand to each respective vial. Ensure accurate and consistent dispensing.

  • Reaction: Stir the reactions under identical conditions (temperature, time, atmosphere).

  • Analysis: Quench the reactions and analyze the enantiomeric excess of the product in each vial using a validated chiral HPLC or GC method.

Protocol 2: Solvent Screening

The choice of solvent can significantly impact enantioselectivity. A diverse range of solvents should be tested.

  • Setup: Prepare a parallel set of reactions.

  • Reagents: To each vial, add the substrate and the optimal chiral catalyst identified from the catalyst screen.

  • Solvent Addition: Add a different solvent to each vial. Solvents should span a range of polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile, etc.).

  • Reaction and Analysis: Conduct the reactions and analyze the results as described in the catalyst screening protocol.

Protocol 3: Temperature Optimization

Once an optimal catalyst and solvent combination is found, the reaction temperature should be optimized.

  • Setup: Prepare several identical reactions.

  • Reaction: Run each reaction at a different, precisely controlled temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, room temperature).

  • Analysis: After a set time, quench the reactions and determine the enantiomeric excess for each temperature point.

Logical Relationships in Asymmetric Catalysis

The interplay between the catalyst, substrate, and the formation of the major and minor enantiomers can be visualized as a decision-making process at the transition state.

G sub Substrate + Chiral Catalyst complex Catalyst-Substrate Complex sub->complex ts1 Diastereomeric Transition State 1 (Lower Energy) complex->ts1 Favored Pathway ts2 Diastereomeric Transition State 2 (Higher Energy) complex->ts2 Disfavored Pathway major Major Enantiomer ts1->major minor Minor Enantiomer ts2->minor

Energy pathways in asymmetric catalysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Nazarov cyclization of divinyl ketones and related compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Nazarov cyclization and what are its primary applications?

The Nazarov cyclization is a chemical reaction used in organic synthesis to produce cyclopentenones from divinyl ketones.[1][2] The core of the reaction involves a 4π-electrocyclic ring closure of a pentadienyl cation, which is typically generated by treating the divinyl ketone with a Brønsted or Lewis acid.[1][2][3] This reaction is highly valuable for synthesizing five-membered rings, a common structural motif in many biologically active natural products and pharmaceutical agents.[2][4]

Q2: My Nazarov cyclization is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields are a common challenge in the Nazarov cyclization and can stem from several factors:

  • Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid may not be strong enough to efficiently promote the formation of the pentadienyl cation.[2][5]

  • Poor Substrate Reactivity: Divinyl ketones with certain substitution patterns, such as electron-donating groups at the β-position or significant steric hindrance, can exhibit low reactivity.[2][6]

  • Competing Side Reactions: Pathways like Wagner-Meerwein rearrangements, retro-Nazarov reactions (ring-opening), or polymerization can consume the starting material and reduce the yield of the desired product.[2][5]

  • Product Inhibition: In some catalytic systems, the cyclopentenone product can bind to the catalyst, slowing down or halting the catalytic cycle.[2][7]

To improve the yield, consider the following troubleshooting strategies:

  • Catalyst Screening: Experiment with a variety of Lewis or Brønsted acids with different strengths.[2][5]

  • Solvent Optimization: The choice of solvent can significantly influence reaction rates and selectivity.[2][6]

  • Temperature Adjustment: While higher temperatures can sometimes increase the reaction rate, they may also promote side reactions. Careful optimization of the reaction temperature is crucial.[2][6]

  • Substrate Modification: If feasible, modifying the substrate to be more "polarized" with electron-withdrawing and electron-donating groups can facilitate the cyclization under milder conditions.[3][8]

Q3: I am observing the formation of significant side products. What are the common side reactions and how can they be minimized?

Common side reactions in the Nazarov cyclization include:

  • Wagner-Meerwein Rearrangements: These rearrangements can compete with the desired cyclization pathway, especially with substrates prone to carbocation rearrangements. The use of super-stoichiometric amounts of strong acids can sometimes suppress these rearrangements.[2][5] Careful selection of the catalyst and reaction conditions is key to minimizing this side reaction.

  • Formation of Regioisomers: If the divinyl ketone is unsymmetrical, elimination of a proton from the oxyallyl cation intermediate can occur in different directions, leading to a mixture of regioisomeric cyclopentenones.[3][9] Directing groups on the substrate, such as a silicon group, can be used to control the regioselectivity of the elimination.[10][11]

  • Retro-Nazarov Reaction: This ring-opening reaction is more prevalent with certain products, such as β-alkoxy substituted cyclopentenones, especially under the reaction conditions.[2][3]

Q4: How can I control the stereoselectivity of my Nazarov cyclization?

Controlling stereoselectivity is a critical aspect of the Nazarov cyclization. The stereochemistry of the product is determined during the conrotatory ring closure of the pentadienyl cation.[10][12] Strategies to improve stereoselectivity include:

  • Chiral Catalysts: The use of chiral Lewis acids or chiral Brønsted acids can induce enantioselectivity by controlling the direction of the conrotatory closure.[13][14]

  • Substrate Control: Introducing chiral auxiliaries on the divinyl ketone substrate can direct the stereochemical outcome of the cyclization.

  • Kinetic vs. Thermodynamic Control: The diastereoselectivity of the final product can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. For instance, in some cases, the cis diastereomer is the kinetic product, while the trans diastereomer is the thermodynamic product.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently active catalyst.Screen a range of Lewis acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂, Cu(OTf)₂) or Brønsted acids (e.g., H₂SO₄, MsOH, TfOH) of varying strengths.[1][5][15]
Low substrate reactivity due to electronics or sterics.Consider substrate modification to introduce "polarizing" groups.[3][8] For sterically hindered substrates, higher temperatures or more active catalysts may be required.[6]
Inappropriate solvent.Test a variety of solvents. Dichloromethane (DCM) is common, but others like 1,2-dichloroethane (B1671644) (DCE) or even deep eutectic solvents have been used.[1][16][17]
Formation of Multiple Products Lack of regioselectivity in elimination.Introduce a directing group (e.g., silyl (B83357) group) on the substrate to favor a single elimination pathway.[10][11]
Competing side reactions (e.g., Wagner-Meerwein).Adjust catalyst and reaction conditions. Sometimes, a less acidic catalyst or lower temperature can suppress rearrangements.[2]
Poor Stereoselectivity Achiral reaction conditions.Employ a chiral Lewis acid, chiral Brønsted acid, or an organocatalyst to induce enantioselectivity.[7][13][14]
Racemization of α-stereocenters.Use milder reaction conditions as strong acids can lead to racemization.[10]
Product Decomposition Product is unstable under the reaction conditions.Attempt the reaction at a lower temperature or use a milder catalyst. Consider if a retro-Nazarov reaction is occurring.[2][3]

Quantitative Data Summary

Table 1: Effect of Lewis Acid Catalyst on Yield

Catalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
SnCl₄ (2.0)DCM0 to rt0.575[1]
Cu(OTf)₂ (0.02)DCENot specifiedNot specifiedExcellent[15]
Sc(OTf)₃ (0.03)DCENot specifiedNot specifiedExcellent[15]
AgOTf (0.20)Not specified802261[18]
TMSOTf (0.20)Not specifiedNot specified2247[18]
Zn(OTf)₂ (0.20)Not specifiedNot specified2236[18]

Table 2: Effect of Solvent on Reaction Outcome

SolventCatalystTemperature (°C)Outcome
Toluene(R)-7i (0.1)rtImproved enantioselectivity over DCM[6]
Dichloromethane (DCM)(R)-4rt66:34 enantiomeric ratio[6]
THF(R)-7i (0.1)rtNo reaction[6]
Methanol(R)-7i (0.1)rtNo reaction[6]
Triphenylmethylphosphonium bromide/acetic acid (DES)-25>95% conversion[16][17]

Table 3: Effect of Temperature on Enantioselectivity and Rate

Temperature (°C)CatalystTime (h)Enantiomeric Ratio (er)
0(R)-7i (10 mol%)>4899:1[6]
25(R)-7i (10 mol%)Not specified99:1[6]
75(R)-7i (10 mol%)299:1[6]
75(R)-7i (5 mol%)499:1[6]

Experimental Protocols

General Procedure for Lewis Acid-Promoted Nazarov Cyclization:

To a solution of the divinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) is added dropwise at a controlled temperature (e.g., 0 °C).[1][5] The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes).[1] The reaction is subsequently quenched with a saturated aqueous solution of NH₄Cl, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Visualizations

Nazarov_Mechanism cluster_0 Step 1: Cation Formation cluster_1 Step 2: Electrocyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Tautomerization Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation + Lewis Acid Cyclopentenyl Cation Cyclopentenyl Cation Pentadienyl Cation->Cyclopentenyl Cation 4π conrotatory cyclization Enol Intermediate Enol Intermediate Cyclopentenyl Cation->Enol Intermediate - H+ Cyclopentenone Cyclopentenone Enol Intermediate->Cyclopentenone Tautomerization

Caption: The general mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Troubleshooting_Workflow Start Low Yield in Nazarov Cyclization Catalyst Screen Catalysts (Lewis/Brønsted Acids) Start->Catalyst Solvent Optimize Solvent Catalyst->Solvent Temperature Adjust Temperature Solvent->Temperature Substrate Modify Substrate ('Polarization') Temperature->Substrate Analysis Analyze Results Substrate->Analysis Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Catalyst Catalyst (Strength, Chirality) Yield Yield Catalyst->Yield Selectivity Selectivity (Regio-, Stereo-) Catalyst->Selectivity SideProducts Side Products Catalyst->SideProducts Solvent Solvent (Polarity, Coordinating Ability) Solvent->Yield Solvent->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->SideProducts

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Dimethyl Phenylpropanol. The selection of an appropriate analytical method is crucial for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document outlines detailed experimental protocols and presents a comparative summary of expected performance data to assist in method selection.

Introduction

This compound (α,α-dimethylphenethyl alcohol) is a tertiary alcohol with applications in various fields, including as a fragrance ingredient and a potential building block in pharmaceutical synthesis. Accurate and precise quantification of this analyte is essential for quality assurance, stability testing, and pharmacokinetic studies. Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[1][2] This guide explores two powerful and commonly used analytical techniques, HPLC and GC-MS, for the quantification of this compound and provides a framework for their validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] A reversed-phase HPLC method with UV detection is a common approach for the analysis of aromatic compounds like this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The detection wavelength should be set at the absorption maximum of this compound, which is typically around 210-220 nm for the phenyl group. For this example, we will use 215 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end End quantify->end

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative technique, particularly for volatile and semi-volatile compounds. It offers high sensitivity and selectivity due to the combination of chromatographic separation and mass spectrometric detection.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection is often preferred for trace analysis to enhance sensitivity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 135, 117, 91). Full scan mode can be used for initial identification.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

    • Perform serial dilutions to prepare calibration standards over the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample.

    • Extract this compound using a suitable organic solvent.

    • The extract may need to be concentrated or diluted to fall within the calibration range.

    • An internal standard may be added to improve precision.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing start_gc Start weigh_gc Weigh Sample/ Standard start_gc->weigh_gc dissolve_gc Dissolve/Extract in Solvent weigh_gc->dissolve_gc dilute_gc Dilute/Concentrate as needed dissolve_gc->dilute_gc inject_gc Inject into GC System dilute_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize_detect EI Ionization & MS Detection (SIM) separate_gc->ionize_detect integrate_gc Integrate Ion Chromatogram ionize_detect->integrate_gc calibrate_gc Generate Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Concentration calibrate_gc->quantify_gc end_gc End quantify_gc->end_gc

Caption: Workflow for the quantification of this compound using GC-MS.

Comparison of Method Performance

The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on typical performance for similar analytes and are intended for comparative purposes.[5][6][7][8]

Parameter HPLC-UV GC-MS (SIM Mode) Commentary
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.005 - 0.01 µg/mLGC-MS in SIM mode generally offers superior sensitivity.
Limit of Quantitation (LOQ) 0.15 - 0.3 µg/mL0.015 - 0.03 µg/mLThe lower LOQ of GC-MS makes it more suitable for trace analysis.
Accuracy (Recovery %) 98 - 102%95 - 105%Both methods can achieve high accuracy with proper standard and sample preparation.
Precision (RSD %) < 2%< 5%HPLC often provides slightly better precision, especially at higher concentrations.
Specificity Moderate to HighVery HighGC-MS provides higher specificity due to the detection of characteristic mass fragments.
Sample Throughput HighModerateHPLC methods can often have shorter run times and require less sample preparation.
Matrix Effect ModerateLow to ModerateMatrix effects can be a concern in both techniques but can be mitigated with appropriate sample cleanup or the use of an internal standard in GC-MS.
Cost LowerHigherHPLC instrumentation and maintenance are generally less expensive than GC-MS.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound, with the choice of method depending on the specific application requirements.

  • HPLC-UV is a robust, cost-effective, and high-throughput method ideal for routine quality control and analysis of samples with relatively high concentrations of the analyte. Its simplicity and high precision make it a workhorse in many analytical laboratories.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification, impurity profiling, and analysis in complex matrices where interferences may be a concern. The structural information provided by the mass spectrometer adds a higher level of confidence to the identification and quantification of the analyte.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the required sensitivity, selectivity, sample matrix, available instrumentation, and the overall objective of the analysis. A comprehensive method validation should be performed for the chosen technique to ensure the reliability of the generated data.

References

Comparative analysis of different chiral alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral directing group is a critical step in the successful execution of an asymmetric synthesis. Chiral alcohols and their derivatives are a cornerstone of this field, serving as effective chiral auxiliaries and precursors to powerful chiral catalysts. Their utility is measured by their ability to induce high stereoselectivity, the facility of their installation and removal, and their overall efficiency in a given transformation. This guide provides an objective comparison of the performance of several widely used chiral alcohols and their derivatives in key asymmetric reactions, supported by experimental data and detailed methodologies.

Comparative Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary is employed to direct the approach of an electrophile to a prochiral enolate. Evans' oxazolidinones and pseudoephedrine amides are two of the most reliable and well-established classes of chiral auxiliaries for this purpose, often delivering exceptional levels of stereocontrol.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyloxazolidinonePropionyl imideBenzyl (B1604629) bromide>99:190-95[1]
(S)-4-isopropyloxazolidinonePropionyl imideAllyl iodide98:285[1]
(1R,2S)-PseudoephedrinePropionamideBenzyl bromide97:394[1]
(1S,2S)-PseudoephenaminePropionamideBenzyl bromide≥99:199[1]
(1S,2S)-PseudoephenamineCrotonamideMethyl iodide98:292[1]

*Pseudoephenamine is a derivative of pseudoephedrine noted for its excellent performance.[1]

Comparative Efficacy in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in organic synthesis.[2] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, and Noyori's asymmetric hydrogenation are benchmark methods for achieving high enantioselectivity.[2]

Method/Catalyst PrecursorKetone SubstrateEnantiomeric Excess (ee%)Yield (%)
CBS Reduction ((S)-CBS-oxazaborolidine)Acetophenone97 (R)95
Noyori Hydrogenation (RuCl2[(S)-BINAP][(S)-DAIPEN])Acetophenone>99 (R)>99
Chirally Modified LAH (with (S)-BINOL)Acetophenone92 (S)88
CBS Reduction ((S)-CBS-oxazaborolidine)1-Tetralone95 (S)92
Noyori Hydrogenation (RuCl2[(S)-xylyl-P-Phos][(S,S)-DPEN])1-Tetralone99 (S)98

Performance of Terpenoid-Derived Chiral Auxiliaries in the Diels-Alder Reaction

Chiral alcohols derived from the chiral pool, such as isoborneol, borneol, and menthol, are frequently used as chiral auxiliaries in cycloaddition reactions. Their rigid structures provide a well-defined chiral environment to control the facial selectivity of the dienophile.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (de%)Yield (%)
(-)-Isobornyl acrylateAcrylateCyclopentadiene9085
(-)-Bornyl acrylateAcrylateCyclopentadiene8680
(-)-Menthyl acrylateAcrylateCyclopentadiene7578
(1R)-endo-(+)-Fenchyl acrylateAcrylateCyclopentadiene8882

Experimental Protocols

A thorough understanding of the experimental conditions is essential for the successful application of these methods.

Experimental Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[1]
  • Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with an acid chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to yield the N-acyl imide.[1]

  • Enolate Formation: The N-acyl imide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, typically a sodium or lithium amide base (e.g., NaHMDS or LDA), is added to generate the corresponding (Z)-enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the chiral auxiliary is subsequently removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to afford the chiral carboxylic acid or alcohol, respectively.

Experimental Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone[2]
  • Catalyst Preparation (in situ): A solution of the CBS catalyst (e.g., (S)-methyl-CBS-oxazaborolidine) in anhydrous THF is cooled in a dry ice/acetone bath.

  • Borane Addition: A solution of borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex in THF is added dropwise to the catalyst solution.

  • Ketone Reduction: The prochiral ketone, dissolved in anhydrous THF, is added slowly to the reaction mixture.[1] The reaction is maintained at a low temperature (e.g., -40°C to -78°C).[1]

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with 1M HCl). The product is extracted with an organic solvent.

  • Analysis and Purification: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC. The product is then purified by chromatography or distillation.[1][2]

Visualizing Asymmetric Synthesis Workflows

To better understand the processes involved in asymmetric synthesis using chiral alcohols, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting a suitable chiral directing group.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Post-Reaction cluster_3 Analysis Select Chiral Alcohol/Auxiliary Select Chiral Alcohol/Auxiliary Synthesize/Attach Auxiliary Synthesize/Attach Auxiliary Select Chiral Alcohol/Auxiliary->Synthesize/Attach Auxiliary Prochiral Substrate Prochiral Substrate Synthesize/Attach Auxiliary->Prochiral Substrate Asymmetric Reaction (e.g., Alkylation, Reduction) Asymmetric Reaction (e.g., Alkylation, Reduction) Prochiral Substrate->Asymmetric Reaction (e.g., Alkylation, Reduction) Work-up & Purification Work-up & Purification Asymmetric Reaction (e.g., Alkylation, Reduction)->Work-up & Purification Remove Auxiliary Remove Auxiliary Work-up & Purification->Remove Auxiliary Characterize Chiral Product Characterize Chiral Product Remove Auxiliary->Characterize Chiral Product Determine Enantiomeric Purity (ee% or d.r.) Determine Enantiomeric Purity (ee% or d.r.) Characterize Chiral Product->Determine Enantiomeric Purity (ee% or d.r.) G cluster_choices Chiral Methodologies Desired Transformation Desired Transformation Reaction Type Reaction Type Desired Transformation->Reaction Type Substrate Scope Substrate Scope Reaction Type->Substrate Scope Selection of Chiral Method Selection of Chiral Method Substrate Scope->Selection of Chiral Method Chiral Auxiliary Chiral Auxiliary Selection of Chiral Method->Chiral Auxiliary Chiral Catalyst Chiral Catalyst Selection of Chiral Method->Chiral Catalyst Chiral Reagent Chiral Reagent Selection of Chiral Method->Chiral Reagent Consider Auxiliary Removal Consider Auxiliary Removal Chiral Auxiliary->Consider Auxiliary Removal Consider Catalyst Loading & Cost Consider Catalyst Loading & Cost Chiral Catalyst->Consider Catalyst Loading & Cost Consider Stoichiometry & Waste Consider Stoichiometry & Waste Chiral Reagent->Consider Stoichiometry & Waste Final Product Final Product Consider Auxiliary Removal->Final Product Consider Catalyst Loading & Cost->Final Product Consider Stoichiometry & Waste->Final Product G Catalyst Catalyst Catalyst-Borane Complex Catalyst-Borane Complex Catalyst->Catalyst-Borane Complex coordinates Borane Borane Borane->Catalyst-Borane Complex Ketone Ketone Transition State Transition State Ketone->Transition State Chiral Alcohol Chiral Alcohol Chiral Alcohol->Catalyst regenerates Catalyst-Borane Complex->Transition State coordinates Transition State->Chiral Alcohol hydride transfer

References

A Comparative Guide to the Validation of GC-MS Methods for Fragrance Allergen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of fragrance allergens in cosmetics and consumer products are critical for regulatory compliance and consumer safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analysis, offering high sensitivity and specificity. Method validation is a mandatory prerequisite to ensure reliable and reproducible results. This guide provides a comparative overview of validated GC-MS methodologies, focusing on key performance parameters and experimental protocols.

Regulatory Landscape

The European Union has been at the forefront of regulating fragrance allergens in cosmetic products. Initially, 26 specific substances were identified as potential allergens requiring declaration on product labels if their concentration exceeded certain thresholds: 0.001% in leave-on products and 0.01% in rinse-off products.[1][2] This list has been significantly expanded under Regulation (EU) 2023/1545 to include over 80 substances.[3][4] These regulations necessitate robust and validated analytical methods for manufacturers to ensure compliance.

Core Validation Parameters: A Comparative Overview

The validation of an analytical method demonstrates its fitness for a particular purpose. For GC-MS analysis of fragrance allergens, key validation parameters as per International Council for Harmonisation (ICH) guidelines include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[5][6][7][8] The following table summarizes these parameters from various validated GC-MS methods, offering a comparison of their performance.

AllergenMethodLinearity Range (µg/mL)LOQ (µg/g)Precision (RSD%)Accuracy/Recovery (%)Reference
LinaloolLLE-GC-MS0.1 - 10>0.9952Intra-day: <12, Inter-day: <1384.4 - 119[9]
LimoneneLLE-GC-MS0.1 - 10>0.9952Intra-day: <12, Inter-day: <1384.4 - 119[9]
GeraniolLLE-GC-MS1 - 10>0.99520Intra-day: <12, Inter-day: <1384.4 - 119[9]
FarnesolLLE-GC-MS0.5 - 5>0.99510Intra-day: <12, Inter-day: <1384.4 - 119[9]
CinnamalHS-GC-MS---<892 - 108[10]
CitronellolSPME-GC-FID0.1 - 1000>0.9990.012 (µg/mL)~5-[2][11]
Benzyl AlcoholLLE-GC-MS/MS->0.99570.065-0.440 (µg/L)--[12]
Amyl CinnamalSPME-GC-MS/MS->0.99690.261-1.940 (µg/L)--[12]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution as matrices and specific experimental conditions may vary.

Experimental Protocols: A Closer Look

The choice of sample preparation is crucial and depends on the complexity of the cosmetic matrix. Here, we detail common methodologies.

Liquid-Liquid Extraction (LLE)

This is a robust and widely used technique for a variety of cosmetic matrices.[9][13]

  • Sample Preparation: Weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

  • Extraction: Add a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethanol, along with an internal standard solution.[9][14] Vortex or sonicate the mixture to ensure thorough extraction of the allergens.

  • Phase Separation: Centrifuge the mixture to separate the organic layer containing the allergens from the sample matrix.

  • Analysis: Collect the supernatant, filter if necessary, and inject an aliquot into the GC-MS system.[13]

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is particularly suitable for the analysis of volatile allergens in complex matrices like creams and lotions.[10]

  • Sample Preparation: An accurately weighed sample is placed in a headspace vial.

  • Incubation: The vial is heated to a specific temperature for a set time to allow the volatile allergens to partition into the headspace.

  • Injection: A sample of the vapor phase (headspace) is automatically injected into the GC-MS.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is both sensitive and environmentally friendly.[15]

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB-PDMS) is exposed to the headspace of a heated sample or directly immersed in a liquid sample.[2][11]

  • Desorption: The fiber is then retracted and inserted into the hot injector of the GC-MS, where the adsorbed allergens are thermally desorbed onto the GC column.

GC-MS Instrumental Conditions

While specific parameters may vary, a typical GC-MS setup for fragrance allergen analysis is as follows:

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separation.[9][16]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[9][16]

  • Oven Temperature Program: A temperature gradient is employed to separate the allergens based on their boiling points. A typical program might start at 60°C, ramp up to 300°C.[9][13]

  • Injection Mode: Splitless injection is often used to enhance sensitivity for trace-level analysis.[9][13]

  • MS Detector: The mass spectrometer is usually operated in Selective Ion Monitoring (SIM) mode to increase sensitivity and selectivity for the target allergens.[9][16]

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for the validation of a GC-MS method for fragrance allergen analysis.

GCMS_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Dev Method Development (Sample Prep & GC-MS Parameters) Std Preparation of Standards & Internal Standards Dev->Std Rob Robustness Dev->Rob Spec Specificity Std->Spec Lin Linearity & Range Std->Lin Data Data Acquisition Spec->Data Acc Accuracy Lin->Acc LOD Limit of Detection (LOD) Lin->LOD Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->Data LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Data Rob->Data Report Validation Report Data->Report

References

Spectroscopic Comparison of Dimethyl Phenylpropanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and organic synthesis, the precise characterization of isomeric molecules is fundamental. Subtle variations in molecular structure can lead to significant differences in chemical reactivity and biological activity. This guide provides a detailed spectroscopic comparison of two constitutional isomers of dimethyl phenylpropanol: 2,2-Dimethyl-1-phenyl-1-propanol and 2-Methyl-1-phenyl-2-propanol . By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively distinguish between these two compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the two isomers, providing a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data
Isomer Chemical Shift (δ) ppm Multiplicity Integration Assignment
2,2-Dimethyl-1-phenyl-1-propanol ~7.2-7.4Multiplet5HAromatic (C₆H₅)
~4.6Singlet1HMethine (-CH(OH)-)
~2.0Singlet1HHydroxyl (-OH)
~0.9Singlet9Htert-Butyl (-C(CH₃)₃)
2-Methyl-1-phenyl-2-propanol [1]~7.1-7.3Multiplet5HAromatic (C₆H₅)
~2.8Singlet2HMethylene (-CH₂-)
~1.6Singlet1HHydroxyl (-OH)
~1.3Singlet6Hgem-Dimethyl (-C(CH₃)₂)
Table 2: ¹³C NMR Spectroscopic Data
Isomer Chemical Shift (δ) ppm Assignment
2,2-Dimethyl-1-phenyl-1-propanol [2]~142Aromatic (C-ipso)
~128Aromatic (CH)
~127Aromatic (CH)
~126Aromatic (CH)
~82Methine (-CH(OH)-)
~36Quaternary (-C (CH₃)₃)
~26tert-Butyl (-C(CH₃ )₃)
2-Methyl-1-phenyl-2-propanol ~138Aromatic (C-ipso)
~130Aromatic (CH)
~128Aromatic (CH)
~126Aromatic (CH)
~73Quaternary (-C (OH)(CH₃)₂)
~50Methylene (-CH₂-)
~29gem-Dimethyl (-C(CH₃ )₂)
Table 3: IR Spectroscopic Data
Isomer Frequency (cm⁻¹) Functional Group Description
2,2-Dimethyl-1-phenyl-1-propanol ~3400-3200O-HStrong, Broad
~3100-3000C-H (aromatic)Medium
~3000-2850C-H (aliphatic)Medium-Strong
~1200-1000C-OStrong
2-Methyl-1-phenyl-2-propanol [1]~3500-3200O-HStrong, Broad
~3100-3000C-H (aromatic)Medium
~3000-2850C-H (aliphatic)Medium-Strong
~1200-1000C-OStrong
Table 4: Mass Spectrometry Data
Isomer m/z of Key Fragments Proposed Fragment Ion
2,2-Dimethyl-1-phenyl-1-propanol [2]164 ([M]⁺), 107, 91, 57[C₁₁H₁₆O]⁺, [C₇H₇O]⁺, [C₇H₇]⁺, [C₄H₉]⁺
2-Methyl-1-phenyl-2-propanol [1]150 ([M]⁺), 132, 91, 59[C₁₀H₁₄O]⁺, [M-H₂O]⁺, [C₇H₇]⁺, [C₃H₇O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube.

  • ¹H NMR Spectroscopy : Spectra are typically acquired on a 300 or 400 MHz spectrometer.[3] Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

  • ¹³C NMR Spectroscopy : Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is created by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3]

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[4]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[5]

  • Detection : A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[5]

Visualization of Comparison Workflow

The logical workflow for the spectroscopic comparison of the this compound isomers is illustrated below.

Spectroscopic_Comparison_Workflow cluster_Isomers Isomer Samples cluster_Spectroscopy Spectroscopic Analysis cluster_Data Data Acquisition cluster_Analysis Comparative Analysis Isomer1 2,2-Dimethyl-1-phenyl-1-propanol NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Methyl-1-phenyl-2-propanol Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Comparison Comparison of: - Chemical Shifts - Coupling Patterns - Functional Group Peaks - Fragmentation Patterns NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison and identification of this compound isomers.

References

A Comparative Guide to the Efficacy of Resolving Agents for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic alcohols into single, pure enantiomers is a critical process in the development and synthesis of pharmaceuticals and other fine chemicals. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. This guide provides an objective comparison of common resolving agents and methods for chiral alcohols, supported by experimental data and detailed protocols to aid in the selection of an appropriate resolution strategy.

Comparison of Common Chiral Resolution Methods

The efficacy of a chiral resolution strategy is primarily evaluated by the enantiomeric excess (ee) of the separated enantiomers and the overall yield of the process. This section compares three widely used methods: enzymatic kinetic resolution and diastereomeric salt formation using tartaric acid derivatives or camphorsulfonic acid.

Data Presentation

The following table summarizes the performance of different resolving agents for the resolution of a model secondary alcohol, 1-phenylethanol (B42297). It is important to note that the efficiency of a resolution is highly dependent on the specific substrate, resolving agent, and reaction conditions.

Resolution MethodResolving AgentSubstrateDiastereomeric Excess (de%) / Enantiomeric Excess (ee%)Yield (%)Reference
Enzymatic Kinetic Resolution Candida antarctica Lipase B (CALB)(R/S)-1-Phenylethanol>99% ee (S-alcohol), >99% ee (R-ester)~50% (for each enantiomer)[1]
Diastereomeric Salt Formation (R,R)-(+)-Dibenzoyltartaric acidRacemic Amine (representative)>95% de (typical)40-50% (of one enantiomer)General knowledge
Diastereomeric Salt Formation (1S)-(+)-10-Camphorsulfonic acidRacemic Amine (representative)>98% ee25% (of one enantiomer)[2]

Note: Data for diastereomeric salt formation is often reported for chiral amines, as they readily form salts with acidic resolving agents. The resolution of chiral alcohols via this method typically requires a derivatization step to introduce an acidic handle. The yields and ee% are representative and can vary significantly.

Experimental Protocols

Detailed methodologies for the key resolution techniques are provided below.

Enzymatic Kinetic Resolution of (R/S)-1-Phenylethanol using Candida antarctica Lipase B (CALB)

This protocol describes the transesterification of one enantiomer of a racemic alcohol, leaving the other unreacted.

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous hexane (B92381) (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenylethanol (1.0 eq).

  • Add anhydrous hexane to dissolve the alcohol.

  • Add vinyl acetate (2.0 eq) to the solution.

  • Add immobilized CALB (typically 10-30 mg per mmol of alcohol).

  • Seal the flask and stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.[1]

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.[1]

  • Upon completion, the enzyme is removed by filtration.

  • The solvent and excess vinyl acetate are removed under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography.

Diastereomeric Salt Resolution of a Chiral Alcohol (General Protocol)

This method involves the conversion of the racemic alcohol into a pair of diastereomeric derivatives, which are then separated by crystallization.

Part A: Derivatization of the Chiral Alcohol

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve the racemic alcohol (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude phthalate (B1215562) half-ester can be purified by crystallization or column chromatography.

Part B: Diastereomeric Salt Formation and Crystallization

  • Materials:

    • Racemic phthalate half-ester from Part A

    • Enantiomerically pure resolving agent (e.g., (R,R)-(+)-dibenzoyltartaric acid or (1S)-(+)-10-camphorsulfonic acid) (0.5-1.0 eq)

    • Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Procedure:

    • Dissolve the racemic phthalate half-ester in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve the chiral resolving agent in the same hot solvent.

    • Slowly add the resolving agent solution to the half-ester solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • The mother liquor contains the more soluble diastereomeric salt.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

Part C: Liberation of the Enantiopure Alcohol

  • Materials:

    • Diastereomeric salt from Part B

    • Aqueous acid (e.g., HCl) or base (e.g., NaOH) solution

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Procedure:

    • Suspend the diastereomeric salt in water.

    • Add an aqueous base (if using an acidic resolving agent) or an aqueous acid (if using a basic resolving agent) to break the salt.

    • Extract the liberated enantiopure phthalate half-ester with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

    • Hydrolyze the enantiopure half-ester back to the alcohol using appropriate conditions (e.g., basic hydrolysis).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for a typical chiral resolution and the logical comparison of different resolving agents.

experimental_workflow cluster_prep Preparation cluster_resolution Resolution cluster_separation Separation cluster_analysis Analysis & Isolation racemic_alcohol Racemic Alcohol enzymatic Enzymatic Kinetic Resolution racemic_alcohol->enzymatic diastereomeric Diastereomeric Salt Formation racemic_alcohol->diastereomeric chromatography Column Chromatography enzymatic->chromatography crystallization Crystallization diastereomeric->crystallization analysis Chiral HPLC/GC Analysis (ee% determination) chromatography->analysis crystallization->analysis enantiomer1 Enantiomer 1 analysis->enantiomer1 enantiomer2 Enantiomer 2 analysis->enantiomer2

Caption: Experimental workflow for chiral alcohol resolution.

logical_comparison cluster_goal Goal cluster_methods Methods cluster_agents Resolving Agents cluster_criteria Comparison Criteria goal Resolve Racemic Alcohol enzymatic Enzymatic Kinetic Resolution goal->enzymatic diastereomeric Diastereomeric Salt Formation goal->diastereomeric lipase Lipase (e.g., CALB) enzymatic->lipase tartaric Tartaric Acid Derivatives diastereomeric->tartaric camphor Camphorsulfonic Acid diastereomeric->camphor ee Enantiomeric Excess (ee%) lipase->ee yield Yield (%) lipase->yield protocol Protocol Complexity lipase->protocol cost Cost & Scalability lipase->cost tartaric->ee tartaric->yield tartaric->protocol tartaric->cost camphor->ee camphor->yield camphor->protocol camphor->cost

Caption: Logical comparison of chiral resolving agents.

References

Cross-Validation of Analytical Methods for Dimethyl Phenylpropanol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dimethyl Phenylpropanol, a key chemical intermediate, is critical for ensuring product quality and consistency in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the analysis of non-volatile and volatile compounds, respectively.[1][2] This guide presents a comparative overview of these two methods for the analysis of this compound, offering a framework for cross-validation to ensure data integrity and reliability across different analytical platforms.[3]

Cross-validation of analytical methods is a crucial process to verify that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3][4] This is particularly important during method transfer or when comparing data from different analytical techniques.[4][5] This guide provides hypothetical, yet representative, experimental data to illustrate the comparative performance of HPLC and GC-MS for this compound analysis.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the volatility of the analyte and its impurities, the required sensitivity and selectivity, and the sample matrix.[1][2] HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[1]

Validation ParameterHPLC MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Specificity High (Peak Purity > 99.5%)Very High (Mass Spectral Confirmation)
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are provided as a comprehensive starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the separation of potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of this compound and potential volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL. Derivatization may be necessary to improve the volatility and thermal stability of this compound and its polar impurities.[2]

Visualization of Cross-Validation Workflow and Analyte Structure

To facilitate a clearer understanding of the cross-validation process and the analyte , the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison cluster_report Outcome Prep Sample Weighing & Dilution HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Compare Comparison of Results Data_HPLC->Compare Data_GCMS->Compare Report Cross-Validation Report Compare->Report

Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.

Caption: Chemical structure of this compound.

References

A Comparative Guide to Biocatalysts for the Synthesis of Chiral Phenylpropanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral phenylpropanols is of significant interest in the pharmaceutical and fine chemical industries, as these compounds are valuable building blocks for a variety of bioactive molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. This guide provides a comparative overview of different biocatalysts employed in the synthesis of chiral phenylpropanols, supported by experimental data to aid in the selection of the most suitable biocatalyst for a specific application.

Performance Comparison of Biocatalysts

The selection of an appropriate biocatalyst is critical for achieving high efficiency and enantioselectivity. The following tables summarize the performance of various biocatalysts, including whole-cell systems and isolated enzymes, for the synthesis of different chiral phenylpropanols.

Asymmetric Reduction of Prochiral Ketones

This approach involves the reduction of a prochiral ketone (e.g., propiophenone) to a chiral alcohol. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary enzymes used for this transformation.

Target ProductBiocatalystSubstrateConversion (%)Enantiomeric Excess (e.e., %)Reaction Time (h)Reference
(S)-2-phenyl-1-propanolSaccharomyces cerevisiae (whole-cell)2-phenylpropionaldehyde~40~60 (S)24[1]
(S)-2-phenyl-1-propanolRecombinant Horse-Liver ADH2-phenylpropionaldehyde~70>99 (S)24[1]
(R)-1-phenyl-1-propanolLactobacillus kefirPropiophenone>99>99 (R)24
(S)-1-phenyl-1-propanolCandida tenuis xylose reductasePropiophenoneHigh>99 (S)-
Kinetic Resolution of Racemic Alcohols

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly employed for this purpose through enantioselective acylation.

Target ProductBiocatalystRacemic SubstrateAcyl DonorEnantiomeric Excess (e.e., %) of remaining alcoholConversion (%)Reference
(R)-1-phenyl-1-propanolNovozym 435 (Candida antarctica lipase (B570770) B)(R,S)-1-phenyl-1-propanolLauric Acid95 (S)~50
(S)-2-phenyl-1-propanolPseudomonas cepacia lipase(R,S)-2-phenyl-1-propanolVinyl acetate (B1210297)>95 (R)~50

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of biocatalytic syntheses. Below are representative protocols for the key experimental approaches discussed.

Asymmetric Reduction using Whole-Cell Saccharomyces cerevisiae

This protocol describes the general procedure for the asymmetric reduction of a phenyl-ketone to the corresponding chiral phenylpropanol using baker's yeast.

Materials:

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • D-Glucose

  • Substrate (e.g., 2-phenylpropionaldehyde)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Yeast Suspension Preparation: Suspend a defined amount of Saccharomyces cerevisiae in the phosphate buffer in an Erlenmeyer flask.

  • Pre-incubation: Add D-glucose to the yeast suspension and stir the mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 1 hour) to activate the yeast.

  • Substrate Addition: Dissolve the phenyl-ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., ethanol) if necessary, and add it to the yeast suspension.

  • Biotransformation: Incubate the reaction mixture on a shaker at a controlled temperature and agitation speed for a predetermined time (e.g., 24-48 hours). Monitor the progress of the reaction by techniques such as TLC or GC.

  • Work-up: After the reaction, centrifuge the mixture to separate the yeast cells.

  • Extraction: Extract the supernatant with an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the product by column chromatography if necessary. Determine the conversion and enantiomeric excess using chiral GC or HPLC.

Kinetic Resolution using Immobilized Lipase (Novozym 435)

This protocol outlines the kinetic resolution of a racemic phenylpropanol via lipase-catalyzed acylation.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Racemic phenylpropanol

  • Acyl donor (e.g., vinyl acetate or a fatty acid)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, to remove water)

  • Standard laboratory glassware and magnetic stirrer or shaker

Procedure:

  • Reaction Setup: To a flask, add the racemic phenylpropanol, the anhydrous organic solvent, and the acyl donor.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. If using a fatty acid as the acyl donor, molecular sieves can be added to remove the water produced during the reaction.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by GC or HPLC. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the esterified product.

  • Enzyme Removal: After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the unreacted alcohol from the ester product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the separated alcohol and the ester (after hydrolysis) by chiral GC or HPLC.

Mandatory Visualizations

Biocatalytic Pathways for Chiral Phenylpropanol Synthesis

The following diagrams illustrate the two primary biocatalytic strategies for producing chiral phenylpropanols.

Biocatalytic_Reduction Prochiral_Ketone Prochiral Phenyl-ketone Chiral_Alcohol Chiral Phenylpropanol Prochiral_Ketone->Chiral_Alcohol Reduction Biocatalyst ADH / KRED (Whole-cell or Isolated Enzyme) Biocatalyst->Chiral_Alcohol Cofactor_Ox NADP+ / NAD+ Cofactor_Red NADPH / NADH Cofactor_Ox->Cofactor_Red Cofactor Regeneration Cofactor_Red->Biocatalyst Hydride Donation

Caption: Asymmetric reduction of a prochiral ketone to a chiral phenylpropanol.

Kinetic_Resolution cluster_reaction Enantioselective Acylation Racemic_Alcohol Racemic Phenylpropanol ((R)- and (S)-enantiomers) Lipase Lipase Racemic_Alcohol->Lipase Separated_Products Separated: (S)-Phenylpropanol (R)-Phenylpropanol Ester Lipase->Separated_Products kR > kS Acyl_Donor Acyl Donor Acyl_Donor->Lipase

Caption: Lipase-catalyzed kinetic resolution of a racemic phenylpropanol.

References

A Comparative Guide to the Validation of Analytical Procedures for Pharmaceutical Quality Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical procedures is a cornerstone of a robust pharmaceutical quality system, ensuring that methods used for testing raw materials, in-process samples, and finished products are reliable, accurate, and fit for their intended purpose.[1][2][3] This guide provides a comparative overview of key analytical techniques, their validation parameters, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in this critical aspect of pharmaceutical quality assurance.

The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended use.[2][4] This is a regulatory requirement by agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and is harmonized through the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R2) guideline on the validation of analytical procedures.[1][4]

Comparison of Analytical Techniques

The choice of analytical technique depends on the nature of the analyte, the complexity of the sample matrix, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of a broad range of pharmaceutical compounds.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, such as residual solvents.[7][8][9] Capillary Electrophoresis (CE) offers high separation efficiency and is particularly useful for the analysis of biomolecules and chiral compounds.[10][11][12]

The following table summarizes a typical performance comparison for these techniques. The values presented are representative and can vary based on the specific analyte, sample matrix, and experimental conditions.

Validation Parameter HPLC UPLC LC-MS GC-MS Capillary Electrophoresis (CE)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%99.5 - 100.5%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.0%< 0.5%< 5.0%< 3.0%
Linearity (r²) > 0.999> 0.999> 0.999> 0.995> 0.998
LOD ng/mL rangeSub-ng/mL rangepg/mL rangepg/mL to ng/mL rangeng/mL range
LOQ ng/mL rangeSub-ng/mL rangepg/mL rangepg/mL to ng/mL rangeng/mL range
Analysis Time 15 - 30 min1 - 10 min1 - 10 min20 - 40 min10 - 20 min

Experimental Protocols for Key Validation Parameters

Detailed methodologies are crucial for the successful execution of validation studies. The following sections provide protocols for key validation experiments.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol:

  • Blank Analysis: Prepare and analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time or migration time of the analyte.

  • Placebo Analysis: For drug products, prepare and analyze a placebo sample (all excipients without the active pharmaceutical ingredient) to ensure no interference from the formulation components.

  • Forced Degradation Studies: Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks.

  • Peak Purity Analysis (for chromatographic methods): Utilize a photodiode array (PDA) detector or mass spectrometer to assess the peak purity of the analyte in the presence of potential interferences.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Protocol:

  • Drug Substance: Analyze a reference standard of known purity and compare the result to the certificate of analysis.

  • Drug Product (Spiked Placebo):

    • Prepare a placebo mixture containing all the excipients of the drug product.

    • Spike the placebo with known amounts of the drug substance at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare a minimum of three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery of the analyte.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision):

    • Perform a minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations with 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • The analyses should be performed by the same analyst on the same day with the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the different conditions to assess the influence of these variables.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations covering the expected range of the analytical procedure.

  • Analyze each standard solution in triplicate.

  • Plot the mean response versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the calibration curve):

  • LOD: Calculate the LOD using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

  • LOQ: Calculate the LOQ using the formula: LOQ = 10 * (σ / S).

  • Verification: Prepare and analyze a series of samples at concentrations near the calculated LOD and LOQ to confirm that the analyte can be reliably detected and quantified, respectively.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters that could be subject to variation (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).

  • Vary each parameter within a small, defined range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analyze a sample under each of the modified conditions.

  • Compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal method conditions and assess the impact of the variations.

Visualizing the Validation Process

The following diagrams, created using Graphviz (DOT language), illustrate the workflow of the analytical method validation process and the relationship between the different validation parameters.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Planning cluster_1 Experimental Validation cluster_2 Data Analysis & Reporting cluster_3 Lifecycle Management Dev Analytical Method Development Proto Validation Protocol (Objectives & Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Acc Accuracy Proto->Acc Prec Precision Proto->Prec Lin Linearity & Range Proto->Lin LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Analysis Data Analysis & Statistical Evaluation Spec->Analysis Acc->Analysis Prec->Analysis Lin->Analysis LOD_LOQ->Analysis Rob->Analysis Report Validation Report Analysis->Report Imp Method Implementation & Routine Use Report->Imp CC Change Control & Revalidation Imp->CC Validation_Parameter_Relationships cluster_quantitative Quantitative Tests cluster_general General Tests cluster_limit Limit Tests Method Validated Analytical Method Accuracy Accuracy Accuracy->Method Range Range Accuracy->Range Precision Precision Precision->Method Precision->Range Linearity Linearity Linearity->Method Linearity->Range Range->Method LOQ LOQ LOQ->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method LOD LOD LOD->Method LOD->LOQ

References

A Researcher's Guide to Phenylpropanoid-Modifying Enzymes: A Comparative Analysis of Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes involved in phenylpropanoid metabolism is critical for applications ranging from metabolic engineering of plants with enhanced nutritional value or disease resistance to the synthesis of novel therapeutic compounds. This guide provides an objective comparison of the performance of key enzyme classes that utilize phenylpropanoid derivatives as substrates, supported by experimental data and detailed protocols.

The phenylpropanoid pathway is a major source of plant secondary metabolites, giving rise to a vast array of compounds including lignin (B12514952), flavonoids, coumarins, and stilbenes.[1][2][3][4][5] The substrate specificity of the enzymes within this pathway dictates the metabolic flux and the final profile of these compounds, many of which have significant biological activities.[2][4][5] This guide focuses on a comparative assessment of key enzymes such as Phenylalanine Ammonia-Lyases (PALs), 4-Coumarate:CoA Ligases (4CLs), Chalcone (B49325) Synthases (CHSs), O-Methyltransferases (OMTs), and UDP-Glycosyltransferases (UGTs).

Comparative Analysis of Enzyme Substrate Specificity

The catalytic efficiency of an enzyme with different substrates is a key indicator of its substrate preference. This is often quantified by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the affinity of the enzyme for the substrate (Km). A higher kcat/Km value signifies a more efficient enzymatic reaction. The following tables summarize the kinetic parameters of key enzymes in the phenylpropanoid pathway with various derivatives.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) Isoforms

Enzyme SourceSubstrateKm (µM)Vmax (pkat/µg protein)Reference
Salix viminalis (Willow) SvPAL1L-Phenylalanine81.6 ± 0.3015.5 ± 0.43[3]
Salix viminalis (Willow) SvPAL2L-Phenylalanine32.35 ± 0.507.13 ± 0.43[3]
Salix viminalis (Willow) SvPAL3L-Phenylalanine88.41 ± 0.5527.16 ± 1.32[3]
Pyrus bretschneideri (Pear) PbPAL1L-Phenylalanine--[6]
Pyrus bretschneideri (Pear) PbPAL2L-Phenylalanine--[6]
Trichosporon cutaneumL-Phenylalanine5000 ± 1100-[7]
Trichosporon cutaneumL-Tyrosine2400 ± 600-[7]

Note: A dash (-) indicates that the specific value was not provided in the cited source. Kinetic parameters for pear PALs were determined but not explicitly stated in the abstract.

Table 2: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms

Enzyme SourceSubstrateKm (µM)Vmax (nkat/mg protein)kcat/Km (s⁻¹M⁻¹)Reference
Morus atropurpurea Ma4CL34-Coumaric acid10.494.4-[8]
Morus atropurpurea Ma4CL3Caffeic acid---[8]
Morus atropurpurea Ma4CL3Cinnamic acid---[8]

Note: A dash (-) indicates that the specific value was not provided or not applicable in the cited source. Ma4CL3 showed no activity with ferulic acid and sinapic acid.

Table 3: Kinetic Parameters of Chalcone Synthase (CHS) with Different Starter CoAs

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
Cyclosorus parasiticus CpCHS1p-Coumaroyl-CoA1.8 ± 0.10.052 ± 0.00128,900[9]
Cyclosorus parasiticus CpCHS1Caffeoyl-CoA4.5 ± 0.20.031 ± 0.0016,900[9]
Amorpha fruticosa AfCHS/AfCHIL complexp-Coumaroyl-CoA1.83 ± 0.170.051 ± 0.00227,868[6]

Note: The kinetic parameters for AfCHS were determined in the presence of Amorpha fruticosa chalcone isomerase-like protein (AfCHIL).

Table 4: Kinetic Parameters of O-Methyltransferase (OMT) Isoforms

Enzyme SourceSubstrateKm (mM)Reference
Ligusticum chuanxiong LcCOMTCaffeic acid0.099[10]
Ligusticum chuanxiong LcCOMTN-acetylserotonin0.328[10]
Alfalfa COMTCaffeic acid0.043[7]
Alfalfa COMT5-Hydroxyferulic acid0.010[7]
Alfalfa COMT5-Hydroxyconiferaldehyde0.005[7]

Table 5: Kinetic Parameters of Flavonoid Glycosyltransferases (UGTs)

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Reference
Citrus sinensis (Sweet Orange) CsUGT76F1Hesperetin15.160.77[11]
Citrus sinensis (Sweet Orange) CsUGT76F1Naringenin20.410.71[11]
Citrus sinensis (Sweet Orange) CsUGT76F1Diosmetin43.271.60[11]
Citrus sinensis (Sweet Orange) CsUGT76F1Quercetin (B1663063)36.780.58[11]
Citrus sinensis (Sweet Orange) CsUGT76F1Kaempferol28.090.46[11]
Vitis vinifera (Grapevine) VvGT6Quercetin--[12]
Vitis vinifera (Grapevine) VvGT6Kaempferol--[12]
Vitis vinifera (Grapevine) VvGT6Isorhamnetin--[12]

Note: A dash (-) indicates that the specific value was not provided in the cited source. VvGT6 showed activity with all three flavonols, with quercetin being the most efficiently glycosylated.

Visualizing the Phenylpropanoid Pathway and Experimental Workflows

To provide a clearer understanding of the metabolic context and experimental procedures, the following diagrams were generated using Graphviz.

Phenylpropanoid_Pathway cluster_general General Phenylpropanoid Pathway cluster_lignin Lignin Biosynthesis cluster_flavonoid Flavonoid Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caff Caffeic Acid CouCoA->Caff HCT/C3H Chalcone Naringenin Chalcone CouCoA->Chalcone CHS Fer Ferulic Acid Caff->Fer COMT Monolignols Monolignols Fer->Monolignols ... Lignin Lignin Monolignols->Lignin Naringenin Naringenin Chalcone->Naringenin CHI Flavonoids Flavonoids Naringenin->Flavonoids ...

Figure 1. Simplified Phenylpropanoid Biosynthesis Pathway.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Expression Heterologous Expression of Enzyme Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Reaction Enzymatic Reaction (Enzyme + Substrate(s) + Buffer) Purification->Reaction Incubation Incubation (Controlled Temperature and Time) Reaction->Incubation Termination Reaction Termination Incubation->Termination Detection Product Detection (Spectrophotometry, HPLC, LC-MS) Termination->Detection Quantification Product Quantification Detection->Quantification Kinetics Kinetic Parameter Calculation (Km, kcat) Quantification->Kinetics

Figure 2. General Experimental Workflow for Enzyme Assaying.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are representative protocols for the assay of key enzymes in the phenylpropanoid pathway.

Protocol 1: Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol is adapted from established methods for determining PAL activity in plant extracts.[9]

1. Materials and Reagents:

  • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol (B42355) and 3% (w/v) polyvinylpolypyrrolidone (PVPP). Prepare fresh.

  • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

  • Stop Solution: 6 M HCl.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

  • Refrigerated centrifuge.

  • Homogenizer (e.g., mortar and pestle).

2. Enzyme Extraction:

  • Homogenize 0.1 g of plant tissue in 1 mL of ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract. Keep on ice.

3. Assay Procedure:

  • Prepare two tubes: a "Sample Tube" and a "Blank Tube".

  • To each tube, add 800 µL of the substrate solution.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • To the "Sample Tube," add 200 µL of the enzyme extract to initiate the reaction.

  • To the "Blank Tube," add 200 µL of the extraction buffer.

  • Incubate both tubes at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 6 M HCl to each tube.

  • Measure the absorbance of the "Sample Tube" and "Blank Tube" at 290 nm. The absorbance is due to the formation of trans-cinnamic acid.

4. Calculation of Activity:

  • Calculate the change in absorbance (ΔA) by subtracting the blank reading from the sample reading.

  • Use the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹cm⁻¹) to calculate the amount of product formed.

  • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that produces 1 µmol of product per minute.

Protocol 2: HPLC-Based Assay for 4-Coumarate:CoA Ligase (4CL) Activity

This protocol allows for the separation and quantification of the CoA-ester product.[8]

1. Materials and Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrates: 4-coumaric acid, caffeic acid, or other phenylpropanoid acids.

  • Cofactors: 2.5 mM ATP, 2.5 mM MgCl₂, 0.2 mM Coenzyme A (CoA).

  • Purified 4CL enzyme.

  • Termination/Extraction Solvent: Ethyl acetate (B1210297).

  • HPLC system with a C18 column and a UV detector.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a specific concentration of the phenylpropanoid acid substrate, ATP, and MgCl₂.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified 4CL enzyme and CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the upper ethyl acetate phase containing the product.

  • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

3. HPLC Analysis:

  • Inject the sample onto a C18 column.

  • Use a gradient of a suitable mobile phase (e.g., methanol (B129727) and 0.1% acetic acid in water) to separate the product from the substrate and other reaction components.[8]

  • Monitor the absorbance at the specific wavelength for the expected CoA ester (e.g., ~333 nm for p-coumaroyl-CoA).

  • Quantify the product by comparing the peak area to a standard curve of the corresponding CoA ester.

Protocol 3: LC-MS Based Assay for Chalcone Synthase (CHS) Activity

This method is highly sensitive and specific for the identification and quantification of the chalcone product.[13]

1. Materials and Reagents:

  • Reaction Buffer: 100 mM HEPES-KOH (pH 7.0).

  • Starter Substrate: p-Coumaroyl-CoA or other starter-CoA esters (e.g., 20-200 µM).

  • Extender Substrate: Malonyl-CoA (e.g., 200 µM).

  • Purified CHS enzyme (e.g., 10 µg).

  • Termination Solvent: Methanol.

  • LC-MS system with a C18 column.

2. Assay Procedure:

  • Prepare a reaction mixture (total volume e.g., 250 µL) containing the reaction buffer, starter-CoA, and malonyl-CoA.

  • Pre-incubate the mixture at 35°C for 5 minutes.

  • Initiate the reaction by adding the purified CHS enzyme.

  • Incubate at 35°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet any precipitated protein and transfer the supernatant for LC-MS analysis.

3. LC-MS Analysis:

  • Inject the sample onto the LC-MS system.

  • Separate the products using a suitable gradient on a C18 column.

  • Detect the product (naringenin chalcone, which often isomerizes to naringenin) by its mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer.

  • Quantify the product using a standard curve of naringenin.

Protocol 4: General Assay for O-Methyltransferase (OMT) Activity

This protocol can be adapted for various OMTs acting on different phenylpropanoid substrates.[8][14]

1. Materials and Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrate: Phenylpropanoid acceptor molecule (e.g., caffeic acid, quercetin; 0.1 mM).

  • Methyl Donor: S-adenosyl-L-methionine (SAM; 5 mM).

  • Purified OMT enzyme.

  • Termination Solvent: Methanol.

  • HPLC or LC-MS system for product analysis.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, substrate, and SAM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified OMT enzyme.

  • Incubate at 37°C for a suitable time (e.g., 1-12 hours).[8][14]

  • Terminate the reaction by adding an equal volume of methanol.

  • Analyze the products by HPLC or LC-MS.

Protocol 5: UDP-Glycosyltransferase (UGT) Activity Assay

This protocol is suitable for assessing the glycosylation of flavonoids and other phenylpropanoids.[15][16][17]

1. Materials and Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

  • Acceptor Substrate: Flavonoid or other phenylpropanoid (e.g., 0.2 mM).

  • Sugar Donor: UDP-glucose, UDP-rhamnose, or other UDP-sugar (e.g., 2.5 mM).

  • Purified UGT enzyme (e.g., 20 µg).

  • Termination Solvent: Methanol or by addition of acid.

  • HPLC or LC-MS system for product analysis.

  • Alternatively, a commercial luminescent assay kit (e.g., UDP-Glo™) can be used to measure the UDP product.[17]

2. Assay Procedure (HPLC/LC-MS detection):

  • Prepare a reaction mixture (total volume e.g., 50 µL) containing the reaction buffer, acceptor substrate, and UDP-sugar.

  • Pre-incubate at the optimal temperature (e.g., 30-40°C) for 5 minutes.

  • Initiate the reaction by adding the purified UGT enzyme.

  • Incubate for a defined time (e.g., 60 minutes).

  • Terminate the reaction and prepare the sample for HPLC or LC-MS analysis as described in previous protocols.

Conclusion

The substrate specificity of enzymes in the phenylpropanoid pathway is a complex and fascinating area of study. The data presented in this guide highlights the diversity of substrate preferences among different enzyme isoforms and from various plant species. This information, coupled with the detailed experimental protocols, provides a valuable resource for researchers aiming to characterize these enzymes, engineer metabolic pathways, or discover new bioactive compounds. The continued investigation into the structure-function relationships of these enzymes will undoubtedly lead to further advancements in our ability to harness the rich chemical diversity of the phenylpropanoid pathway.

References

Comparison of synthesis routes for enantiomerically pure chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of enantiomerically pure chiral alcohols, essential building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This guide provides a comparative overview of the most prevalent and effective synthesis routes, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Key Synthesis Strategies

The primary methods for producing enantiomerically pure chiral alcohols include:

  • Asymmetric Hydrogenation of Prochiral Ketones: This highly efficient method involves the reduction of a prochiral ketone using molecular hydrogen or a hydrogen donor in the presence of a chiral catalyst.[3][4] It is known for its high atom economy and ability to produce alcohols with excellent enantioselectivity.[4]

  • Enzymatic (Biocatalytic) Methods: Leveraging the high stereoselectivity of enzymes, these methods offer environmentally friendly and highly specific routes to chiral alcohols.[1][2][5] Key enzymatic strategies include:

    • Kinetic Resolution (KR): Involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[3][6][7] While highly selective, the maximum theoretical yield for the desired enantiomer is 50%.[7][8]

    • Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%.[3][7][8]

    • Asymmetric Reduction of Prochiral Ketones: Similar to chemical hydrogenation, but using whole-cell biocatalysts (like yeast, bacteria, or plant tissues) or isolated enzymes (like alcohol dehydrogenases) to achieve high enantioselectivity under mild conditions.[2][9][10]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials.[11][12][13] The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.[11]

Comparative Performance Data

The following tables summarize quantitative data for different synthesis routes, allowing for a direct comparison of their performance in terms of yield and enantiomeric excess (e.e.).

Asymmetric Hydrogenation
Ketone SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)e.e. (%)Reference
AcetophenoneRuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK20008304>9999 (R)[14]
4-ChromanoneMsDPEN–Cp*Ir complex5000156024>9999[4]
Phenylglyoxal diethylacetalRuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK2000----96 (R)[4]
Asymmetric Transfer Hydrogenation
Ketone SubstrateCatalyst System / H-DonorSolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
Acetophenone[RuCl₂(p-cymene)₂] / (-)-ephedrine HCl / HCOOH:NEt₃WaterRT-99.375[15]
Various Ketonesη⁶-p-cymene/ruthenium(II) or η⁵-pentamethylcyclopentadienyl/rhodium(III) complexes---up to 54up to 99[15]
Enzymatic/Biocatalytic Reduction
SubstrateBiocatalystYield (%)e.e. (%)Reference
AcetophenoneSpirulina platensis (microalgae)~4597[9]
4'-ChloroacetophenoneCarrot, Radish (plant tissue)~80~98
Ethyl 4-chloroacetoacetateRecombinant E. coli (CpSADH) with isopropanol9599 (R)[2]
Ethyl acetoacetateScenedesmus obliquus (microalgae)~7090[9]
3,5-Bistrifluoromethyl acetophenoneADH from Rhodococcus erythropolis>98>99.9 (S)[16]
Enzymatic Kinetic Resolution
SubstrateEnzymeAcyl DonorConversion (%)e.e. of Alcohol (%)Reference
(±)-1-PhenylethanolAcylase I from Aspergillus melleusVinyl acetate-52[17]
(±)-1-PhenylethanolNovozym 435® (CALB)Ethyl myristate~50>99[6]
(±)-4-Phenyl-2-butanolLH-EP immobilized SmL-49.9>99[18]

Synthesis Route Diagrams

The following diagrams illustrate the conceptual workflows of the major synthesis strategies.

Asymmetric_Hydrogenation sub Prochiral Ketone prod Enantiomerically Pure Alcohol sub->prod Reduction h2 H₂ or H-Donor (e.g., iPrOH, HCOOH) h2->prod cat Chiral Catalyst (e.g., Ru-BINAP-DPEN) cat->prod catalyzes Enzymatic_Methods cluster_0 Asymmetric Reduction cluster_1 Kinetic Resolution ketone Prochiral Ketone alcohol1 Enantiopure Alcohol ketone->alcohol1 Bioreduction enzyme1 Enzyme / Whole Cell (e.g., ADH, Yeast) enzyme1->alcohol1 racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol product Esterified (R)-Alcohol racemate->product Selective Acylation unreacted Unreacted (S)-Alcohol racemate->unreacted enzyme2 Enzyme (e.g., Lipase) enzyme2->product Chiral_Pool_Synthesis start Chiral Starting Material (e.g., Terpene, Amino Acid) inter Chemical Transformations start->inter Preserves Chirality final Target Chiral Alcohol inter->final

References

Safety Operating Guide

Proper Disposal of Dimethyl Phenylpropanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dimethyl phenylpropanol (CAS No. 13351-61-6), a common fragrance ingredient and chemical intermediate. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Treat this substance as hazardous waste.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

In Case of a Spill: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, properly labeled container for disposal. Ensure the area is well-ventilated.

Summary of Key Data

The following table summarizes essential data for this compound to inform safe handling and disposal decisions.

PropertyValueSignificance for Disposal
Flash Point >93 °C (200 °F)[1]Does not meet the EPA's characteristic of ignitability (B1175610) (D001) which is a flash point below 60°C.[2][3][4]
Aquatic Toxicity Fish LC50: 34.33 mg/L[1]Classified as harmful to aquatic life with long-lasting effects.[1] Must not be disposed of down the drain.
Regulatory Status Not a listed CERCLA hazardous substance; Not subject to SARA Title III Section 302 or 313 reporting.[5]No specific Reportable Quantity (RQ) is assigned under CERCLA.[5] However, if it exhibits hazardous characteristics, it is still regulated as hazardous waste.
Physical State Solid or liquidMay need to be handled as a liquid if warmed above its melting point.
Solubility in Water 1.49 g/L at 20°CLow solubility reinforces that it should not be drain-disposed.

Step-by-Step Disposal Procedure

The proper disposal of this compound requires treating it as a hazardous waste. The following procedure is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.

1. Waste Identification and Classification:

  • Based on its aquatic toxicity, this compound waste should be considered hazardous.

  • While its flashpoint is above the threshold for an ignitable waste (D001), it is still prudent to manage it as a chemical waste due to its environmental hazards.

2. Segregation and Collection:

  • Collect waste this compound in a dedicated, compatible, and clearly labeled container. A glass or polyethylene (B3416737) container with a secure screw cap is recommended.

  • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Do not mix with other waste streams unless explicitly permitted by your EHS office. In particular, keep it separate from halogenated solvents, as their disposal is often more costly.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from general lab traffic, heat sources, and incompatible materials.

  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks.

4. Arrange for Pickup and Disposal:

  • Once the waste container is full, or before the allowable accumulation time limit is reached (consult your EHS for specific timeframes), arrange for a hazardous waste pickup through your institution's EHS department.

  • You will likely need to complete a hazardous waste manifest. This is a legal document that tracks the waste from the generator to its final disposal site. The manifest will require information about the waste composition and quantity.

Experimental Protocols Cited

The quantitative data presented in this guide are based on standardized experimental protocols:

  • Flash Point: Determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or Setaflash closed-cup method.[2]

  • Aquatic Toxicity (LC50): The median lethal concentration (LC50) for fish is determined through acute toxicity testing, typically over a 96-hour exposure period. This value represents the concentration of the chemical in water that is lethal to 50% of the test population.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Preparing for Disposal cluster_2 Step 3: Final Disposal A Generate this compound Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE B->C D Collect in a Labeled, Compatible Container (Hazardous Waste, Chemical Name, Date) C->D E Store in Secondary Containment in a Satellite Accumulation Area (SAA) D->E F Is the waste container full or has the accumulation time limit been reached? E->F G Contact Environmental Health & Safety (EHS) F->G Yes H Complete Hazardous Waste Manifest G->H I Schedule Waste Pickup H->I J EHS Collects Waste I->J K Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Dimethyl Phenylpropanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Summary

This compound is a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Wear protective, solvent-resistant gloves (e.g., Nitrile or Butyl rubber).[2][4][5]To prevent skin contact which can cause irritation.[1]
Eye & Face Protection Chemical safety goggles are required.[6] A face shield should be worn in situations with a high risk of splashing.[5]To protect eyes from splashes which can cause serious irritation.[2][3]
Skin & Body Protection A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.[7] Closed-toe shoes are mandatory.To protect against accidental skin exposure and contamination of personal clothing.[1]
Respiratory Protection Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if vapors or aerosols are likely to be generated.[4][8]To prevent respiratory tract irritation from inhalation of vapors.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]

    • Confirm that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the required personal protective equipment as specified in the table above.

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[10]

    • Avoid direct contact with skin and eyes.[11]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[4][10]

    • Ground all equipment to prevent static discharge.

    • Do not eat, drink, or smoke in the handling area.[12][13]

  • Spill Management :

    • In case of a small spill, absorb it with an inert, non-combustible material such as sand or vermiculite.[12][13]

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • For large spills, evacuate the area and contact emergency services.

    • Ventilate the area of the spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of waste this compound in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams.

    • All chemical waste disposal must be conducted in accordance with local, regional, and national regulations.[10][12]

  • Empty Containers :

    • Handle uncleaned, empty containers as you would the product itself.

    • Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Puncture or otherwise destroy the rinsed container to prevent reuse before disposing of it in accordance with institutional guidelines.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_vent Ensure Well-Ventilated Area prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_safety Verify Safety Equipment (Eyewash, Shower) prep_ppe->prep_safety handle_dispense Dispense Chemical prep_safety->handle_dispense Proceed to Handling handle_use Use in Experiment handle_dispense->handle_use handle_store Store Properly handle_use->handle_store cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Following Regulations) cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.